molecular formula C12H14O3S B1457197 Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate CAS No. 1022979-94-7

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Cat. No.: B1457197
CAS No.: 1022979-94-7
M. Wt: 238.3 g/mol
InChI Key: HDLOSRDUJRIETJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a useful research compound. Its molecular formula is C12H14O3S and its molecular weight is 238.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLOSRDUJRIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CSC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Abstract

This compound is a heterocyclic compound featuring a dihydrobenzothiophene core, a structure of significant interest in medicinal chemistry. This core is a key component of selective estrogen receptor modulators (SERMs) like Raloxifene, highlighting the potential of this molecule as a crucial building block or active pharmaceutical ingredient (API) candidate.[1][2] The benzothiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on established chemical principles, predicted analytical data, and a discussion of its potential applications in drug discovery, grounded in the established pharmacology of related compounds.

Core Molecular Characteristics

This compound (CAS No. for (R)-enantiomer: 1022980-00-2; Racemate/unspecified: 1022979-94-7) is a chiral, aromatic heterocyclic compound.[6][7] Its structure is defined by a fused benzene and dihydrothiophene ring system, with a hydroxyl group at the 6-position and an ethyl acetate substituent at the 3-position. The 6-hydroxy group is a critical pharmacophoric feature, analogous to that in SERMs, which often interact with the estrogen receptor.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical properties is presented below. These values are primarily based on computational models and data from chemical suppliers for the (R)-enantiomer.[6]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃SChemScene[6]
Molecular Weight 238.30 g/mol ChemScene[6]
CAS Number 1022980-00-2 ((R)-enantiomer)ChemScene[6]
Topological Polar Surface Area (TPSA) 46.53 ŲChemScene[6]
LogP (calculated) 2.5347ChemScene[6]
Hydrogen Bond Acceptors 4ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Rotatable Bonds 3ChemScene[6]
Storage Conditions Sealed in dry, 2-8°CChemScene[6]
Chemical Structure Diagram

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient pathway can be designed based on established methodologies for constructing the dihydrobenzothiophene core, such as modifications of the Hinsberg synthesis or intramolecular cyclization reactions.[8] The proposed workflow leverages common and reliable transformations in organic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the dihydrothiophene ring. The key disconnection is the C-S bond formation, which can be achieved via an intramolecular cyclization of a suitable precursor. This precursor would be a substituted thiophenol bearing an appropriate side chain that can be converted into the ethyl acetate moiety.

retrosynthesis target This compound precursor1 Intramolecular Cyclization Precursor (e.g., a substituted thiophenol) target->precursor1 C-S bond disconnection precursor2 Starting Material (e.g., m-Methoxyaniline or similar) precursor1->precursor2 Functional group interconversion

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure designed to be self-validating at each step through standard analytical techniques.

Step 1: Synthesis of a Thiophenol Precursor The synthesis would begin from a commercially available, appropriately substituted benzene derivative. The choice of protecting groups for the phenol is critical to ensure compatibility with subsequent reaction conditions.

  • Starting Material: 3-Methoxyphenol.

  • Reaction: Thiolation of the aromatic ring. This can be achieved via several methods, such as reaction with sulfur monochloride followed by reduction, or a Newman-Kwart rearrangement.

  • Rationale: This introduces the key sulfur atom necessary for the dihydrobenzothiophene core. The methoxy group serves as a protected form of the final hydroxyl group.

Step 2: Alkylation of the Thiophenol The thiophenol intermediate is then alkylated with a reagent that will introduce the carbon backbone of the ethyl acetate side chain.

  • Reaction: S-alkylation of the thiophenol with an appropriate electrophile, such as ethyl 4-bromocrotonate.

  • Conditions: A mild base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Rationale: This step builds the necessary carbon skeleton and introduces the ester functionality early in the synthesis.

Step 3: Intramolecular Cyclization This is the key ring-forming step to create the dihydrobenzothiophene core.

  • Reaction: An intramolecular Michael addition. The thiophenol attacks the electron-deficient double bond of the crotonate moiety.

  • Conditions: The reaction can be promoted by a stronger base or by heating.

  • Rationale: This is a reliable method for forming five-membered heterocyclic rings. The regioselectivity is controlled by the positions of the thiol and the activating group on the benzene ring.

Step 4: Deprotection The final step is the deprotection of the hydroxyl group.

  • Reaction: Cleavage of the methyl ether.

  • Conditions: A strong Lewis acid like boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM).[9]

  • Purification: The final product would be purified using column chromatography on silica gel.

synthesis_workflow start 3-Methoxyphenol step1 Step 1: Thiolation (e.g., Newman-Kwart Rearrangement) start->step1 intermediate1 4-Methoxy-thiophenol Intermediate step1->intermediate1 step2 Step 2: S-Alkylation (with Ethyl 4-bromocrotonate) intermediate1->step2 intermediate2 Alkylated Thiophenol step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Michael Addition) intermediate2->step3 intermediate3 Protected Dihydrobenzothiophene step3->intermediate3 step4 Step 4: Deprotection (e.g., BBr₃) intermediate3->step4 product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for the target compound.

Predicted Analytical and Spectral Data

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

  • Aromatic Protons (3H): Three signals expected in the range of δ 6.5-7.2 ppm. The proton ortho to the hydroxyl group would likely be the most upfield.

  • Ethyl Ester Group (5H): A quartet around δ 4.1-4.2 ppm (O-CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

  • Dihydrothiophene Protons (3H): Complex multiplets expected between δ 3.0-4.0 ppm, corresponding to the diastereotopic protons at C2 and the proton at C3.

  • Phenolic Proton (1H): A broad singlet, which may appear between δ 5.0-8.0 ppm depending on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

  • Carbonyl Carbon (C=O): A signal around δ 170-172 ppm.

  • Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group (C6) would be significantly downfield.

  • Ethyl Ester Carbons (2C): Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).

  • Dihydrothiophene Carbons (3C): Aliphatic signals expected between δ 30-50 ppm.

Mass Spectrometry (Predicted)
  • Method: Electrospray Ionization (ESI-MS).

  • Molecular Ion: Expected [M+H]⁺ at m/z 239.0685 and/or [M+Na]⁺ at m/z 261.0505.

  • Key Fragmentation Pattern: A characteristic loss of the ethoxy group (-45 Da) or the entire ethyl acetate side chain.

Potential Applications in Drug Discovery

The structural motif of 6-hydroxy-dihydrobenzo[b]thiophene is a cornerstone of several important pharmaceutical agents, making this molecule a highly valuable intermediate or lead compound.

Intermediate for Selective Estrogen Receptor Modulators (SERMs)

The most direct application is in the synthesis of SERMs. The compound Raloxifene, a widely used drug for osteoporosis and breast cancer prevention, features a 6-hydroxybenzo[b]thiophene core.[1][2] The title compound serves as a precursor to this core structure, with the ethyl acetate group providing a handle for further chemical modification to introduce the side chains necessary for receptor binding and modulation.[1]

Scaffold for Novel Biologically Active Agents

The benzothiophene nucleus is considered a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities.[3][13] Research has demonstrated that derivatives of this core can act as:

  • Anticancer Agents: By targeting various pathways, including RhoA/ROCK.[14]

  • Anti-inflammatory Agents: By inhibiting key enzymes in inflammatory cascades.[15]

  • Antimicrobial and Antifungal Agents: Demonstrating broad-spectrum activity.[4][15]

The combination of the benzothiophene core with the phenolic hydroxyl group and the ester side chain in this compound provides a rich platform for developing new therapeutic agents through structure-activity relationship (SAR) studies.[4]

Conclusion

This compound is a molecule of significant synthetic and medicinal potential. While detailed experimental data on the compound itself is limited, its structural relationship to established pharmaceuticals provides a strong basis for its importance. The proposed synthetic pathway offers a viable route for its preparation, and its predicted analytical characteristics provide a benchmark for its identification and characterization. For researchers in drug discovery, this compound represents a valuable starting point for the development of next-generation SERMs and other novel therapeutics leveraging the versatile benzothiophene scaffold.

References

  • NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • PubMed. New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]

  • PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Available from: [Link]

  • PubChem. 6-Hydroxy-2-(4-hydroxyphenyl)-3-(4-(2-piperidinoethoxy)-benzoyl]benzo[b]thiophene Hydrochloride 1,2-Dichloroethane. Available from: [Link]

  • Organic Syntheses. 2. Available from: [Link]

  • ResearchGate. Hinsberg synthesis of thiophenes. Available from: [Link]

  • ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. Available from: [Link]

  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Available from: [Link]

  • AIST. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. Available from: [Link]

  • Manipal Research Portal. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]

  • Beilstein Archives. Download - Beilstein Archives. Available from: [Link]

  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

  • NIH PubChem. 2-(4-Hydroxyphenyl)ethyl acetate. Available from: [Link]

  • NIH PubChem. Acetate. Available from: [Link]

  • SpectraBase. Benzo[B]thiophene-3-ethanol, 2-thiophenecarboxylate - Optional[13C NMR]. Available from: [Link]

Sources

"Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound built upon the privileged benzothiophene scaffold. This document explores the compound's fundamental properties, potential therapeutic applications based on its structural class, a plausible synthetic route, and standard analytical workflows, designed to empower researchers in their drug discovery and development endeavors.

Section 1: Core Compound Identification and Physicochemical Profile

This compound is a molecule of interest due to its core structure, which is found in various pharmacologically active agents.[1][2] Understanding its fundamental properties is the first step in evaluating its potential.

The specific enantiomer, (R)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, is identified by the CAS Number 1022980-00-2 .[3]

Chemical Structure and Properties

The molecule consists of a dihydrobenzothiophene core, featuring a hydroxyl group on the benzene ring and an ethyl acetate substituent on the thiophene-derived ring.

Table 1: Physicochemical and Computational Data [3]

Property Value
CAS Number 1022980-00-2
Molecular Formula C₁₂H₁₄O₃S
Molecular Weight 238.30 g/mol
SMILES CCOC(=O)C[C@H]1CSC2=C1C=CC(=C2)O
Topological Polar Surface Area (TPSA) 46.53 Ų
LogP 2.53
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

| Rotatable Bonds | 3 |

Safety and Handling

As a laboratory chemical, appropriate safety precautions are necessary.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements : P261, P264, P270, P280, P302+P352, P305+P351+P338.[3]

  • Storage : The compound should be stored sealed in a dry environment at 2-8°C.[3]

Section 2: The Benzothiophene Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiophene nucleus is a privileged scaffold in drug discovery, renowned for its presence in a multitude of compounds with diverse biological activities.[4] Its rigid, planar structure and potential for various substitutions make it an ideal framework for designing targeted therapeutic agents.

Notable examples of drugs and clinical candidates featuring the benzothiophene core include:

  • Selective Estrogen Receptor Modulators (SERMs) : Raloxifene, a key drug for osteoporosis and breast cancer prevention, features a 6-hydroxybenzo[b]thiophene core.[1] SERMs exhibit tissue-selective estrogen agonist or antagonist effects, a critical feature for their therapeutic profile.[1] The structural similarity of this compound to the core of raloxifene suggests its potential as a starting point for novel SERM development.[1]

  • Anticancer Agents : Derivatives of benzo[b]thiophene have been synthesized and evaluated as potent anticancer agents.[5] Some of these compounds function by targeting critical cellular signaling pathways, such as the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[5]

  • Histone Deacetylase (HDAC) Inhibitors : Novel tetrahydrobenzo[b]thiophene derivatives have been identified as potent and isoform-selective HDAC inhibitors, which are a promising class of anticancer therapeutics.[6]

  • Antiseizure and Antinociceptive Agents : Certain benzothiophene derivatives have shown significant potential in preclinical models of seizures and neuropathic pain, possibly through interaction with voltage-sensitive sodium channels.[2]

Section 3: Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Overview

The proposed synthesis involves the construction of the benzothiophene core followed by the introduction and modification of the side chain. This approach provides flexibility for creating derivatives for structure-activity relationship (SAR) studies.

G A Starting Material (e.g., 3-Mercaptophenol) B Step 1: Thiophene Ring Formation (e.g., with Ethyl Chloroacetate) A->B Reagents & Conditions C Intermediate 1 (Dihydrobenzothiophenone) B->C D Step 2: Reduction (e.g., NaBH4) C->D Reducing Agent E Intermediate 2 (Alcohol derivative) D->E F Step 3: Introduction of Acetate Side Chain (e.g., Wittig or similar reaction) E->F Reagents & Conditions G Final Product Ethyl 2-(6-hydroxy-2,3-dihydro- benzo[b]thiophen-3-yl)acetate F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a conceptual framework. Researchers must optimize conditions based on laboratory findings.

Step 1: Synthesis of 6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-one

  • Rationale : This step establishes the core heterocyclic structure.

  • Procedure :

    • To a stirred solution of 3-mercaptophenol (1.0 equiv.) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.5 equiv.).

    • Add ethyl chloroacetate (1.1 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting intermediate via column chromatography on silica gel.

Step 2: Reduction to 6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-ol

  • Rationale : The ketone is reduced to a secondary alcohol, which serves as a handle for subsequent modifications.

  • Procedure :

    • Dissolve the ketone intermediate (1.0 equiv.) in methanol or ethanol at 0°C.

    • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction carefully with water or dilute HCl.

    • Extract the product, dry the organic layer, and concentrate to yield the alcohol intermediate.

Step 3: Synthesis of this compound

  • Rationale : This step forms the final C-C bond to install the ethyl acetate side chain. A Horner-Wadsworth-Emmons reaction followed by reduction is a plausible route.

  • Procedure :

    • Convert the alcohol from Step 2 to a suitable leaving group (e.g., a tosylate or halide).

    • React the resulting electrophile with a nucleophile such as the enolate of ethyl acetate, generated using a strong base like lithium diisopropylamide (LDA).

    • Maintain anhydrous conditions and a low temperature (-78°C) to ensure controlled reaction.

    • After completion, quench the reaction and perform an aqueous workup.

    • Purify the final product by column chromatography.[8]

Section 4: Potential Signaling Pathway Involvement

Given the structural relationship to anticancer benzothiophenes, a key area of investigation would be the compound's effect on the RhoA/ROCK signaling pathway.[5] This pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting cell migration and invasion.[5]

G cluster_membrane Cell Membrane Receptor GPCR / Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK Kinase RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phospho-MLC MLC->pMLC Actin Stress Fiber Formation & Cell Contraction pMLC->Actin Inhibitor Potential Benzothiophene Inhibitor Inhibitor->RhoA_GTP Inhibition

Caption: The RhoA/ROCK signaling pathway and a potential point of inhibition.

An inhibitor targeting this pathway, potentially at the level of RhoA activation, could prevent the downstream phosphorylation of Myosin Light Chain (MLC), thereby inhibiting the formation of stress fibers required for cell motility and invasion.[5] This makes the pathway a compelling target for anticancer drug development.

Section 5: Analytical and Quality Control Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-step analytical approach ensures data integrity for subsequent biological assays.

Analytical Workflow Diagram

G cluster_struct Structure cluster_purity Purity A Crude Synthesis Product B Purification (Column Chromatography) A->B C Structural Confirmation B->C D Purity Assessment B->D NMR 1H & 13C NMR C->NMR MS LC-MS / HRMS C->MS HPLC HPLC-UV D->HPLC E Final Qualified Compound (>98% Purity) MS->E HPLC->E

Caption: Standard analytical workflow for compound characterization.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Rationale : HPLC with UV detection is the gold standard for determining the purity of small organic molecules.[9]

  • Instrumentation :

    • HPLC system with a UV-Vis detector.[9]

    • Reverse-phase C18 column (e.g., 125 mm x 4.0 mm, 5 µm particle size).[9]

  • Mobile Phase :

    • A gradient of Solvent A (Water with 0.1% Formic Acid or Trifluoroacetic Acid) and Solvent B (Acetonitrile or Methanol with 0.1% acid).

    • Example Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Procedure :

    • Prepare a stock solution of the purified compound in methanol or acetonitrile at 1 mg/mL.

    • Set the flow rate to 1.0 mL/min.[9]

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 210-280 nm), determined by a UV scan.

    • Inject 5-10 µL of the sample solution.

    • Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Section 6: Conclusion and Future Perspectives

This compound is a compound with significant potential rooted in the proven therapeutic value of the benzothiophene scaffold. Its structural features suggest promising avenues for investigation, particularly in the fields of oncology and endocrinology.

Future research should focus on:

  • Optimized Synthesis : Developing and validating a high-yield, scalable synthetic route.

  • Biological Screening : Evaluating the compound's activity in a panel of assays, including estrogen receptor binding, HDAC inhibition, and cell migration assays targeting the RhoA/ROCK pathway.

  • SAR Studies : Synthesizing a library of analogues to explore how modifications to the hydroxyl and ethyl acetate groups impact biological activity and selectivity.

This technical guide provides the foundational knowledge for scientists to begin exploring the chemical and biological landscape of this promising molecule.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health (NIH).
  • Ethyl (r)-2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. ChemScene.
  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed.
  • New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed.
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.
  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. New Journal of Chemistry.
  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. CORE.
  • Methyl 2-(thiophen-3-yl)acetate. BLD Pharm.
  • Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed.
  • Ethyl 2-(benzo[b]thiophen-3-ylcarbonylamino)acetate. PubChem.
  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • Benzo[b]thiophen derivatives. Part VI. The syntheses of 3-(2-amino-ethyl). RSC Publishing.
  • Ethyl 2-ethoxy-2-hydroxyacetate. PubChem.
  • 2-(Benzo[b]thiophen-2-yl)acetic acid. BLDpharm.
  • Analytical Methods. EPA.
  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PubMed Central.
  • 3-Acetylthiophene. BLD Pharm.

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An In-depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. This molecule, belonging to the dihydrobenzothiophene class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry. Its structural features, including a hydroxylated benzene ring and an ethyl acetate substituent on the dihydrothiophene ring, suggest potential for diverse biological activities. This document consolidates available data and provides expert insights into its chemical characteristics and pharmacological relevance, aiming to facilitate further research and development.

Introduction

The benzo[b]thiophene scaffold and its derivatives are cornerstones in the development of therapeutic agents, demonstrating a wide array of pharmacological activities.[1] The partially saturated 2,3-dihydrobenzo[b]thiophene core, as present in the title compound, offers a three-dimensional structure that can be advantageous for specific receptor interactions. The incorporation of a 6-hydroxy group and a 3-ethyl acetate side chain introduces functionalities that can modulate the molecule's physicochemical properties and biological targets. This guide will delve into the detailed molecular characteristics of this compound, offering a foundational understanding for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a dihydrothiophene ring. Key substituents that dictate its chemical behavior are the hydroxyl group at the C-6 position of the benzene ring and the ethyl acetate group at the C-3 position of the dihydrothiophene ring. The (R)-enantiomer of this compound has the CAS number 1022980-00-2.[2]

Structural Elucidation

The definitive structure of this compound can be elucidated through a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃S[2]
Molecular Weight 238.30 g/mol [2]
CAS Number 1022980-00-2 ((R)-enantiomer)[2]
Appearance Predicted to be a solid at room temperatureN/A
SMILES CCOC(=O)C[C@H]1CSC2=C1C=CC(=C2)O[2]
Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrothiophene ring, and the ethyl group of the acetate moiety. The aromatic protons will appear as a set of coupled signals in the aromatic region. The protons at C-2 and C-3 of the dihydrothiophene ring will exhibit diastereotopic splitting patterns, further complicated by coupling to each other. The methylene protons of the ethyl group will present as a quartet, and the methyl protons as a triplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 12 carbons. The carbonyl carbon of the ester will be in the downfield region. The aromatic carbons will have distinct chemical shifts influenced by the hydroxyl and sulfide substituents. The carbons of the dihydrothiophene ring and the ethyl acetate group will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to show a broad absorption band for the phenolic hydroxyl group (O-H stretch).[3] A strong, sharp peak corresponding to the carbonyl group (C=O stretch) of the ester will also be prominent.[4] Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide. Cleavage of the dihydrothiophene ring is also a possible fragmentation pathway.[5][6]

Synthesis and Methodology

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the 6-hydroxy-2,3-dihydrobenzo[b]thiophene core, followed by the introduction of the ethyl acetate side chain at the C-3 position.

Synthetic Pathway A Starting Material (e.g., a substituted thiophenol) B Cyclization to form 6-hydroxy-2,3-dihydrobenzo[b]thiophene A->B Multi-step synthesis C Introduction of the acetate side chain at C-3 B->C Alkylation D Final Product This compound C->D Esterification

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-hydroxy-2,3-dihydrobenzo[b]thiophene.

This intermediate could be prepared through a multi-step sequence starting from a commercially available substituted thiophenol or a related precursor. Cyclization methods for forming the dihydrobenzothiophene ring often involve intramolecular reactions.[7]

Step 2: Alkylation of 6-hydroxy-2,3-dihydrobenzo[b]thiophene.

The introduction of the acetate moiety at the C-3 position could be achieved via an alkylation reaction. A plausible method involves the reaction with ethyl chloroacetate in the presence of a suitable base.[4]

  • Dissolve 6-hydroxy-2,3-dihydrobenzo[b]thiophene in an appropriate aprotic solvent (e.g., anhydrous acetone or DMF).

  • Add a base, such as potassium carbonate, to the solution.

  • Add ethyl chloroacetate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications and Biological Relevance

While the specific biological activities of this compound have not been extensively reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

Insights from Structurally Related Compounds
  • Antimicrobial and Antifungal Activity: Benzothiophene derivatives are known to exhibit significant antimicrobial and antifungal properties.[9] The presence of the hydroxyl group and the lipophilic ester side chain could contribute to its potential as an antimicrobial agent.

  • Anticancer Activity: Several tetrahydrobenzo[b]thiophene derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[1] The core structure of the title compound makes it a candidate for investigation as a potential anticancer agent.

  • Antioxidant Properties: The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting that this compound may possess antioxidant activity.

Potential Biological Activities Molecule Ethyl 2-(6-hydroxy-2,3- dihydrobenzo[b]thiophen-3-yl)acetate Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Anticancer Anticancer Activity (e.g., HDAC inhibition) Molecule->Anticancer Antioxidant Antioxidant Activity Molecule->Antioxidant

Caption: Potential pharmacological roles of the target molecule.

Future Research Directions

The lack of extensive biological data for this compound highlights the need for further investigation. Future research should focus on:

  • In vitro screening: Evaluating its activity against a panel of microbial strains and cancer cell lines.

  • Enzymatic assays: Investigating its potential as an inhibitor of specific enzymes, such as HDACs.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize its biological activity.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its unique structural features, combining a hydroxylated dihydrobenzothiophene core with an ethyl acetate side chain, make it an attractive candidate for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route. The predicted spectroscopic data and the discussion of its potential biological activities, based on structurally related compounds, offer a solid foundation for future research endeavors. Further experimental validation of its synthesis and biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

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An In-depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, structural elucidation, a proposed synthetic pathway based on established methodologies, and explore its potential as a pharmacologically active agent.

Core Compound Identification

The unequivocally established identity of the topic compound is crucial for any scientific discourse. The following identifiers provide a definitive reference for "this compound".

IdentifierValueSource
IUPAC Name Ethyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetateN/A
CAS Number 1022980-00-2[1]
Molecular Formula C₁₂H₁₄O₃S[1]
Molecular Weight 238.30 g/mol [1]
Canonical SMILES CCOC(=O)C[C@H]1CSC2=C1C=CC(=C2)O[1]

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted ValueNotes
Topological Polar Surface Area (TPSA) 46.53 ŲCalculated value.
logP (Octanol-Water Partition Coefficient) 2.5347Calculated value, suggesting moderate lipophilicity.
Hydrogen Bond Donors 1The phenolic hydroxyl group.
Hydrogen Bond Acceptors 4The ester carbonyl oxygen, the ether oxygen, and the hydroxyl oxygen.
Rotatable Bonds 3Indicating a degree of conformational flexibility.

These predicted values are instrumental in early-stage drug discovery for assessing properties like oral bioavailability and membrane permeability.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not explicitly documented in the provided search results, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of benzothiophene and its derivatives.[2][3] The proposed pathway involves a multi-step sequence, starting from a readily available substituted thiophenol.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Pathway A m-Hydroxythiophenol B Protection of Hydroxyl Group A->B e.g., Benzyl bromide, K2CO3 C Alkylation with Ethyl Bromoacetate B->C BrCH2COOEt, Base D Intramolecular Cyclization C->D Acid Catalyst (e.g., PPA, H2SO4) E Reduction of the Thiophene Ring D->E Selective Reducing Agent (e.g., NaBH4, H2/Pd) F Deprotection of Hydroxyl Group E->F e.g., H2, Pd/C G This compound F->G Final Product

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Methodological Rationale:
  • Protection of the Phenolic Hydroxyl Group: The synthesis would likely commence with a commercially available starting material such as m-hydroxythiophenol. The phenolic hydroxyl group is reactive and would interfere with subsequent steps. Therefore, it must be protected. A common and effective protecting group for phenols is the benzyl group, which can be introduced using benzyl bromide in the presence of a mild base like potassium carbonate. This step is crucial to prevent unwanted side reactions.

  • S-Alkylation: The protected thiophenol would then undergo S-alkylation with ethyl bromoacetate. This reaction, typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate, introduces the ethyl acetate moiety onto the sulfur atom. This is a standard nucleophilic substitution reaction where the thiolate anion attacks the electrophilic carbon of the bromoacetate.

  • Intramolecular Cyclization: The resulting thioether is then subjected to an intramolecular cyclization to form the benzothiophene ring. This is often achieved using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid, which promotes an electrophilic attack of the activated carbonyl group onto the aromatic ring.[4] The regioselectivity of this cyclization is a critical consideration, and reaction conditions would need to be optimized to favor the formation of the desired 6-hydroxy isomer.

  • Reduction of the Thiophene Ring: To obtain the 2,3-dihydrobenzo[b]thiophene core, the newly formed benzothiophene ring needs to be selectively reduced. This can be accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or with a chemical reducing agent like sodium borohydride in the presence of a suitable acid. The choice of reducing agent and conditions is critical to ensure the reduction of the thiophene double bond without affecting the ester group or the aromatic ring.

  • Deprotection of the Hydroxyl Group: The final step in the synthesis is the removal of the protecting group from the phenolic hydroxyl. If a benzyl group was used, this can be efficiently cleaved by catalytic hydrogenation, often in the same step as the thiophene ring reduction if planned accordingly, or as a separate step. This regenerates the free hydroxyl group to yield the target compound, this compound.

Self-Validating System: Each step of this proposed synthesis can be monitored and validated using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the formation of the desired intermediate and the final product.[5][6]

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for the title compound are not available, the expected spectroscopic signatures can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons of the acetate group (a singlet or doublet), protons on the dihydrothiophene ring (complex multiplets), and aromatic protons on the benzene ring (distinct signals in the aromatic region). The phenolic hydroxyl proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, the carbons of the dihydrothiophene ring, and the aromatic carbons.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band for the phenolic O-H stretch, a strong absorption for the C=O stretch of the ester, and characteristic bands for aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.30 g/mol ).

Potential Biological Activities and Therapeutic Applications

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[7][8] Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][7][9]

Diagram of Potential Biological Targets:

Biological_Targets A This compound B Enzyme Inhibition (e.g., Cholinesterases, Kinases) A->B C Receptor Modulation (e.g., Estrogen Receptor) A->C D Antioxidant Activity (Radical Scavenging) A->D E Anticancer Activity (e.g., RhoA/ROCK pathway) A->E

Caption: Potential pharmacological activities of the target compound.

Rationale for Potential Applications:
  • Enzyme Inhibition: Structurally related benzothiophene derivatives have shown inhibitory activity against enzymes such as cholinesterases and glutathione S-transferase.[5] The presence of the phenolic hydroxyl and the ester functional groups in the target molecule could facilitate interactions with the active sites of various enzymes.

  • Receptor Modulation: A significant number of benzothiophene derivatives are known to act as selective estrogen receptor modulators (SERMs).[10] For instance, Raloxifene, a well-known drug for the treatment of osteoporosis, features a 6-hydroxybenzo[b]thiophene core.[10] The structural similarity of the title compound to these SERMs suggests that it could be a valuable candidate for investigating estrogen receptor-mediated pathways.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity due to their ability to scavenge free radicals. The 6-hydroxy substitution on the benzothiophene ring suggests that this compound may possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[9]

  • Anticancer Potential: Recent studies have highlighted the potential of benzothiophene derivatives as anticancer agents that can target pathways like the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[6] The dihydrobenzo[b]thiophene core could serve as a scaffold for the development of novel anticancer therapeutics.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzothiophenes. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic strategy, and a well-grounded rationale for its potential biological activities.

Future research should focus on the following areas:

  • Validated Synthesis and Characterization: The execution and optimization of the proposed synthetic route and full spectroscopic characterization of the compound are paramount.

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including various enzymes and receptors, to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will be crucial to understand the SAR and to optimize the potency and selectivity of this chemical scaffold.

References

  • New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed. [Link]

  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. [Link]

  • Process for the synthesis of benzothiophenes.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

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  • Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][5][6]dioxin-2-yl)-2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide. MDPI. [Link]

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Spectroscopic Scrutiny of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a plausible synthetic pathway and detailed predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related benzothiophene derivatives. This document serves as a valuable resource for the identification, characterization, and quality control of this compound and its analogues.

Introduction

This compound belongs to the dihydrobenzo[b]thiophene class of compounds, a scaffold that is prevalent in a variety of biologically active molecules. The presence of a phenolic hydroxyl group, a thioether within a saturated heterocyclic ring, and an ethyl acetate side chain suggests potential for diverse chemical interactions and biological activities. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough understanding of its spectroscopic signature essential. This guide offers a comprehensive, albeit predictive, spectroscopic profile to aid researchers in this endeavor.

Molecular Structure and Properties:

  • Molecular Formula: C₁₂H₁₄O₃S

  • Molecular Weight: 238.30 g/mol

  • CAS Numbers: 1022979-94-7 (racemic), 1022980-00-2 ((R)-enantiomer)

Plausible Synthetic Pathway

A logical synthetic route is crucial for anticipating potential impurities and for the rational interpretation of spectral data. A plausible synthesis of this compound is proposed to proceed via a multi-step sequence, as illustrated below. Understanding this pathway aids in predicting the connectivity and chemical environment of each atom in the final molecule.

Synthetic_Pathway cluster_0 Synthesis of this compound Start 6-Methoxybenzo[b]thiophene Step1 Friedel-Crafts Acylation (ClCO)₂/AlCl₃ Start->Step1 Intermediate1 2-Chloro-1-(6-methoxybenzo[b]thiophen-3-yl)ethanone Step1->Intermediate1 Step2 Michael Addition (Diethyl malonate, NaOEt) Intermediate1->Step2 Intermediate2 Diethyl 2-((6-methoxybenzo[b]thiophen-3-yl)carbonyl)malonate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate Step3->Intermediate3 Step4 Reduction (e.g., NaBH₄, H⁺) Intermediate3->Step4 Intermediate4 Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate Step4->Intermediate4 Step5 Demethylation (BBr₃) Intermediate4->Step5 Product This compound Step5->Product

Caption: Plausible synthetic route for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10d, J ≈ 8.5 Hz1HH-4Aromatic proton ortho to the sulfur-bearing carbon, expected to be downfield.
~6.75dd, J ≈ 8.5, 2.5 Hz1HH-5Aromatic proton ortho and meta to the hydroxyl and thioether groups, respectively.
~6.65d, J ≈ 2.5 Hz1HH-7Aromatic proton ortho to the hydroxyl group, showing a smaller coupling constant.
~5.0 (broad)s1H-OHThe phenolic proton signal is typically broad and its chemical shift is concentration and solvent dependent.
~4.15q, J ≈ 7.1 Hz2H-OCH₂ CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.60m1HH-3The methine proton at the chiral center, coupled to the protons at C-2 and the methylene protons of the acetate side chain.
~3.40dd, J ≈ 11.0, 5.0 Hz1HH-2aOne of the diastereotopic methylene protons of the dihydrothiophene ring.
~3.15dd, J ≈ 11.0, 8.0 Hz1HH-2bThe other diastereotopic methylene proton of the dihydrothiophene ring.
~2.65d, J ≈ 7.0 Hz2H-CH₂ CO₂EtMethylene protons of the acetate side chain, coupled to the methine proton at C-3.
~1.25t, J ≈ 7.1 Hz3H-OCH₂CH₃ Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~172.0C =OCarbonyl carbon of the ethyl ester, appearing in the characteristic downfield region.
~155.0C-6Aromatic carbon attached to the hydroxyl group, significantly deshielded.
~138.0C-7aQuaternary aromatic carbon at the ring junction.
~128.5C-3aQuaternary aromatic carbon at the other ring junction.
~125.0C-4Aromatic methine carbon.
~115.5C-5Aromatic methine carbon ortho to the hydroxyl group, shielded by its electron-donating effect.
~113.0C-7Aromatic methine carbon para to the hydroxyl group.
~61.0-OCH₂ CH₃Methylene carbon of the ethyl ester.
~42.0C-3Methine carbon of the dihydrothiophene ring, the chiral center.
~38.0-CH₂ CO₂EtMethylene carbon of the acetate side chain.
~35.0C-2Methylene carbon of the dihydrothiophene ring.
~14.0-OCH₂CH₃ Methyl carbon of the ethyl ester.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment IonInterpretation
238[M]⁺˙Molecular Ion Peak: Confirms the molecular weight of the compound.
193[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
165[M - CO₂CH₂CH₃]⁺Loss of the entire ethyl acetate side chain.
151[C₈H₇OS]⁺A plausible fragment resulting from the cleavage of the C-C bond between the dihydrothiophene ring and the acetate side chain, followed by rearrangement. This would correspond to the hydroxy-dihydrobenzothiophenylmethyl cation.
137[C₇H₅OS]⁺Further fragmentation of the m/z 151 ion.

digraph "Mass_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

"M" [label=" M⁺˙ (m/z 238) | this compound" ]; "F1" [label=" m/z 193 | Loss of -OCH₂CH₃" ]; "F2" [label=" m/z 151 | Cleavage of acetate side chain" ];

"M":f0 -> "F1":f0 [label="- 45 Da"]; "M":f0 -> "F2":f0 [label="- 87 Da"]; }

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3400-3200 (broad)O-H (Phenol)StretchingA broad and strong absorption characteristic of a hydrogen-bonded hydroxyl group.
3100-3000C-H (Aromatic)StretchingCharacteristic absorptions for C-H bonds on the benzene ring.
2980-2850C-H (Aliphatic)StretchingAbsorptions from the C-H bonds of the dihydrothiophene ring and the ethyl acetate group.
~1730C=O (Ester)StretchingA strong, sharp absorption characteristic of the carbonyl group in an ester.
1600, 1480C=C (Aromatic)Ring StretchingTwo or more bands characteristic of the benzene ring.
~1250C-O (Ester and Phenol)StretchingStrong absorptions from the C-O single bonds.
~830, ~780C-H (Aromatic)Out-of-plane BendingThe pattern of these bands can give an indication of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, these are expected absorptions.
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Oil: Place a thin film of the sample between two salt (NaCl or KBr) plates.

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates/ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, derived from a plausible synthetic route and comparison with analogous structures, offer a robust framework for the identification and structural verification of this compound. The included experimental protocols provide standardized methods for acquiring high-quality spectral data. It is the author's hope that this guide will be a valuable asset to researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Elaboration of newly synthesized tetrahydrobenzo[b ]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, (2024). [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives . Bulletin of the Chemical Society of Japan, (1961). [Link]

  • Mass spectral fragmentation patterns of some new benzo[b ]thiophene - and thieno[2 ,3 -b ]thiophene -2 ,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Journal of Heterocyclic Chemistry, (1986). [Link]

An In-depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a 2,3-dihydrobenzo[b]thiophene core. This structural motif is a key component in various biologically active molecules.

Chemical Structure and Properties

The fundamental properties of the molecule are summarized in the table below. These values are primarily sourced from computational models and data available for its (R)-enantiomer.

PropertyValueSource
CAS Number 1022980-00-2 ((R)-enantiomer)ChemScene
Molecular Formula C₁₂H₁₄O₃SChemScene
Molecular Weight 238.30 g/mol ChemScene
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water.Inferred from related compounds
Melting Point Not experimentally determined. Likely a solid with a distinct melting point.N/A
Boiling Point Not experimentally determined.N/A
Topological Polar Surface Area (TPSA) 46.53 ŲChemScene
logP 2.5347ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4ChemScene

Expert Insight: The calculated logP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a hydroxyl group and an ester functional group contributes to its TPSA, indicating potential for hydrogen bonding interactions with biological targets.

Chemical Structure Diagram:

Structure of this compound

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential approach involves the cyclization of a substituted thiophenol derivative. The choice of starting materials and reaction conditions is critical for achieving the desired regioselectivity and yield.

Workflow for a Proposed Synthesis:

Synthetic_Pathway A Starting Material: 4-Methoxyphenylthiol B Alkylation with Ethyl 2-bromoacetate A->B C Intermediate: Ethyl 2-((4-methoxyphenyl)thio)acetate B->C D Intramolecular Friedel-Crafts Acylation C->D E Intermediate: 6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-one D->E F Reformatsky or Wittig Reaction with an acetate equivalent E->F G Intermediate: Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-ylidene)acetate F->G H Reduction of exocyclic double bond G->H I Intermediate: Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate H->I J Demethylation I->J K Final Product: This compound J->K

A plausible synthetic route to the target compound.

Experimental Causality:

  • Step 1 & 2 (Alkylation): The initial S-alkylation of a commercially available thiophenol is a standard and high-yielding reaction, providing a straightforward entry to the key intermediate.

  • Step 3 (Cyclization): An intramolecular Friedel-Crafts acylation is a common method for forming the five-membered thiophene ring fused to the benzene ring. The choice of a strong acid catalyst is crucial for this step.

  • Step 4 & 5 (Side Chain Introduction and Reduction): A Reformatsky or Wittig-type reaction allows for the introduction of the acetate side chain. Subsequent reduction of the resulting exocyclic double bond can be achieved through catalytic hydrogenation, which should be selective for the double bond without affecting the aromatic ring.

  • Step 6 (Demethylation): The final demethylation of the methoxy group to the desired hydroxyl group is a necessary step if starting with a methoxy-substituted thiophenol. This is often accomplished using reagents like boron tribromide.

Spectral Data Analysis (Predicted)

Direct experimental spectral data is not available. However, based on the analysis of structurally related benzothiophene derivatives, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrothiophene ring, and the ethyl acetate group.

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene ring will influence the multiplicity and coupling constants of these protons.

  • Dihydrothiophene Protons: The protons at the C2 and C3 positions will likely appear as multiplets in the upfield region (δ 3.0-4.5 ppm), with their coupling patterns providing information about their stereochemical relationship.

  • Ethyl Acetate Protons: A quartet around δ 4.1-4.3 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃) are characteristic of the ethyl ester group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be significantly deshielded.

  • Dihydrothiophene Carbons: Carbons of the dihydrothiophene ring are expected in the range of δ 30-50 ppm.

  • Ester Carbons: The carbonyl carbon of the ester will appear at approximately δ 170-175 ppm, while the carbons of the ethyl group will be in the upfield region (δ ~60 ppm for the CH₂ and ~14 ppm for the CH₃).

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.30). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, and potentially cleavage of the dihydrothiophene ring. High-resolution mass spectrometry would be essential to confirm the elemental composition.

Applications and Significance

The 2,3-dihydrobenzo[b]thiophene scaffold is present in a number of pharmacologically active compounds, including selective estrogen receptor modulators (SERMs) and other therapeutic agents. The presence of a hydroxyl group and an acetate side chain in the target molecule provides handles for further chemical modification, making it a potentially valuable intermediate in drug discovery programs. Its structural features suggest it could be explored for applications in areas such as oncology, inflammation, and neurodegenerative diseases.

Handling and Storage

Based on information for the (R)-enantiomer, the compound should be stored sealed in a dry environment at 2-8°C.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.

References

  • PubChem. 6-Hydroxy-2-(4-hydroxyphenyl)-3-(4-(2-piperidinoethoxy)-benzoyl]benzo[b]thiophene Hydrochloride 1,2-Dichloroethane. [Link]

Sources

Discovery and history of "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Developmental Context of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

This guide provides a comprehensive technical overview of this compound, a molecule situated within the medicinally significant benzothiophene family of compounds. While public-domain literature detailing a specific, named discovery of this exact molecule is scarce, its existence is confirmed by chemical suppliers, identified under CAS Number 1022980-00-2 for the (R)-enantiomer.[1]

This document, therefore, reconstructs a plausible and scientifically rigorous developmental narrative for this compound. It is structured to provide drug development professionals and researchers with a deep understanding of the strategic rationale, synthetic pathways, and analytical considerations for such a molecule, grounded in the established chemistry of its structural relatives.

Part 1: Developmental Context & Strategic Rationale

The journey to a specific molecule like this compound does not occur in a vacuum. It is born from decades of research into the biological activities of its core scaffold, the benzothiophene ring system. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a recurring theme in drug discovery.[2][3][4]

The most prominent example is Raloxifene , a selective estrogen receptor modulator (SERM) built on a 6-hydroxybenzo[b]thiophene core.[5][6] Approved for the prevention of postmenopausal osteoporosis, Raloxifene's success spurred extensive investigation into related structures to find new agents with improved efficacy, safety profiles, or different therapeutic applications.[5][7][8]

It is within this context—the exploration of "chemical space" around a proven pharmacophore—that the synthesis of our target molecule can be logically situated. The key structural features of this compound suggest a deliberate design strategy:

  • 6-Hydroxy Group: This is a critical feature for estrogen receptor binding, as seen in Raloxifene, acting as a key hydrogen bond donor.

  • 2,3-Dihydro Core: Saturation of the thiophene ring introduces a three-dimensional, non-planar geometry. This "buckling" of the otherwise flat aromatic system can significantly alter binding affinity and selectivity for a target receptor compared to its aromatic counterpart. The creation of a stereocenter at the C3 position allows for the exploration of enantiomer-specific effects.

  • 3-Ethyl Acetate Moiety: This flexible side chain introduces a polar, ester functional group. In a drug design program, this moiety would be hypothesized to probe a specific sub-pocket of a target protein, potentially forming additional hydrogen bonds or electrostatic interactions to enhance potency or modulate pharmacokinetic properties.

Therefore, the "discovery" of this molecule can be best understood as a rational step in a medicinal chemistry campaign aimed at developing novel modulators of a biological target where the benzothiophene scaffold has known activity.

Part 2: Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this molecule can be approached through a logical retrosynthetic pathway, breaking the target down into simpler, more accessible starting materials.

Logical Framework for Synthesis

G Target Target Molecule This compound Intermediate1 Key Intermediate 6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-one Target->Intermediate1 Reformatsky or Wittig Reaction Intermediate2 Precursor 6-Methoxybenzo[b]thiophene Intermediate1->Intermediate2 Reduction & Demethylation StartingMaterial Starting Material Thiophenol derivative Intermediate2->StartingMaterial Cyclization Strategy

Caption: Retrosynthetic analysis of the target molecule.

This analysis informs a multi-step forward synthesis. The following protocol is a robust, field-proven approach adapted from established methodologies for synthesizing substituted benzothiophenes and related heterocyclic systems.[9][10][11][12]

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxybenzo[b]thiophene

This foundational step involves the construction of the core heterocyclic system. A common and effective method is the cyclization of a substituted thiophenol derivative.

  • Reaction Setup: To a solution of 4-methoxythiophenol (1.0 eq) in a suitable solvent such as DMF, add chloroacetaldehyde dimethyl acetal (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Thermal Cyclization: Heat the mixture to 100-120 °C for 4-6 hours. The reaction proceeds via initial S-alkylation followed by an intramolecular electrophilic substitution on the aromatic ring, driven by an acid catalyst which can be added or generated in situ.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-methoxybenzo[b]thiophene.

Step 2: Reduction to 6-Methoxy-2,3-dihydrobenzo[b]thiophene

Introducing the saturated dihydro- core requires a selective reduction of the thiophene ring without affecting the benzene ring.

  • Reaction Setup: Dissolve 6-methoxybenzo[b]thiophene (1.0 eq) in trifluoroacetic acid.

  • Hydride Reduction: Cool the solution to 0 °C and add a reducing agent such as triethylsilane (2.0-3.0 eq) dropwise. The combination of a strong acid and a hydride source is effective for this type of ionic hydrogenation.

  • Monitoring and Quenching: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS. Once complete, carefully quench the reaction by pouring it over an ice-water mixture and neutralizing with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane, dry the combined organic layers, and concentrate. The crude product can be purified by column chromatography.

Step 3: Alkylation to Introduce the Ethyl Acetate Moiety

This is the key bond-forming step to install the side chain. A Reformatsky-type reaction with the corresponding ketone (6-methoxy-2,3-dihydrobenzo[b]thiophen-3-one) is a plausible approach. Alternatively, direct C-H functionalization or formation of an anion at the 3-position can be considered. The following describes a robust alkylation.

  • Anion Formation: Dissolve 6-methoxy-2,3-dihydrobenzo[b]thiophene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Add a strong base such as n-butyllithium (1.1 eq) dropwise. The proton at the C3 position is acidic due to the adjacent sulfur atom and is selectively removed.

  • Electrophilic Quench: After stirring for 1 hour at -78 °C, add ethyl bromoacetate (1.2 eq) dropwise.

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 4: Demethylation to Yield the Final Product

The final step is the deprotection of the phenol group, a common transformation in medicinal chemistry.

  • Reaction Setup: Dissolve the product from Step 3 (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Lewis Acid Cleavage: Add a strong Lewis acid, such as boron tribromide (BBr₃, 1.5 eq), dropwise. This reagent is highly effective for cleaving aryl methyl ethers.

  • Monitoring and Quenching: Stir the reaction at 0 °C to room temperature until TLC/LC-MS indicates complete conversion. Carefully quench by slowly adding methanol, followed by water.

  • Final Purification: Extract the product into ethyl acetate. Wash the organic layer, dry, and concentrate. The final compound, this compound, can be purified to a high degree using column chromatography or preparative HPLC.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield
1 4-methoxythiophenol, Chloroacetaldehyde dimethyl acetal, K₂CO₃DMF100-120 °C70-85%
2 6-methoxybenzo[b]thiophene, TriethylsilaneTrifluoroacetic Acid0 °C to RT80-90%
3 6-methoxy-2,3-dihydrobenzo[b]thiophene, n-BuLi, Ethyl bromoacetateTHF-78 °C to RT50-65%
4 Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, BBr₃Dichloromethane0 °C to RT75-90%

Part 3: Analytical Validation and Characterization

A self-validating protocol requires rigorous analytical confirmation at each stage.

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of intermediates and the final product, and to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for confirming the structure. Key signals to monitor include the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a phenolic -OH proton in the final step. The diastereotopic protons of the ethyl acetate CH₂ group and the protons on the dihydro- ring will provide crucial structural information.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the final product, confirming its elemental composition.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since the final product is chiral, a chiral separation method would be required to isolate and analyze the individual (R) and (S) enantiomers if a non-stereoselective synthesis is performed.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its structure firmly places it within the lineage of medicinally important benzothiophenes. The synthetic pathway detailed herein represents a logical and robust strategy for its production, drawing upon well-established and reliable chemical transformations. This guide provides researchers with the necessary technical foundation and strategic context to synthesize, analyze, and further investigate this and related molecules in drug discovery and development programs.

References

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. [9][13]

  • The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. [5]

  • The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)thiophene-2-carboxylate(3A). Semantic Scholar. [10]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [2]

  • Synthesis of Constrained Raloxifene Analogues by Complementary Use of Friedel−Crafts and Directed Remote Metalation Reactions. The Journal of Organic Chemistry. [7]

  • Ethyl (r)-2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. ChemScene. [1]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [3]

  • Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society. [11]

  • Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Taylor & Francis Online. [6]

  • Synthesis of Raloxifene. Books Gateway. [12]

  • Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ScholarWorks@UARK. [8]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [4]

Sources

The Emerging Therapeutic Potential of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth analysis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a key molecule within the dihydrobenzothiophene class, and its analogs. We will explore its synthesis, physicochemical properties, and delve into the significant therapeutic potential of this chemical family, particularly as selective estrogen receptor modulators (SERMs) and inhibitors of the RhoA/ROCK signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate research and development in this promising area.

Introduction: The Significance of the Dihydrobenzo[b]thiophene Core

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, sulfur-containing heterocycles like benzothiophene have garnered considerable attention.[1][2] The benzo[b]thiophene nucleus is structurally similar to endogenous molecules, allowing for favorable interactions with a wide array of biological targets. This has led to the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antioxidant agents.[1][2][3]

The partially saturated 2,3-dihydrobenzo[b]thiophene core, as seen in this compound, offers a three-dimensional structure that can provide enhanced selectivity and improved pharmacokinetic profiles compared to its fully aromatic counterpart. This guide will focus on this specific scaffold, highlighting its potential in developing next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to drug development. Below is a summary of the key properties of the title compound.

PropertyValueSource
CAS Number 1022980-00-2ChemScene
Molecular Formula C₁₂H₁₄O₃SChemScene
Molecular Weight 238.30 g/mol ChemScene
Appearance Solid (predicted)General Knowledge
Solubility Soluble in organic solvents like DMSO, Methanol, EthanolGeneral Knowledge
Storage Store in a cool, dry placeChemScene

Synthetic Strategies: Accessing the Dihydrobenzo[b]thiophene Scaffold

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetate side chain and the formation of the dihydrothiophene ring as key steps.

G Target This compound Intermediate1 6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)methanol Target->Intermediate1 Esterification Intermediate2 6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-one Intermediate1->Intermediate2 Reduction & Alkylation Intermediate3 3-(2-(Methylthio)phenyl)propanoic acid Intermediate2->Intermediate3 Intramolecular Friedel-Crafts Acylation StartingMaterial 2-Thioanisole & Methyl acrylate Intermediate3->StartingMaterial Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

This protocol is a composite of established chemical transformations and provides a reliable pathway to the target molecule and its analogs.

Step 1: Synthesis of 3-(2-(Methylthio)phenyl)propanoic acid

  • Reaction Setup: To a solution of 2-thioanisole in a suitable aprotic solvent (e.g., THF), add a strong base such as n-butyllithium at low temperature (-78 °C) under an inert atmosphere (Argon or Nitrogen).

  • Michael Addition: Slowly add methyl acrylate to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Purification: Purify the carboxylic acid by column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Acylation to form 6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-one

  • Activation: Convert the carboxylic acid from Step 1 to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Cyclization: In a flask charged with a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acid chloride dropwise at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with ice-water and extract the product. Purify the ketone by column chromatography.

Step 3: Synthesis of (6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)methanol

  • Reduction: Reduce the ketone from Step 2 using a suitable reducing agent like sodium borohydride in methanol.

  • Demethylation: Cleave the methyl ether to reveal the free hydroxyl group. This can be achieved using reagents like boron tribromide (BBr₃) in dichloromethane.

  • Purification: Purify the resulting diol by column chromatography.

Step 4: Esterification to Yield this compound

  • Activation of the side chain: The alcohol from Step 3 can be converted to a leaving group (e.g., tosylate or mesylate).

  • Nucleophilic Substitution: React the activated alcohol with the enolate of ethyl acetate (generated using a strong base like LDA) to form the final product.

  • Final Purification: Purify the target compound using column chromatography.

Characterization Techniques

The identity and purity of the synthesized compounds should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[4][5]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activities and Mechanisms of Action

The dihydrobenzo[b]thiophene scaffold has been implicated in a range of biological activities, with two prominent mechanisms of action emerging from the literature: modulation of estrogen receptors and inhibition of the RhoA/ROCK pathway.

Selective Estrogen Receptor Modulators (SERMs)

Many benzothiophene derivatives, most notably Raloxifene, are classified as SERMs.[6][7] These compounds exhibit tissue-selective estrogenic and anti-estrogenic effects.[6]

  • Mechanism of Action: SERMs bind to estrogen receptors (ERα and ERβ) and induce conformational changes that differ from those induced by endogenous estrogens. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene expression.[8] For instance, a SERM might act as an antagonist in breast tissue, inhibiting the growth of estrogen-dependent cancer cells, while acting as an agonist in bone tissue, promoting bone density.

G cluster_0 Cell Nucleus SERM Dihydrobenzo[b]thiophene Analog (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding ERE Estrogen Response Element (DNA) ER->ERE Coactivator Co-activator ER->Coactivator Tissue-specific Recruitment Corepressor Co-repressor ER->Corepressor Tissue-specific Recruitment Gene_Agonist Agonist Gene Expression (e.g., in Bone) Coactivator->Gene_Agonist Activation Gene_Antagonist Antagonist Gene Expression (e.g., in Breast) Corepressor->Gene_Antagonist Repression

Caption: Simplified signaling pathway of a SERM.

  • Therapeutic Implications: The SERM activity of this class of compounds makes them promising candidates for the treatment of:

    • Hormone-receptor-positive breast cancer.

    • Postmenopausal osteoporosis.

    • Other estrogen-related conditions.

Inhibition of the RhoA/ROCK Signaling Pathway

Recent studies have identified benzothiophene derivatives as potential inhibitors of the RhoA/ROCK signaling pathway.[9][10] This pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in various diseases.

  • Mechanism of Action: The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA.[9] Inhibition of ROCK activity by small molecules can lead to a variety of cellular effects, including relaxation of smooth muscle and inhibition of cancer cell migration and invasion.[1]

G RhoA_GTP Active RhoA-GTP ROCK ROCK Kinase RhoA_GTP->ROCK Activation MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylation Actin_Stress Actin Stress Fiber Formation MLC_P->Actin_Stress Cell_Contraction Cell Contraction & Migration Actin_Stress->Cell_Contraction Inhibitor Dihydrobenzo[b]thiophene Analog (Inhibitor) Inhibitor->ROCK Inhibition

Caption: Inhibition of the RhoA/ROCK signaling pathway.

  • Therapeutic Implications: Targeting the RhoA/ROCK pathway opens up therapeutic possibilities in:

    • Oncology: Preventing tumor metastasis.

    • Cardiovascular Disease: Treatment of hypertension and vasospasm.

    • Neurological Disorders: Promoting axonal regeneration after injury.[9]

Structure-Activity Relationship (SAR) of Analogs

Systematic modification of the core structure of this compound is crucial for optimizing its biological activity. Based on studies of related benzothiophene derivatives, several key structural features can be modulated:

Position of SubstitutionModificationPotential Impact on Activity
6-OH group Esterification, Etherification, Replacement with other H-bond donors/acceptorsCrucial for estrogen receptor binding. Modifications can fine-tune SERM activity.
Acetate side chain at C3 Variation of the ester group, conversion to amide, replacement with other functional groupsCan influence solubility, metabolic stability, and interaction with the target protein.
Aromatic ring Introduction of electron-donating or electron-withdrawing groupsCan modulate the electronic properties of the molecule and affect binding affinity and selectivity.
Dihydrothiophene ring Oxidation of the sulfur atomCan alter the geometry and electronic properties of the core scaffold.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel analogs, a series of well-defined in vitro assays are essential.

SERM Activity Assays

Objective: To determine the estrogenic or anti-estrogenic activity of the synthesized compounds.

Protocol: Estrogen Receptor Reporter Gene Assay [3][11]

  • Cell Culture: Use a human breast cancer cell line that expresses estrogen receptors (e.g., MCF-7) and has been stably transfected with an estrogen response element (ERE) driving a reporter gene (e.g., luciferase).

  • Compound Treatment: Plate the cells in a 96-well plate and treat with a range of concentrations of the test compounds, along with appropriate controls (e.g., estradiol as an agonist, tamoxifen or fulvestrant as an antagonist).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist activity: Compare the luciferase activity of compound-treated cells to that of estradiol-treated cells.

    • Antagonist activity: Co-treat cells with estradiol and the test compound and measure the inhibition of estradiol-induced luciferase activity.

RhoA/ROCK Pathway Inhibition Assays

Objective: To evaluate the inhibitory effect of the compounds on the RhoA/ROCK signaling pathway.

Protocol: In Vitro ROCK Kinase Assay [12]

  • Reagents: Recombinant active ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1), and ATP.

  • Reaction Setup: In a 96-well plate, combine the ROCK enzyme, substrate, and varying concentrations of the test compound in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or a luminescence-based kinase assay that measures ATP consumption.

  • Data Analysis: Calculate the IC₅₀ value for each compound to determine its potency as a ROCK inhibitor.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. Their ability to modulate the estrogen receptor and inhibit the RhoA/ROCK pathway positions them as attractive candidates for the development of novel treatments for a range of diseases, including cancer, osteoporosis, and cardiovascular disorders.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of analogs to establish a comprehensive structure-activity relationship and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with their biological targets to guide rational drug design.

  • In Vivo Evaluation: Progressing the most promising candidates into preclinical animal models to assess their efficacy and safety profiles.

The in-depth technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of these promising molecules from the laboratory to the clinic.

References

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Sci Rep. 2024;14(1):2639. Published 2024 Feb 1. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. 2022;27(15):5011. [Link]

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[1][13]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Org Biomol Chem. 2018;16(43):8283-8294. [Link]

  • Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Sci Rep. 2015;5:16496. [Link]

  • Bioactivation of Selective Estrogen Receptor Modulators (SERMs). Curr Drug Metab. 2003;4(4):279-291. [Link]

  • Bioactive Compounds from Natural Products as RHOA/ROCK and VEGFR1 Inhibitors: An In-silico Approach for Developing Therapeutics for ALI/ARDS. Biomed Pharmacol J. 2022;15(3). [Link]

  • New Synthesis of 3H-Benzo[b]thiophen-2-ones. Molecules. 2012;17(11):13391-13404. [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Med Chem. 2022;13(9):1101-1106. Published 2022 Sep 1. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Sci Rep. 2024;14(1):2639. [Link]

  • Synthesis of 3-Substituted Benzo[b]thiophenes via the Reaction of α-Substituted 2-Lithio-β-methoxystyrenes with Sulfur. HETEROCYCLES. 2010;81(7):1703. [Link]

  • SCREENING ASSAY FOR SELECTIVE ESTROGEN RECEPTOR MODULATORS. Thesis. University of Toledo. 2007. [Link]

  • Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate. ResearchGate. 2002. [Link]

  • ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION. J Cell Biol. 2008;181(3):521-532. [Link]

  • Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. Chemistry. 2016;22(2):741-752. [Link]

  • Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Mol Cell Biol. 2004;24(1):14-24. [Link]

  • Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. J Org Chem. 1996;61(23):8212-8215. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Int J Pharm Pharm Sci. 2014;6(9):354-359. [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Adv. 2016;6(38):32115-32119. [Link]

  • USMLE-Rx Express Video of the Week: Selective Estrogen Receptor Modulators. YouTube. 2022. [Link]

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The Therapeutic Promise of Dihydrobenzo[b]thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The dihydrobenzo[b]thiophene core, a bicyclic heterocyclic system containing a fused benzene and a partially saturated thiophene ring, has emerged as one such scaffold of significant interest. Its structural rigidity, combined with the electronic properties of the sulfur atom, provides a unique platform for the development of novel therapeutics. The electron-rich nature and planarity of the related benzo[b]thiophene system are known to enhance binding affinity with various enzymes and receptors, and these favorable characteristics are often retained in its dihydro counterparts, influencing pharmacokinetic properties like solubility and bioavailability.[1] This guide offers an in-depth exploration of the diverse biological activities exhibited by dihydrobenzo[b]thiophene derivatives, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential and the underlying scientific principles.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Dihydrobenzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][3][4] Their efficacy stems from their ability to interact with a range of cancer-specific protein targets and signaling pathways.[4]

One key mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division. Certain tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, leading to mitotic arrest in tumor cells.[5] For instance, the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has shown broad-spectrum antitumor activity against various cancer cell lines.[5] Mechanistic studies revealed that BU17 induces a dose-dependent G2/M cell cycle arrest and promotes apoptosis, as evidenced by the enhanced expression of caspases 3 and 9.[5] Furthermore, this compound was found to inhibit WEE1 kinase, a critical regulator of the G2/M checkpoint, in addition to its direct effect on tubulin polymerization.[5]

The pro-apoptotic activity of dihydrobenzo[b]thiophene derivatives is a recurring theme in their anticancer profile. For example, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in various cancer cell lines.[6] This compound also effectively curbed cell migration and colony formation, highlighting its potential to inhibit metastasis.[6]

The versatility of the dihydrobenzo[b]thiophene scaffold allows for the design of derivatives targeting specific cancer-related receptors. Molecular docking studies have guided the synthesis of thiophene-derived benzodiazepines that show potential as anticancer agents by binding to the human estrogen receptor and EGFR receptor.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzo[b]thiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following incubation, add a sterile-filtered MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Antimicrobial Activity: A Promising Avenue in the Fight Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dihydrobenzo[b]thiophene derivatives have emerged as promising candidates in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[2][8][9]

Their antimicrobial efficacy often stems from their ability to disrupt essential cellular processes in microorganisms. For instance, some derivatives have shown potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The mechanism of action can involve the inhibition of crucial enzymes or the disruption of cell membrane integrity.[11] Interestingly, the antibacterial efficacy of some derivatives against Gram-negative bacteria was significantly enhanced when co-administered with an outer membrane-permeabilizing agent like polymyxin B, suggesting that overcoming the bacterial outer membrane is a key challenge for these compounds.[9]

In the realm of antifungal agents, dihydrobenzo[b]thiophene derivatives have demonstrated notable activity against pathogenic fungi, including Candida species.[9] Some compounds have been shown to inhibit both the growth and the hyphal development of these fungi, a critical virulence factor.[9]

Quantitative Data on Antimicrobial Activity
Derivative ClassTarget OrganismActivity MetricValueReference
Thiophene DerivativesColistin-Resistant A. baumanniiMIC5016-32 mg/L[11]
Thiophene DerivativesColistin-Resistant E. coliMIC508-32 mg/L[11]
Benzo[b]thiophene DerivativesE. coli (with Polymyxin B)MIC8–64 µg/mL[9]
Benzo[b]thiophene DerivativesCandida speciesMIC32-64 µg/mL[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and dihydrobenzo[b]thiophene derivatives have shown potential as anti-inflammatory agents.[2][8][12] Their mechanism of action often involves the modulation of key inflammatory pathways and mediators.

A significant anti-inflammatory mechanism for some tetrahydrobenzo[b]thiophene derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[13] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory proteins.[14] These compounds have been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to NRF2 activation.[13] In lipopolysaccharide (LPS)-stimulated macrophage cells, these NRF2-activating derivatives were able to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2, COX-2, and NF-κB.[13]

The anti-inflammatory effects of these compounds are not limited to NRF2 activation. For example, the derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) significantly reduced nitric oxide production in LPS-induced macrophage cells by downregulating the expression of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6.[6]

Experimental Workflow: Assessing Anti-inflammatory Activity in Macrophages

This workflow outlines the key steps to evaluate the anti-inflammatory potential of dihydrobenzo[b]thiophene derivatives using a macrophage cell line.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Stimulation cluster_2 Measurement of Inflammatory Markers A Culture RAW 264.7 macrophage cells B Seed cells in 96-well plates A->B C Pre-treat cells with dihydrobenzo[b]thiophene derivatives B->C D Stimulate with LPS (Lipopolysaccharide) C->D E Nitric Oxide Measurement (Griess Assay) D->E F Cytokine Analysis (ELISA for TNF-α, IL-6) D->F G Gene Expression Analysis (qPCR for iNOS, COX-2) D->G

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

Neurological Applications: Targeting Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating neurological disorders. The lipophilicity of the thiophene scaffold contributes to its potential for brain penetration, making its derivatives attractive candidates for neurodegenerative diseases.[15][16] Dihydrobenzo[b]thiophene derivatives have been investigated for their potential in conditions like Alzheimer's disease, primarily through their ability to inhibit key enzymes involved in the disease pathology.[17]

Several studies have focused on the synthesis and evaluation of benzo[b]thiophene derivatives as cholinesterase inhibitors.[17] Acetylcholinesterase (AChE) is a key target in Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain. Some benzo[b]thiophene analogues have exhibited significant AChE inhibitory activity, with IC50 values in the micromolar range.[17] The structure-activity relationship (SAR) of these compounds is an active area of research, with modifications to the core scaffold leading to varying degrees of potency.

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Dihydrobenzo_b_thiophene Dihydrobenzo[b]thiophene Derivative Dihydrobenzo_b_thiophene->AChE Inhibition

Sources

An In-depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a heterocyclic compound belonging to the benzo[b]thiophene class of molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological significance, framed within the broader context of its structural analogs. While specific research on this exact ester is limited in publicly accessible literature, this document extrapolates from closely related and well-studied benzo[b]thiophene derivatives to offer valuable insights for researchers. The guide covers the core chemistry, potential applications in drug discovery, and methodologies for its synthesis and characterization, aiming to serve as a foundational resource for scientists investigating this and related molecular scaffolds.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and selective estrogen receptor modulator (SERM) properties.[2][3] The fusion of a benzene ring with a thiophene ring creates a rigid, lipophilic scaffold that can be readily functionalized to interact with various biological targets. The 2,3-dihydro variant, as present in the title compound, introduces a non-aromatic thiophene ring, which imparts conformational flexibility that can be crucial for optimizing binding to protein targets.

The presence of a hydroxyl group at the 6-position is particularly noteworthy. This feature is also present in the well-known SERM, raloxifene, where it plays a critical role in receptor binding and biological activity.[4] The ethyl acetate substituent at the 3-position introduces an ester functionality that can influence the compound's solubility, membrane permeability, and metabolic stability, and may also serve as a handle for further chemical modifications.

Physicochemical Properties

While experimental data for the title compound is not widely available, its key physicochemical properties can be predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 1022980-00-2 ((R)-enantiomer)ChemScene
Molecular Formula C₁₂H₁₄O₃SChemScene
Molecular Weight 238.30 g/mol ChemScene
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMFInferred
Purity Typically available at ≥98% for research purposesChemScene
Storage Recommended to be stored at 2-8°C, sealed in a dry environmentChemScene

Synthesis Strategies

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the key intermediate, 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid, followed by esterification.

Synthetic Pathway A Starting Material (e.g., a substituted thiophenol) B Intermediate 1 (6-alkoxy-2,3-dihydrobenzo[b]thiophene) A->B Cyclization C Intermediate 2 (6-alkoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid B->C Alkylation/Functionalization at C3 D Final Product This compound C->D Esterification & Demethylation

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a hypothetical sequence based on analogous reactions found in the literature.

Step 1: Synthesis of a 6-alkoxy-2,3-dihydrobenzo[b]thiophene derivative.

The synthesis of the core scaffold can be approached through various cyclization methods. One common strategy involves the reaction of a suitably substituted thiophenol with a two-carbon electrophile.

  • Rationale: Protecting the phenolic hydroxyl group as an ether (e.g., methoxy) is a standard strategy to prevent unwanted side reactions during subsequent synthetic steps.[4]

Step 2: Introduction of the acetic acid moiety at the 3-position.

This can be achieved through various C-C bond-forming reactions. One possible approach is the alkylation of an intermediate.[5]

  • Rationale: The 3-position of the 2,3-dihydrobenzo[b]thiophene ring is often amenable to functionalization.

Step 3: Esterification and Deprotection.

The final steps would involve the esterification of the carboxylic acid and the deprotection of the phenolic hydroxyl group.

  • Reaction: The synthesized carboxylic acid intermediate is dissolved in anhydrous ethanol.

  • Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Conditions: The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ester.

  • Purification: The crude product is purified by column chromatography.

  • Deprotection: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the final 6-hydroxy product.[4]

Analytical Characterization

While specific spectral data for the title compound is not published, the following are expected characteristic signals based on the analysis of similar structures.[6][7]

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzene ring. - Protons of the dihydrothiophene ring (a complex multiplet pattern). - A singlet or AB quartet for the methylene protons of the acetate group. - A quartet and a triplet for the ethyl group of the ester. - A broad singlet for the phenolic hydroxyl proton.
¹³C NMR - Aromatic carbons in the benzene ring. - Aliphatic carbons of the dihydrothiophene ring. - Carbonyl carbon of the ester. - Methylene and methyl carbons of the ethyl group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (238.30 g/mol ). - Characteristic fragmentation patterns, including the loss of the ethoxy group from the ester.[8]
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the phenol. - A strong absorption band for the C=O stretch of the ester. - C-H stretching bands for aromatic and aliphatic protons.

Potential Biological Activities and Applications in Drug Discovery

The structural features of this compound suggest several potential areas of biological activity, making it an interesting candidate for further investigation in drug discovery programs.

As a Scaffold for Selective Estrogen Receptor Modulators (SERMs)

The 6-hydroxybenzo[b]thiophene core is a key pharmacophore in SERMs like raloxifene.[3] These compounds exhibit tissue-selective estrogenic and antiestrogenic effects, making them valuable for the treatment of osteoporosis and certain types of breast cancer. The title compound could serve as a starting point for the development of novel SERMs with improved efficacy or a more favorable side-effect profile.

SERM_Hypothesis A This compound B Structural Similarity to Raloxifene Core A->B C Potential Interaction with Estrogen Receptor B->C D Candidate for SERM Development C->D

Caption: Rationale for investigating the title compound as a potential SERM.

Anticancer and Anti-inflammatory Potential

Numerous benzo[b]thiophene derivatives have been reported to possess anticancer and anti-inflammatory properties.[2][6] The mechanism of action often involves the inhibition of key signaling pathways implicated in cell proliferation and inflammation. The title compound could be screened for its activity against a panel of cancer cell lines and for its ability to modulate inflammatory responses.

Other Potential Applications

The thiophene scaffold is present in a wide array of approved drugs with diverse therapeutic applications.[8] Given the chemical versatility of the title compound, it could also be explored for its potential as an antimicrobial, antidiabetic, or neuroprotective agent.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the medicinally significant class of benzo[b]thiophenes. This guide has provided a framework for its synthesis, characterization, and potential biological applications based on the extensive literature on related compounds. Future research should focus on the development of a robust and scalable synthetic route to enable thorough biological evaluation. Key areas for investigation include its potential as a SERM, its anticancer and anti-inflammatory properties, and a broader screening against various therapeutic targets. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the 2,3-dihydrobenzo[b]thiophene class of compounds.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Journal of Medicinal and Organic Chemistry, 9(4).
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  • 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. (2020). Molecules, 25(21), 5186.
  • Hydroxyl containing benzo[b]thiophene analogs mitigates the acrylamide induced oxidative stress in the zebrafish larvae by stabilizing the glutathione redox cycle. (2022). Life Sciences, 298, 120507.
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Methodological & Application

Synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring a 2,3-dihydrobenzo[b]thiophene core with a hydroxyl group on the benzene ring and an ethyl acetate substituent at the 3-position, makes it a valuable building block in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this target molecule, starting from commercially available precursors. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step protocols, and offer insights into the critical parameters for a successful synthesis.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound can be logically divided into two main stages:

  • Construction of the Core Heterocycle: The initial phase focuses on the assembly of the 6-hydroxy-2,3-dihydrobenzo[b]thiophene scaffold.

  • Functionalization at the C-3 Position: The second stage involves the introduction of the ethyl acetate side chain at the 3-position of the pre-formed heterocyclic core.

Our proposed synthetic route is designed for efficiency and regioselectivity, prioritizing commercially available starting materials and well-established chemical transformations.

PART 1: Synthesis of the 6-Hydroxy-2,3-dihydrobenzo[b]thiophene Intermediate

The synthesis of the key intermediate, 6-hydroxy-2,3-dihydrobenzo[b]thiophene, will be achieved through a three-step sequence starting from 3-methoxyphenol. This pathway involves the initial formation of a protected benzo[b]thiophene, followed by selective reduction and subsequent deprotection.

Step 1: Synthesis of 6-methoxybenzo[b]thiophene

The construction of the benzo[b]thiophene ring system is a crucial first step. A reliable method involves the reaction of a substituted thiophenol with an α-halo ketone followed by an acid-catalyzed intramolecular cyclization.[1]

Protocol 1: Synthesis of 6-methoxybenzo[b]thiophene

ReagentMolar Equiv.MW ( g/mol )Amount
3-Methoxybenzenethiol1.0140.2014.0 g
2-Chloroacetaldehyde (50% in H₂O)1.262.499.0 mL
Polyphosphoric Acid (PPA)--150 g
Toluene--200 mL
Sodium Hydroxide (10% aq.)--As needed
Brine--100 mL
Anhydrous MgSO₄--As needed

Procedure:

  • To a stirred solution of 3-methoxybenzenethiol (14.0 g, 0.1 mol) in toluene (100 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-chloroacetaldehyde (9.0 mL, 0.12 mol, 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-((3-methoxyphenyl)thio)acetaldehyde.

  • In a separate flask, heat polyphosphoric acid (150 g) to 80-90 °C with vigorous stirring.

  • Add the crude intermediate dropwise to the hot PPA. An exothermic reaction will be observed. Maintain the temperature between 90-100 °C during the addition.

  • After the addition is complete, continue stirring at 95 °C for 1 hour.

  • Pour the hot reaction mixture onto crushed ice (500 g) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxybenzo[b]thiophene as a solid.

Causality of Choices: The use of 3-methoxybenzenethiol directs the cyclization to form the desired 6-methoxy isomer. Polyphosphoric acid is a strong dehydrating agent and a protic acid, which effectively catalyzes the intramolecular electrophilic substitution on the electron-rich aromatic ring to form the thiophene ring.

Step 2: Selective Hydrogenation to 6-methoxy-2,3-dihydrobenzo[b]thiophene

The selective reduction of the thiophene ring in the presence of the benzene ring is a critical transformation. Homogeneous hydrogenation using specific rhodium or iridium catalysts has been shown to be effective for this purpose.[2]

Protocol 2: Synthesis of 6-methoxy-2,3-dihydrobenzo[b]thiophene

ReagentMolar Equiv.MW ( g/mol )Amount
6-methoxybenzo[b]thiophene1.0164.2210.0 g
[Rh(COD)(PPh₃)₂]PF₆0.01922.70.56 g
Dichloromethane (DCM)--200 mL
Hydrogen Gas (H₂)--50 bar

Procedure:

  • In a high-pressure autoclave, dissolve 6-methoxybenzo[b]thiophene (10.0 g, 60.9 mmol) and [Rh(COD)(PPh₃)₂]PF₆ (0.56 g, 0.61 mmol) in degassed dichloromethane (200 mL).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methoxy-2,3-dihydrobenzo[b]thiophene.

Causality of Choices: The use of a homogeneous rhodium catalyst allows for the selective hydrogenation of the less aromatic thiophene ring over the benzene ring under relatively mild conditions. The phosphine ligands on the rhodium center play a crucial role in modulating the catalyst's activity and selectivity.

Step 3: Demethylation to 6-hydroxy-2,3-dihydrobenzo[b]thiophene

The final step to obtain the key intermediate is the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and widely used reagent for this transformation.

Protocol 3: Synthesis of 6-hydroxy-2,3-dihydrobenzo[b]thiophene

ReagentMolar Equiv.MW ( g/mol )Amount
6-methoxy-2,3-dihydrobenzo[b]thiophene1.0166.248.0 g
Boron Tribromide (BBr₃) (1M in DCM)1.5250.5272.2 mL
Dichloromethane (DCM), anhydrous--200 mL
Methanol--50 mL
Saturated NaHCO₃ solution--As needed

Procedure:

  • Dissolve 6-methoxy-2,3-dihydrobenzo[b]thiophene (8.0 g, 48.1 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add boron tribromide (1M solution in DCM, 72.2 mL, 72.2 mmol) dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol (50 mL).

  • Pour the mixture into saturated sodium bicarbonate solution (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 6-hydroxy-2,3-dihydrobenzo[b]thiophene.

Causality of Choices: Boron tribromide is a strong Lewis acid that effectively cleaves aryl methyl ethers. The low reaction temperature helps to control the reactivity and minimize potential side reactions.

PART 2: Functionalization at the C-3 Position

With the 6-hydroxy-2,3-dihydrobenzo[b]thiophene intermediate in hand, the next critical step is the introduction of the ethyl acetate group at the 3-position. A direct alkylation approach using a strong base to deprotonate the C-3 position followed by reaction with an electrophile is a plausible strategy.

Protocol 4: Synthesis of this compound

ReagentMolar Equiv.MW ( g/mol )Amount
6-hydroxy-2,3-dihydrobenzo[b]thiophene1.0152.215.0 g
n-Butyllithium (n-BuLi) (2.5 M in hexanes)1.164.0613.1 mL
Ethyl bromoacetate1.2167.004.4 mL
Tetrahydrofuran (THF), anhydrous--150 mL
Saturated NH₄Cl solution--100 mL

Procedure:

  • To a solution of 6-hydroxy-2,3-dihydrobenzo[b]thiophene (5.0 g, 32.8 mmol) in anhydrous tetrahydrofuran (150 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (2.5 M in hexanes, 13.1 mL, 32.8 mmol) dropwise. A color change should be observed, indicating the formation of the dianion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl bromoacetate (4.4 mL, 39.4 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Causality of Choices: n-Butyllithium is a strong base capable of deprotonating both the phenolic hydroxyl group and the benzylic C-3 proton, generating a dianion. The subsequent reaction with ethyl bromoacetate, a good electrophile, leads to the desired C-alkylation at the 3-position. Performing the reaction at low temperature is crucial to control the reactivity of the organolithium species.

Visualizing the Synthetic Workflow

To provide a clear overview of the entire synthetic process, the following workflow diagram has been generated.

Synthesis_Workflow cluster_0 PART 1: Core Heterocycle Synthesis cluster_1 PART 2: C-3 Functionalization A 3-Methoxybenzenethiol C 6-methoxybenzo[b]thiophene A->C 1. Toluene, Reflux 2. PPA, 95°C B 2-Chloroacetaldehyde B->C D 6-methoxy-2,3-dihydrobenzo[b]thiophene C->D [Rh(COD)(PPh₃)₂]PF₆ H₂ (50 bar), DCM, 60°C E 6-hydroxy-2,3-dihydrobenzo[b]thiophene D->E BBr₃, DCM, -78°C to rt G Ethyl 2-(6-hydroxy-2,3- dihydrobenzo[b]thiophen-3-yl)acetate E->G 1. n-BuLi, THF, -78°C 2. Ethyl bromoacetate F Ethyl bromoacetate F->G

Figure 1: Overall synthetic workflow for this compound.

Conclusion and Further Considerations

The synthetic route outlined in this application note provides a robust and logical pathway for the preparation of this compound. The protocols have been designed with careful consideration of reagent choice, reaction conditions, and purification methods to ensure a high probability of success.

Researchers should pay close attention to the handling of air- and moisture-sensitive reagents, particularly n-butyllithium and boron tribromide. The use of anhydrous solvents and an inert atmosphere is critical for the success of these steps. As with any multi-step synthesis, careful purification and characterization of intermediates at each stage is highly recommended to ensure the quality of the final product.

This guide serves as a strong foundation for the synthesis of this important molecule. Further optimization of reaction conditions, such as catalyst loading, reaction times, and temperatures, may lead to improved yields and efficiency.

References

Sources

Synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials. Specifically, derivatives of 2,3-dihydrobenzo[b]thiophene have garnered significant interest in drug discovery due to their diverse biological activities. This application note provides a comprehensive guide for the synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a key intermediate for the development of novel therapeutics. The proposed synthetic route is designed to be robust and adaptable, providing researchers with a clear roadmap for obtaining this valuable compound. This document will detail the synthetic strategy, provide step-by-step experimental protocols, and discuss the underlying chemical principles and potential challenges.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target molecule necessitates a multi-step approach, beginning with the construction of the core 2,3-dihydrobenzo[b]thiophene ring system, followed by the introduction of the ethyl acetate moiety at the C3 position and concluding with the deprotection of the C6 hydroxyl group. The overall synthetic workflow is depicted below.

A 3-Methoxythiophenol B 6-Methoxy-2,3-dihydrobenzo[b]thiophene A->B  1,2-Dibromoethane, Base   C 2-Chloro-1-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)ethan-1-one B->C  Chloroacetyl chloride, AlCl3 (Friedel-Crafts Acylation)   D Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate C->D  NaBH4 (Reduction), then Esterification (Ethanol, H+)   E This compound D->E  BBr3 (Demethylation)  

Caption: Proposed synthetic workflow for this compound.

The key features of this strategy include:

  • Protection of the phenolic hydroxyl group as a methyl ether to prevent unwanted side reactions during the initial synthetic steps.

  • Construction of the dihydrobenzothiophene core through a classical ring-forming reaction.

  • Regioselective functionalization at the C3 position via a Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[1][2]

  • Standard functional group manipulations to elaborate the side chain.

  • A final deprotection step to unveil the target molecule.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Reagent/MaterialSupplierGrade
3-MethoxythiophenolSigma-Aldrich98%
1,2-DibromoethaneAcros Organics99+%
Sodium HydroxideFisher ScientificReagent Grade
Chloroacetyl chlorideAlfa Aesar98%
Aluminum chloride (anhydrous)J.T. Baker99.9%
Sodium borohydrideSigma-Aldrich99%
Ethanol (anhydrous)Decon Labs200 proof
Sulfuric acidVWRACS Grade
Boron tribromide (1M in DCM)Acros Organics
Dichloromethane (anhydrous)Fisher Scientific99.9%
Diethyl etherFisher ScientificACS Grade
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade

Table 1: List of key reagents and materials.

Step 1: Synthesis of 6-Methoxy-2,3-dihydrobenzo[b]thiophene

This initial step involves the formation of the dihydrobenzothiophene ring from 3-methoxythiophenol and 1,2-dibromoethane under basic conditions.

Protocol:

  • To a solution of 3-methoxythiophenol (10.0 g, 71.3 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask, add sodium hydroxide (6.0 g, 150 mmol) dissolved in water (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (14.7 g, 78.4 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (hexanes/ethyl acetate gradient) to afford 6-methoxy-2,3-dihydrobenzo[b]thiophene as a colorless oil.

Causality: The basic conditions deprotonate the thiol to form the more nucleophilic thiophenolate, which then undergoes a double nucleophilic substitution with 1,2-dibromoethane to form the five-membered dihydrothiophene ring.

Step 2: Friedel-Crafts Acylation to yield 2-Chloro-1-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)ethan-1-one

This step introduces a two-carbon electrophile to the C3 position of the dihydrobenzothiophene ring. The methoxy group is an activating, ortho-, para-director. While substitution could potentially occur at C4, C5, or C7, the C3 position of the thiophene ring is also susceptible to electrophilic attack. The precise regioselectivity may need experimental optimization.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (12.0 g, 90.0 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (8.1 mL, 102 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-methoxy-2,3-dihydrobenzo[b]thiophene (10.0 g, 60.2 mmol) in anhydrous dichloromethane (50 mL) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to give the crude product.

  • Purify by column chromatography (hexanes/ethyl acetate gradient) to yield the desired ketone.

Causality: The Lewis acid, AlCl₃, coordinates with chloroacetyl chloride to form a highly reactive acylium ion, which then acts as the electrophile in the electrophilic aromatic substitution reaction.[1]

Step 3: Synthesis of Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

This step involves the reduction of the ketone to an alcohol, followed by esterification. A one-pot procedure can be envisioned where the intermediate alcohol is directly converted to the ester.

Protocol:

  • Dissolve the ketone from Step 2 (10.0 g, 41.2 mmol) in a mixture of methanol (100 mL) and dichloromethane (50 mL) and cool to 0 °C.

  • Add sodium borohydride (1.87 g, 49.4 mmol) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate to give the crude intermediate alcohol.

  • Dissolve the crude alcohol in anhydrous ethanol (150 mL) and add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford the desired ester.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a secondary alcohol. Subsequent Fischer esterification in the presence of an acid catalyst converts the alcohol to the corresponding ethyl ester.

Step 4: Demethylation to this compound

The final step is the cleavage of the methyl ether to yield the free phenol. Boron tribromide is a powerful and effective reagent for this transformation.[3][4]

Protocol:

  • Dissolve the ester from Step 3 (5.0 g, 19.8 mmol) in anhydrous dichloromethane (100 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add a 1M solution of boron tribromide in dichloromethane (25 mL, 25 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and carefully quench by the slow addition of methanol (20 mL), followed by water (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the final product.

Causality: The strong Lewis acid BBr₃ coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.

Results and Discussion

The successful execution of this multi-step synthesis should provide the target compound, this compound, in good overall yield. Each step requires careful monitoring and purification to ensure the purity of the intermediates.

A critical step in this synthesis is the Friedel-Crafts acylation. The regioselectivity of this reaction on the 6-methoxy-2,3-dihydrobenzo[b]thiophene ring system may result in a mixture of isomers. Careful characterization of the product at this stage using NMR spectroscopy is essential to confirm the desired substitution pattern. Alternative strategies for C3 functionalization, such as directed ortho-metalation, could be explored if the regioselectivity of the Friedel-Crafts reaction is not satisfactory.

The final demethylation step is generally high-yielding but requires careful handling of the moisture-sensitive and corrosive boron tribromide.

cluster_0 Friedel-Crafts Acylation Mechanism E1 Generation of Acylium Ion E2 Electrophilic Attack E1->E2  Acylium ion attacks aromatic ring   E3 Deprotonation & Aromatization E2->E3  Loss of proton restores aromaticity  

Caption: Key mechanistic steps of the Friedel-Crafts acylation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and considering the provided rationale, researchers in the fields of medicinal chemistry and drug development can confidently produce this key building block for further investigation and the development of novel therapeutic agents.

References

  • Clarke, K., Scrowston, R. M., & Sutton, T. M. (1973). Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 623. [Link]

  • Friedel-Crafts Alkylation. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
  • Organic Syntheses Procedure: 3,3'-dihydroxybiphenyl. (n.d.). Retrieved January 23, 2026, from [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Evaluation of Novel Dihydrobenzo[b]thiophene-Based Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in endocrinology, oncology, and women's health.

Topic: Characterizing "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" and related analogs as potential Selective Estrogen Receptor Modulators (SERMs).

Introduction: The Pursuit of the Ideal SERM

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This duality allows them to provide beneficial estrogen-like effects in certain tissues, such as bone and the cardiovascular system, while blocking detrimental estrogenic effects in others, like the breast and uterus.[2] The clinical success of benzothiophene-based SERMs, most notably Raloxifene, has validated this scaffold as a foundational structure for designing new modulators with improved efficacy and safety profiles.[3]

These application notes provide a comprehensive framework for the preclinical evaluation of novel compounds based on the dihydrobenzo[b]thiophene core, using This compound (referred to herein as Compound X) as a representative candidate. This guide is designed to walk researchers through the essential in vitro and in vivo assays required to determine a compound's SERM profile, from initial receptor binding to tissue-specific functional outcomes. The causality behind each experimental choice is explained to empower researchers to not only execute but also interpret their findings with confidence.

Part 1: Understanding the Mechanism of Action

The defining characteristic of a SERM is its ability to induce distinct conformational changes in the Estrogen Receptor (ERα and ERβ) upon binding. This ligand-induced conformation dictates the recruitment of a specific profile of co-activator and co-repressor proteins to the receptor-DNA complex.[4] The tissue-specific expression levels of ER subtypes and their associated co-regulators are the primary determinants of whether a SERM will act as an agonist or an antagonist in a given cell type.[4][5]

  • In Estrogenic Tissues (e.g., Bone): An ideal SERM-ER complex will recruit co-activators, leading to the transcription of estrogen-responsive genes that maintain bone mineral density.

  • In Antiestrogenic Tissues (e.g., Breast): The same SERM-ER complex will preferentially recruit co-repressors, blocking the transcription of genes involved in cell proliferation and tumor growth.

Signaling Pathway Overview

SERM_Mechanism cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM Compound X (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding & Conformational Change A E2 Estradiol (E2) E2->ER Binding & Conformational Change B ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerization & DNA Binding CoActivator Co-Activators ERE->CoActivator Recruitment (Agonist Conformation) CoRepressor Co-Repressors ERE->CoRepressor Recruitment (Antagonist Conformation) Transcription_Agonist Gene Transcription CoActivator->Transcription_Agonist Transcription_Antagonist Transcription Blocked CoRepressor->Transcription_Antagonist Agonist_Action Agonist Action (e.g., Bone Homeostasis) Antagonist_Action Antagonist Action (e.g., Anti-proliferative) Transcription_Agonist->Agonist_Action Transcription_Antagonist->Antagonist_Action

Caption: SERM Signaling Pathway.

Part 2: In Vitro Characterization Protocols

The initial evaluation of Compound X involves a tiered in vitro screening cascade to establish its fundamental interaction with the estrogen receptors and its functional effects in relevant cell lines.

Workflow for In Vitro SERM Profiling

Caption: Tiered In Vitro Experimental Workflow.

Protocol 2.1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for ERα and ERβ. This is the foundational assay to confirm the compound directly targets the intended receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to purified ERα or ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • [³H]-17β-Estradiol ([³H]-E2)

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol)

  • Hydroxyapatite slurry or dextran-coated charcoal for separation

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M). As a positive control, prepare a similar dilution of unlabeled 17β-estradiol.

  • Reaction Setup: In assay tubes kept on ice, combine the assay buffer, a fixed concentration of [³H]-E2 (typically 0.5-1.0 nM), and varying concentrations of Compound X or the unlabeled E2 control.

  • Receptor Addition: Add diluted ERα or ERβ cytosol/protein (e.g., 50-100 µg protein per tube) to initiate the binding reaction.

  • Incubation: Incubate the mixture overnight at 4°C to reach equilibrium.

  • Separation: Separate receptor-bound from free [³H]-E2 using hydroxyapatite or charcoal separation followed by centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.

Expected Outcome & Interpretation: A low Ki value indicates high binding affinity. Comparing the Ki values for ERα and ERβ reveals any receptor subtype selectivity. This initial screen is critical; a compound that does not bind the receptor is unlikely to function as a SERM.

Compound ERα Binding Affinity (Ki, nM) ERβ Binding Affinity (Ki, nM) Selectivity (ERα/ERβ)
17β-Estradiol~0.1~0.2~0.5
Raloxifene~0.5~1.2~0.4
Compound X To be determined To be determined To be determined
Table 1: Example Data Summary for ER Binding Affinity.
Protocol 2.2: Cell-Based ERE-Luciferase Reporter Gene Assay

Objective: To functionally characterize Compound X as an ER agonist or antagonist.

Principle: This assay uses a mammalian cell line (e.g., T47D or MCF-7 breast cancer cells) stably transfected with a luciferase reporter gene under the control of an Estrogen Response Element (ERE). Agonist binding to the endogenous ER will drive luciferase expression, while an antagonist will block estradiol-induced luciferase expression.

Materials:

  • T47D-KBluc or similar ERE-reporter cell line

  • Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • Compound X, 17β-Estradiol (E2), and a pure antiestrogen (e.g., ICI 182,780/Fulvestrant)

  • Luciferase assay reagent kit

  • Luminometer

Procedure:

  • Cell Plating: Seed the ERE-reporter cells in 96-well plates in steroid-free medium and allow them to attach overnight.

  • Agonist Mode: Treat cells with a serial dilution of Compound X alone. Incubate for 24 hours.

  • Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 0.1 nM) and a serial dilution of Compound X. Incubate for 24 hours.

  • Cell Lysis: After incubation, wash the cells and add lysis buffer.

  • Luminescence Reading: Add luciferase substrate to the cell lysate and immediately measure the light output using a luminometer.

  • Data Analysis:

    • Agonist: Plot luminescence (as fold induction over vehicle) vs. Compound X concentration to determine the EC50 (potency) and Emax (efficacy relative to E2).

    • Antagonist: Plot luminescence vs. Compound X concentration to determine the IC50 for the inhibition of the E2 response.

Expected Outcome & Interpretation:

  • Full Agonist: Dose-dependent increase in luciferase activity, similar to E2.

  • Partial Agonist/Antagonist (SERM Profile): Weak activation in agonist mode but potent inhibition of E2-induced activity in antagonist mode.

  • Full Antagonist: No activity alone, but dose-dependent inhibition of E2 activity.

Part 3: In Vivo Evaluation Protocols

Promising candidates from in vitro screening must be evaluated in whole-animal models to confirm their tissue-selective activity. The ovariectomized (OVX) rat model is the gold standard for this purpose, as it mimics a postmenopausal hormonal state.

Protocol 3.1: The Immature or Ovariectomized Rat Uterotrophic Assay

Objective: To assess the estrogenic (agonist) or antiestrogenic (antagonist) effect of Compound X on the uterus. An ideal SERM should have a neutral or antagonistic effect on this tissue.

Principle: The uterus is highly sensitive to estrogen, which stimulates significant growth (uterotrophic response). A SERM's effect on uterine weight in the presence or absence of estrogen reveals its functional activity in this key reproductive tissue.

Materials:

  • Immature (21-day old) or adult ovariectomized female Sprague-Dawley rats.

  • Compound X, 17β-Estradiol (or Ethinyl Estradiol), vehicle (e.g., corn oil).

  • Analytical balance.

Procedure:

  • Animal Acclimation: Allow OVX rats to recover for at least 2 weeks to ensure clearance of endogenous hormones.

  • Dosing Groups (n=6-8 per group):

    • Group 1: Vehicle control (OVX + Vehicle)

    • Group 2: Positive control (OVX + E2)

    • Group 3: Test Agonist (OVX + Compound X, multiple dose levels)

    • Group 4: Test Antagonist (OVX + E2 + Compound X, multiple dose levels)

  • Administration: Administer compounds daily for 3-7 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: On the final day, euthanize the animals and carefully dissect the uterus, removing extraneous fat and connective tissue. Blot the uterus to remove fluid and record the wet weight.

  • Data Analysis: Compare the mean uterine weights between groups using statistical analysis (e.g., ANOVA). An antagonistic effect is demonstrated if Group 4 shows a significantly lower uterine weight than Group 2.

Expected Outcome & Interpretation:

  • Estrogenic: Compound X significantly increases uterine weight compared to the vehicle control.

  • Antiestrogenic (Desired SERM Profile): Compound X shows little to no increase in uterine weight alone but significantly inhibits the E2-induced increase in uterine weight.

Treatment Group Mean Uterine Weight (mg) Interpretation
OVX + Vehicle50 ± 5Baseline
OVX + Estradiol250 ± 20Full Agonist Response
OVX + Compound X (High Dose)75 ± 8Minimal Agonist Effect
OVX + Estradiol + Compound X100 ± 12Potent Antagonist Effect
Table 2: Example Data from a Rat Uterotrophic Assay.
Protocol 3.2: Evaluation of Bone and Lipid Effects in the Mature Ovariectomized Rat

Objective: To determine if Compound X exhibits beneficial estrogen-like (agonist) effects on bone density and serum cholesterol.

Principle: Estrogen deficiency following ovariectomy leads to rapid bone loss and an increase in serum cholesterol. An effective SERM should prevent these changes, mimicking the protective effects of estrogen.

Materials:

  • Mature (e.g., 3-6 months old) female Sprague-Dawley rats.

  • DEXA scanner for bone mineral density (BMD) or micro-CT for bone architecture.

  • Serum cholesterol assay kit.

Procedure:

  • Baseline Measurement: Perform baseline BMD scans on all animals before surgery.

  • Surgery and Dosing: Ovariectomize the rats. After recovery, randomize them into treatment groups (Vehicle, E2, Raloxifene as a positive control, Compound X at various doses) and begin daily dosing. A sham-operated group should be included as a healthy control.

  • Long-Term Treatment: Continue dosing for an extended period (e.g., 4-12 weeks) to allow for significant changes in bone and lipid metabolism.

  • Interim and Final Analysis:

    • Lipids: Collect blood samples periodically and at termination to measure total serum cholesterol.

    • Bone: Perform a final DEXA scan at the end of the study. Harvest femurs and/or lumbar vertebrae for micro-CT analysis and/or histomorphometry.

  • Data Analysis: Compare final BMD, bone structural parameters (e.g., trabecular number, separation), and serum cholesterol levels across all groups.

Expected Outcome & Interpretation (Ideal SERM Profile):

  • Bone: The OVX + Vehicle group will show a significant decrease in BMD compared to the sham group. The OVX + Compound X group should show a preservation of BMD, similar to the E2 or Raloxifene groups.

  • Lipids: The OVX + Vehicle group will show elevated cholesterol. The OVX + Compound X group should show significantly lower cholesterol levels, approaching those of the sham or E2-treated groups.

Conclusion

The protocols outlined in these application notes provide a robust, validated pathway for the comprehensive characterization of novel dihydrobenzo[b]thiophene derivatives, such as Compound X, as potential SERMs. By systematically evaluating receptor binding, cellular function, and tissue-specific in vivo effects, researchers can build a complete pharmacological profile. This structured approach, grounded in the established principles of SERM discovery, is essential for identifying promising new candidates for the treatment and prevention of osteoporosis, breast cancer, and other estrogen-related conditions.

References

  • Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. Wikipedia. [Link]

  • Cleveland Clinic. (2023). Selective Estrogen Receptor Modulators (SERMs). [Link]

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry. [Link]

  • Cain, D., et al. (1993). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. [Link]

  • Emmen, J. M., & Korach, K. S. (2001). Developing animal models for analyzing SERM activity. PubMed. [Link]

  • Morello, K. C., et al. (2003). Pharmacokinetics of selective estrogen receptor modulators. PubMed. [Link]

  • ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. [Link]

  • Lewis-Wambi, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress. [Link]

  • Wallace, O. B., et al. (2004). Benzothiophene and naphthalene derived constrained SERMs. PubMed. [Link]

  • Wilson, V. S., et al. (2004). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences. [Link]

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Application Notes and Protocols for the Investigation of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzothiophene Derivative

The landscape of anticancer drug discovery is continually evolving, with a significant focus on small molecules that can modulate pathways critical to cancer cell proliferation, survival, and metastasis. Within this context, heterocyclic compounds containing a thiophene ring have emerged as a promising scaffold, known to exhibit a wide array of biological activities.[1][2] "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" is a member of the dihydrobenzo[b]thiophene class of compounds. While direct anticancer studies on this specific molecule are not yet prevalent in the public domain, its structural features suggest a strong rationale for its investigation as a potential therapeutic agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of this compound. We will provide a scientifically-grounded overview of its potential mechanisms of action, drawing parallels from structurally related and well-studied benzo[b]thiophene derivatives. Furthermore, we present detailed, field-proven protocols for its in vitro evaluation, empowering research teams to systematically uncover its therapeutic potential.

Compound Profile:

FeatureDescription
IUPAC Name This compound
CAS Number 1022980-00-2[3]
Molecular Formula C₁₂H₁₄O₃S[3]
Molecular Weight 238.30 g/mol [3]
Structure
Key Features Dihydrobenzo[b]thiophene core, 6-hydroxyl group, Ethyl acetate side chain at position 3.
Storage Sealed in a dry environment at 2-8°C.[3]

Part 1: Plausible Mechanisms of Anticancer Action

Based on the established activities of related benzo[b]thiophene compounds, we can hypothesize several potential mechanisms through which this compound may exert its anticancer effects. These hypotheses provide a foundational framework for designing a comprehensive research plan.

Selective Estrogen Receptor Modulation (SERM)

The 6-hydroxybenzo[b]thiophene core is a well-established pharmacophore found in potent Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[4] SERMs exhibit tissue-specific estrogen agonist or antagonist activity. In breast cancer, they primarily act as estrogen receptor alpha (ERα) antagonists, inhibiting the growth of hormone-dependent tumors.[4][5]

Causality: The hydroxyl group at the 6-position of the benzothiophene ring is a critical feature for high-affinity binding to the estrogen receptor. It is plausible that this compound could act as an antagonist in ER-positive breast cancer cells (e.g., MCF-7), thereby inhibiting estrogen-mediated proliferation.[4][5]

SERM_Mechanism cluster_cell ER+ Cancer Cell cluster_nucleus ER Estrogen Receptor (ERα) Nucleus Nucleus ER->Nucleus Estrogen Estrogen Estrogen->ER Compound Ethyl 2-(6-hydroxy-2,3- dihydrobenzo[b]thiophen-3-yl)acetate Compound->ER ERE Estrogen Response Element Proliferation Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Proliferation Growth Cell Proliferation & Survival

Caption: Proposed SERM antagonistic mechanism in ER+ cancer cells.

Inhibition of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting cell motility, invasion, and metastasis.[6][7] Several studies have identified benzo[b]thiophene derivatives as potent inhibitors of this pathway.[6][8] Inhibition of RhoA/ROCK signaling can lead to the suppression of cancer cell migration and invasion.[6][8]

Causality: By inhibiting RhoA or its downstream effector ROCK, this compound could disrupt the formation of stress fibers and focal adhesions, which are essential for cell movement. This would be particularly relevant in aggressive and metastatic cancer models, such as triple-negative breast cancer (e.g., MDA-MB-231).[6]

RhoA_ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC Actin Actin Cytoskeleton pMLC->Actin Regulates Metastasis Stress Fiber Formation, Cell Invasion & Metastasis Actin->Metastasis Compound Ethyl 2-(6-hydroxy-2,3- dihydrobenzo[b]thiophen-3-yl)acetate Compound->ROCK Inhibits

Caption: Proposed inhibition of the RhoA/ROCK signaling pathway.

Part 2: Data Presentation and In Vitro Efficacy Evaluation

A crucial first step in characterizing a novel anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

IC50 Data Summary Table (Template)

We recommend screening this compound against a diverse panel of cancer cell lines to identify sensitive histologies. A standard positive control, such as Doxorubicin, should be included for comparison.

Cancer Cell LineTissue of OriginPutative TargetThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast AdenocarcinomaERαExperimental DataExperimental Data
MDA-MB-231 Breast AdenocarcinomaRhoA/ROCKExperimental DataExperimental Data
A549 Lung CarcinomaGeneral CytotoxicityExperimental DataExperimental Data
PC-3 Prostate CarcinomaGeneral CytotoxicityExperimental DataExperimental Data
HepG2 Hepatocellular CarcinomaGeneral CytotoxicityExperimental DataExperimental Data
HCT116 Colon CarcinomaGeneral CytotoxicityExperimental DataExperimental Data

Note: The data in this table should be populated with experimentally derived mean values ± standard deviation from at least three independent experiments.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial in vitro characterization of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]

Causality: A reduction in the purple formazan signal in treated cells compared to untreated controls indicates a loss of cell viability, which can be due to cytotoxicity or inhibition of proliferation.[9][10]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[11]

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition A1 1. Seed cells in 96-well plate (5,000-10,000 cells/well) A2 2. Incubate for 24h to allow attachment A1->A2 B1 3. Treat cells with serial dilutions of the compound A2->B1 B2 4. Include vehicle (DMSO) and untreated controls B1->B2 B3 5. Incubate for 48-72 hours B2->B3 C1 6. Add MTT solution to each well (final conc. 0.5 mg/mL) B3->C1 C2 7. Incubate for 2-4 hours at 37°C C1->C2 C3 8. Add solubilization solution to dissolve formazan crystals C2->C3 D1 9. Read absorbance at 570 nm C3->D1 D2 10. Calculate % viability and IC50 D1->D2

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate at 37°C with 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.[12] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[12] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[7]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Causality: Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle. PI is a DNA intercalating agent that stains the cellular DNA content.[16] The amount of PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in each phase of the cell cycle.

Materials:

  • 6-well plates

  • Flow cytometer

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[17]

  • RNase A solution (100 µg/mL)[18]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentrations for 24 hours.

  • Harvesting: Collect cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19] Fix for at least 1 hour at 4°C.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound represents an intriguing candidate for anticancer drug discovery, rooted in the proven efficacy of the benzo[b]thiophene scaffold. The proposed mechanisms of action—SERM activity and RhoA/ROCK pathway inhibition—provide a solid foundation for a structured investigation. The protocols detailed herein offer a robust framework for the initial in vitro characterization of this compound.

Successful demonstration of in vitro efficacy should be followed by more in-depth mechanistic studies, such as Western blotting to confirm the modulation of target proteins (e.g., ERα, p-MLC) and in vivo studies using xenograft models to assess anti-tumor activity in a physiological context. Through a systematic and rigorous application of these methodologies, the true therapeutic potential of this compound can be thoroughly elucidated.

References

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. Available from: [Link]

  • van der Westhuizen, E. J., et al. (2007). Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms. Journal of Medicinal Chemistry. Available from: [Link]

  • Saeed, M. A., & Ku, H. Y. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Available from: [Link]

  • Krishnan, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available from: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Koci, J., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. Available from: [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available from: [Link]

  • Zhang, Y., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In: Assay Guidance Manual. Available from: [Link]

  • ScienceDirect. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Available from: [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Available from: [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Jo, M., et al. (2021). Involvement of RhoA/ROCK Signaling Pathway in Methamphetamine-Induced Blood-Brain Barrier Disruption. International Journal of Molecular Sciences. Available from: [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. ResearchGate. Available from: [Link]

  • Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. Available from: [Link]

  • Norman, B. H., et al. (2012). Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Available from: [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. Available from: [Link]

  • Sciforum. (2021). Cytotoxic effect of organochalcogen compounds against tumor cell lines. Available from: [Link]

  • Riento, K., et al. (2003). RhoE Binds to ROCK I and Inhibits Downstream Signaling. Molecular and Cellular Biology. Available from: [Link]

  • Liu, H., et al. (2013). Investigation of the diastereomerism of dihydrobenzoxathiin SERMs for ER alpha by molecular modeling. Journal of Molecular Modeling. Available from: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • Kubo, T., et al. (2015). Axon growth inhibition by RhoA/ROCK in the central nervous system. Frontiers in Neuroscience. Available from: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • Wong, C., et al. (2021). Selective Estrogen Receptor Modulator-Like Activities of Herba epimedii Extract and its Interactions With Tamoxifen and Raloxifene in Bone Cells and Tissues. Frontiers in Pharmacology. Available from: [Link]

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Sources

Application Notes & Protocols: Characterizing the Antioxidant Properties of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the antioxidant potential of novel chemical entities, with a specific focus on Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. While this specific molecule is not extensively characterized in public literature, its structure, featuring a phenolic hydroxyl group on a benzothiophene scaffold, presents a strong rationale for investigating its antioxidant capacity. Benzo[b]thiophene derivatives are known to exhibit a range of biological activities, including antioxidant effects.[1][2] This document outlines the scientific basis for this hypothesis, details a multi-assay approach for robust characterization, and provides step-by-step protocols for essential in vitro and cell-based antioxidant assays.

Scientific Rationale: Structural Basis for Antioxidant Activity

The potential antioxidant activity of this compound is primarily hypothesized to stem from the 6-hydroxy group attached to the aromatic ring. Phenolic compounds are a well-established class of antioxidants that act predominantly by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating damaging chain reactions.[3] This process is a cornerstone of radical scavenging.

The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. In this molecule, the benzothiophene ring system can delocalize the unpaired electron through resonance, increasing the stability of the radical and making the initial hydrogen donation more favorable. Evaluating this potential requires a panel of assays that probe different aspects of antioxidant action.[4][5]

Caption: Hypothetical hydrogen atom donation mechanism.

A Multi-Faceted Approach to Antioxidant Evaluation

No single assay can fully capture the antioxidant profile of a compound.[4] A comprehensive assessment relies on a combination of methods that measure different mechanisms of action, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[6] We recommend a tiered approach, starting with chemical-based assays for initial screening, followed by a more biologically relevant cell-based assay.

AssayPrinciple MeasuredMechanismThroughputBiological Relevance
DPPH Radical Scavenging Assay Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[3]Mixed HAT/SETHighLow
ABTS Radical Scavenging Assay Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical.[7]Mixed HAT/SETHighLow
Ferric Reducing Antioxidant Power (FRAP) Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[8]SETHighLow
Cellular Antioxidant Activity (CAA) Inhibition of peroxyl radical-induced oxidation of a fluorescent probe within cultured cells.[9][10]MixedMediumHigh

Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to screen for the radical scavenging activity of a compound.[11] It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, which is yellow.[12] The degree of discoloration indicates the scavenging potential.[13]

Causality and Experimental Design
  • Reagent Choice: DPPH is a stable free radical, making the assay reproducible and straightforward.[3]

  • Solvent: Methanol or ethanol is typically used as it dissolves both the DPPH radical and a wide range of test compounds.

  • Wavelength Selection: The absorbance is monitored at ~517 nm, the wavelength of maximum absorbance for the DPPH radical. A decrease in absorbance corresponds to an increase in radical scavenging.[11]

  • Controls: A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) is essential to validate the assay's performance. A blank containing only the solvent and DPPH is used to represent 0% scavenging activity.

Step-by-Step Protocol
  • Preparation of Reagents:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Positive Control Stock Solution: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).

    • To each well, add 100 µL of the appropriate sample dilution or control.

    • Add 100 µL of the 0.2 mM DPPH solution to all wells.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For sample color controls, add 100 µL of each sample dilution and 100 µL of methanol (without DPPH).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance of each sample by subtracting the absorbance of its corresponding color control.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the corrected absorbance of the sample.

    • Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: ABTS Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[14] This method is versatile as the radical is soluble in both aqueous and organic solvents, and its absorbance can be measured at various wavelengths, with the maximum typically at 734 nm.[7]

Causality and Experimental Design
  • Radical Generation: The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This creates a stable blue-green radical solution.[15]

  • pH Considerations: The assay is typically conducted at a neutral pH, which can be more relevant to physiological conditions than other assays.

  • Validation: The absorbance of the ABTS•+ working solution is adjusted to a specific value (e.g., 0.70 ± 0.02) at 734 nm before the assay to ensure consistency and reproducibility across experiments.[15]

Step-by-Step Protocol
  • Preparation of Reagents:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15] Before use, dilute this solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample dilution or control to each well.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Shake the plate and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ working solution without a sample.

    • Determine the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] This reduction results in the formation of a blue-colored complex, and the intensity of the color is proportional to the reducing power of the sample.[8]

Causality and Experimental Design
  • Mechanism: This assay is based on a single electron transfer (SET) mechanism.[6] It directly measures the electron-donating capacity of a compound.

  • Acidic Conditions: The reaction is performed at an acidic pH (3.6) to maintain iron solubility and drive the reaction.[16]

  • Quantification: The results are quantified by comparing the absorbance change in the sample to a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄).

Step-by-Step Protocol
  • Preparation of Reagents:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[17]

    • Ferrous Sulfate Standard: Prepare a series of standards (e.g., 100 to 2000 µM) from a stock solution of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (deionized water) to each well of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4-15 minutes.[16][18]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Use the linear regression equation from the standard curve to determine the FRAP value of the samples.

    • Results are expressed as µM of Fe(II) equivalents.

Caption: General workflow for chemical-based antioxidant assays.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[10][19] It quantifies the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe DCFH-DA in response to peroxyl radicals.[9]

Causality and Experimental Design
  • Cellular Model: Human hepatocarcinoma (HepG2) cells are commonly used as they are metabolically active and provide a relevant model for xenobiotic metabolism.[19]

  • Probe Mechanism: The cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then trapped within the cell. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF.[20]

  • Oxidative Stressor: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is used to generate peroxyl radicals at a constant rate, inducing a measurable oxidative stress.[21]

  • Quantification: Antioxidant activity is measured as the inhibition of DCF fluorescence over time compared to a control. The results are often expressed as Quercetin Equivalents (QE).[9]

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and confluence.[10]

  • Assay Procedure:

    • Remove the growth media and wash the cells gently with PBS.

    • Treat the cells with 100 µL of treatment media containing the test compound (at various concentrations) and 25 µM DCFH-DA. Include wells for a positive control (Quercetin) and a vehicle control.

    • Incubate for 1 hour at 37°C to allow for compound uptake and probe de-esterification.[10]

    • Remove the treatment media and wash the cells gently with PBS.

    • Add 100 µL of 600 µM AAPH solution in Hanks' Balanced Salt Solution (HBSS) to all wells to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Kinetic Measurement and Data Analysis:

    • Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[9]

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the CAA unit for each concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Determine the EC₅₀ value from the dose-response curve. Results are typically expressed in micromoles of Quercetin Equivalents per 100 micromoles of the compound.

References

  • Gümüş, M., Ceylan, S., & Taplamacioğlu, F. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(18), 8123-8137.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Zaher, N. H., Rashed, E. R., El-Hazek, R. M., & El-Ghazaly, M. A. (2017). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 9(13), 1501-1514.
  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit Technical Manual. Retrieved from [Link]

  • Scientific Figure on ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Scientific Figure on ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • Taylor & Francis Online. (2017). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. Antioxidants, 9(1), 7.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • ResearchGate. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • ResearchGate. (2022). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit Technical Manual. Retrieved from [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

  • Lee, S., et al. (2020). Antioxidant and Longevity-Related Properties of the Ethyl Acetate Fraction of Cnidium officinale Makino in Caenorhabditis elegans. Antioxidants, 9(8), 701.
  • Pisano, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Pharmaceuticals, 15(2), 231.
  • MDPI. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Assay Genie. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

  • Gulcin, İ. (2020).
  • MDPI. (2021). Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana Identified by UHPLC-DAD-ESI-MSn with Pharmacological Potential for the Improvement of Obesity-Induced Endothelial Dysfunction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]

  • CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a significant threat to global health, creating an urgent need for the discovery and development of new antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing sulfur, have historically been a rich source of biologically active molecules.[2] Among these, the benzothiophene scaffold is of particular interest due to its presence in a variety of pharmacologically active compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Benzothiophene derivatives have demonstrated promising antibacterial and antifungal activities, making them a focal point in the search for new anti-infective agents.[2][5] This document provides detailed protocols for evaluating the antimicrobial potential of a specific benzothiophene derivative, Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. While extensive research on this particular molecule is emerging, the methodologies described herein are based on established, standardized techniques for antimicrobial susceptibility testing and provide a robust framework for its investigation.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₄O₃S[6]

  • Molecular Weight: 238.30 g/mol [6]

  • Chemical Structure:

    • SMILES: CCOC(=O)C[C@H]1CSC2=C1C=CC(=C2)O[6]

The structure of this compound, featuring a dihydrobenzothiophene core with a hydroxyl and an ethyl acetate substituent, suggests potential for biological activity. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems, while the overall lipophilicity of the molecule may facilitate passage through microbial cell membranes.

Principle of Antimicrobial Susceptibility Testing

The core principle of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). These values are critical for assessing the potency of a novel compound and for providing a preliminary indication of whether it is microbistatic (inhibits growth) or microbicidal (kills the organism).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin, Amphotericin B)[7]

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth, microbial suspension, and a standard antibiotic.

    • Negative Control (Sterility): Wells containing only broth.

    • Growth Control: Wells containing broth and the microbial suspension.

    • Solvent Control: Wells containing broth, microbial suspension, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Example MIC Data

MicroorganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)
Escherichia coliATCC 25922640.0150.5
Pseudomonas aeruginosaATCC 278531280.251
Staphylococcus aureusATCC 25923320.1250.25
Salmonella entericaATCC 14028640.0150.5
MicroorganismStrainCompound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028160.5
Aspergillus fumigatusATCC 204305321
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine if the compound has a cidal effect.

Step-by-Step Methodology:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of growth on the subculture plates.

Visualization of Experimental Workflow

antimicrobial_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay Compound Compound Stock (in DMSO) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microbe Microbial Culture (0.5 McFarland) Inoculation Inoculation Microbe->Inoculation Plate 96-Well Plate (Broth) Plate->SerialDilution SerialDilution->Inoculation Incubation_MIC Incubation (24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual/OD600) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Wells ≥ MIC Plating Plate onto Agar Subculture->Plating Incubation_MBC Incubation (24-48h) Plating->Incubation_MBC Read_MBC Read MBC/MFC Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC/MFC determination.

Potential Mechanism of Action: A Hypothesis

Based on the known activities of thiophene and benzothiophene derivatives, a plausible mechanism of action for this compound could involve the disruption of microbial cell membrane integrity or the inhibition of key cellular enzymes.[8] The lipophilic nature of the benzothiophene core could facilitate its intercalation into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Alternatively, the molecule could interact with and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

mechanism_of_action Compound Ethyl 2-(6-hydroxy-2,3- dihydrobenzo[b]thiophen-3-yl)acetate Membrane Microbial Cell Membrane Compound->Membrane Enzyme Essential Cellular Enzymes Compound->Enzyme Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Inhibition->Death Leakage->Death

Caption: Hypothetical mechanisms of antimicrobial action.

References

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida - Research Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Perspectives on antimicrobial potential of benzothiophene derivatives | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024). In Heterocyclic Compounds. IntechOpen.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate". This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and quantification critical for drug development and quality control. The described reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core structure.[3] The benzothiophene scaffold is prevalent in many biologically active molecules and approved drugs, highlighting the importance of robust analytical methods for its derivatives.[4][5][6] Accurate determination of the purity and concentration of this intermediate is essential to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[7][8] Reversed-phase HPLC, in particular, is a versatile method for separating compounds based on their hydrophobicity.[9][10][11] This application note details a developed and validated RP-HPLC method for the analysis of this compound.

Chemical Properties of the Analyte

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₄O₃S[3]

  • Molecular Weight: 238.30 g/mol [3]

  • Structure:

    
    
    

The presence of a phenolic hydroxyl group and an ester functional group, along with the aromatic benzothiophene ring system, makes this compound suitable for analysis by reversed-phase HPLC with UV detection.

HPLC Method and Parameters

The selection of HPLC parameters was based on the chemical properties of the analyte and general principles of reversed-phase chromatography.[12] A C18 column is chosen for its hydrophobicity, providing good retention for the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with the organic modifier concentration adjusted to achieve optimal retention and peak shape. A phosphate buffer is included to maintain a consistent pH and ensure the reproducibility of the retention time, especially given the presence of the acidic phenolic hydroxyl group.

Table 1: Optimized HPLC Parameters
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.02 M KH₂PO₄, pH 3.0):

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the solution through a 0.45 µm nylon membrane filter.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Filter through a 0.45 µm nylon membrane filter.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Dissolve in a 25 mL volumetric flask with a diluent (50:50 v/v Acetonitrile:Water).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • A working standard of 50 µg/mL is recommended for routine analysis.

Sample Preparation:

  • Accurately weigh a sample containing the analyte.

  • Dissolve the sample in the diluent to achieve a theoretical concentration of 50 µg/mL of this compound.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: HPLC Analysis Workflow from Preparation to Reporting.

Method Validation

The developed HPLC method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[13] The validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[14][15]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The chromatogram of the placebo should not show any interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of at least five standard solutions over a concentration range of 1-100 µg/mL. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percent recovery of the known added amount of analyte.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the 100% test concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the results from the different conditions should be ≤ 2%.

Detection and Quantitation Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

System Suitability

Before conducting any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

Table 2: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Conclusion

This application note provides a comprehensive and robust reversed-phase HPLC method for the quantitative analysis of this compound. The detailed protocol, including method parameters, solution preparation, and validation guidelines, offers a reliable framework for researchers and quality control analysts in the pharmaceutical industry. The method's adherence to ICH validation principles ensures its accuracy, precision, and specificity, making it suitable for routine analysis and quality assurance of this important chemical intermediate.

References

  • PubChem. 6-Hydroxy-2-(4-hydroxyphenyl)-3-(4-(2-piperidinoethoxy)-benzoyl]benzo[b]thiophene Hydrochloride 1,2-Dichloroethane. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. [Link]

  • ResearchGate. Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MDPI. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

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  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

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  • PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. [Link]

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  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

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Application Notes and Protocols: Comprehensive NMR Characterization of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Key Heterocyclic Intermediate

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a 2,3-dihydrobenzo[b]thiophene core, presents a valuable scaffold that can be considered a bioisostere of indole, a privileged structure in numerous biologically active compounds. The presence of a hydroxyl group on the benzene ring and an ethyl acetate side chain offers multiple points for further chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity and reproducibility of downstream drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the NMR characterization of this compound, detailing optimized protocols for data acquisition and a systematic approach to spectral interpretation. By integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we can achieve a complete and confident assignment of all proton and carbon resonances, thereby unequivocally verifying the molecular structure.

This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural characterization of complex heterocyclic molecules. The principles and techniques described herein are broadly applicable to the analysis of related small molecules.

Foundational Principles: The "Why" Behind the NMR Experiment

  • ¹H NMR: This is the starting point, providing information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling).

  • ¹³C NMR & DEPT: These experiments reveal the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the protons on the dihydrothiophene ring and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is the key to connecting the different spin systems and piecing together the entire molecular framework, for instance, by showing correlations from the protons of the ethyl acetate side chain to the carbons of the dihydrobenzothiophene ring.

The logical workflow for this structural elucidation is depicted in the following diagram:

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data. The following protocol is optimized for small organic molecules like the title compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often a good starting point for compounds with hydroxyl groups as it can facilitate the observation of the exchangeable -OH proton.

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS, if not already present in the deuterated solvent)[2]

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound directly into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C and 2D NMR experiments benefit from a more concentrated sample (20-50 mg) to reduce acquisition time.[3][4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution, but be cautious with thermally sensitive compounds.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Pulse Program Number of Scans (NS) Acquisition Time (AQ) Relaxation Delay (D1) Spectral Width (SW) Key Optimization Considerations
¹H zg3016~3-4 s2 s~16 ppmEnsure full relaxation of all protons.
¹³C{¹H} zgpg301024~1-2 s2 s~240 ppmIncrease NS for dilute samples.
DEPT-135 dept135256~1-2 s2 s~240 ppmCH/CH₃ positive, CH₂ negative.
COSY cosygpqf8-16~0.2-0.3 s (t₂)1.5-2 s~16 x ~16 ppmAdjust spectral width to cover all proton signals.
HSQC hsqcedetgpsisp2.24-8~0.1-0.2 s (t₂)1.5-2 s~16 (F2) x ~240 (F1) ppmOptimized for ¹J(C,H) of ~145 Hz.
HMBC hmbcgpndqf16-32~0.2-0.3 s (t₂)1.5-2 s~16 (F2) x ~240 (F1) ppmLong-range delay optimized for ⁿJ(C,H) of ~8 Hz.

Predicted Spectral Data and Interpretation

Based on the structure of this compound and analysis of related compounds, the following ¹H and ¹³C NMR data are predicted. The numbering scheme used for assignment is provided below.

Chemical structure with numbering

Structure and Numbering: ``` 7a O-H | 7---6---5 / \ / \ / S---C---C---4 | | | 2---3---3a | CH₂-C=O | O-CH₂-CH₃

Caption: Logical flow for spectral assignment and structure confirmation.

Conclusion

The comprehensive NMR analysis outlined in this application note provides a robust and reliable methodology for the complete structural characterization of this compound. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed protocols and interpretation guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, ensuring the high quality and integrity of data crucial for advancing drug discovery programs.

References

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]

  • Sample Preparation. University College London Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

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Application Note: High-Resolution Mass Spectrometric Analysis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzothiophene Derivatives

Benzothiophene scaffolds are integral to a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities. The specific molecule of interest, Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (Molecular Formula: C₁₂H₁₄O₃S, Molecular Weight: 238.30 g/mol ), incorporates several key functional groups that contribute to its chemical properties and potential therapeutic applications. Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex matrices, and for monitoring its stability and metabolism in drug discovery and development pipelines.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the analysis of such compounds.[1] This application note leverages the principles of electrospray ionization (ESI), a soft ionization technique ideal for polar and thermally labile molecules, to develop a detailed analytical protocol.[2]

Experimental Design and Causality

The selection of an appropriate analytical strategy is dictated by the physicochemical properties of the analyte. This compound possesses a phenolic hydroxyl group, an ethyl ester, and a dihydrobenzothiophene core. This combination of functional groups informs our choice of ionization mode, chromatographic conditions, and mass spectrometric parameters.

Ionization Mode Selection: Positive vs. Negative ESI

The presence of a phenolic hydroxyl group suggests that the compound can be readily deprotonated, making it amenable to analysis in negative ion mode ([M-H]⁻).[3] Conversely, the ester functional group and the sulfur atom in the thiophene ring can be protonated, allowing for detection in positive ion mode ([M+H]⁺). While negative mode may offer higher sensitivity for phenolic compounds, positive mode can sometimes provide more structurally informative fragments.[4] Therefore, it is prudent to evaluate both ionization polarities during method development. For the purposes of this guide, we will focus on the positive ion mode, which often yields a richer fragmentation pattern for molecules with multiple potential protonation sites.

Chromatographic Separation: Reversed-Phase HPLC

To ensure accurate mass spectrometric analysis and to separate the analyte from potential impurities or matrix components, a robust chromatographic separation is essential. A reversed-phase High-Performance Liquid Chromatography (HPLC) method is the logical choice for a molecule of this polarity. A C18 stationary phase provides excellent retention and separation for a wide range of organic molecules. The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water with a small amount of acid (e.g., formic acid), is optimized to achieve good peak shape and retention time. The addition of formic acid serves to promote protonation of the analyte in the ESI source, enhancing the signal intensity in positive ion mode.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working solutions for calibration and analysis.

Liquid Chromatography (LC) Parameters
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS)

Data Analysis and Interpretation: A Proposed Fragmentation Pathway

Understanding the fragmentation of a molecule is crucial for its structural confirmation and for developing selective and sensitive MS/MS methods.[5] The fragmentation of this compound is expected to be driven by the lability of the ester group and the stability of the benzothiophene ring system.

Upon electrospray ionization in positive mode, the protonated molecule [M+H]⁺ at m/z 239.07 is formed. Collision-induced dissociation (CID) of this precursor ion is likely to initiate several fragmentation pathways.

A primary fragmentation event is the neutral loss of ethanol (C₂H₅OH, 46.04 Da) from the protonated molecule, resulting in a fragment ion at m/z 193.03. This is a common fragmentation pathway for ethyl esters. Another expected fragmentation is the loss of the entire ethyl acetate moiety, which could occur through various rearrangements.

The dihydrobenzothiophene core is relatively stable, but can undergo characteristic fragmentations. For instance, the cleavage of the C-S bond and subsequent rearrangements can lead to the formation of smaller, stable aromatic ions.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Self-Validating Protocols and Trustworthiness

To ensure the trustworthiness of the analytical data, the following self-validating steps should be incorporated into the protocol:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for quantitative studies to correct for matrix effects and variations in instrument response.

  • Calibration Curve: A calibration curve with a minimum of five non-zero standards should be prepared to demonstrate the linearity of the method over the desired concentration range.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical run to monitor the accuracy and precision of the method.

  • Blank Samples: Analyze blank samples (solvent and matrix) to ensure the absence of interfering peaks at the retention time of the analyte.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By understanding the chemical nature of the analyte and the principles of mass spectrometry, researchers can confidently develop and apply this method for a variety of applications in the pharmaceutical sciences. The proposed fragmentation pathway serves as a valuable tool for structural confirmation and for the development of highly selective multiple reaction monitoring (MRM) assays.

References

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from [Link]

  • Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Law, L. K., Lee, C. Y., & To, K. F. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Kovács, B., et al. (2019).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Yinon, J. (Ed.). (1999).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Sun, W., et al. (2010). Determination of phenolic compounds by capillary zone electrophoresis-mass spectrometry. Molecules, 15(4), 2696-2707.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

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Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: A Key Intermediate in the Synthesis of Selective Estrogen Receptor Modulators and Other Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Benzothiophene Building Block

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a seemingly unassuming heterocyclic compound, holds significant strategic importance in the landscape of modern drug discovery and development. Its true value lies not in its inherent biological activity, but in its role as a meticulously designed molecular scaffold. This dihydrobenzo[b]thiophene derivative serves as a crucial intermediate in the synthesis of a class of drugs known as Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene.[1][2] SERMs are compounds that exhibit tissue-selective estrogenic and anti-estrogenic effects, offering therapeutic benefits in conditions like postmenopausal osteoporosis and reducing the risk of invasive breast cancer, while mitigating the undesirable effects of conventional estrogen therapy.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its pivotal application in the construction of pharmacologically active molecules. We will delve into detailed, field-proven protocols for its synthesis and subsequent elaboration, offering insights into the rationale behind key experimental choices. Furthermore, we will explore the broader potential of the dihydrobenzo[b]thiophene core in generating diverse libraries of bioactive compounds.

Physicochemical Properties and Structural Attributes

The structural features of this compound make it an ideal starting point for medicinal chemistry campaigns. The phenolic hydroxyl group at the 6-position and the ethyl acetate side chain at the 3-position provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

PropertyValue (Predicted/Experimental)Source
Molecular FormulaC12H14O3SN/A
Molecular Weight238.30 g/mol N/A
AppearanceOff-white to pale yellow solidSupplier Data
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySoluble in methanol, ethanol, DMSO, and other common organic solvents.General knowledge of similar compounds
pKa (phenolic OH)~10Estimated

Note: Experimental data for this specific intermediate is not widely published. The provided values are based on predictions and data from structurally related compounds. The thermodynamic properties of the parent 2,3-dihydrobenzo[b]thiophene have been studied, providing a basis for understanding the stability and reactivity of its derivatives.[3]

The Strategic Importance in Raloxifene Synthesis: A Retrosynthetic Analysis

The significance of this compound is best understood through the lens of retrosynthesis for Raloxifene. The core of Raloxifene is the 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene scaffold. Our target molecule provides the C-3 acetic acid side chain, which is a precursor to the ketone functionality in the final drug, and the crucial 6-hydroxy-2,3-dihydrobenzo[b]thiophene core.

Application Note 1: Synthesis of the Dihydrobenzo[b]thiophene Core

The construction of the 2,3-dihydrobenzo[b]thiophene ring system is a critical first step. Several synthetic strategies have been developed for benzo[b]thiophenes and their derivatives.[4][5] A common and effective method for synthesizing the hydroxylated dihydrobenzo[b]thiophene core involves a multi-step sequence starting from readily available precursors. One such approach is the Gewald reaction, which allows for the one-pot synthesis of polysubstituted 2-aminothiophenes, which can be further modified.[6][7]

Protocol 1: Synthesis of 6-Hydroxy-2,3-dihydrobenzo[b]thiophene (A Model Precursor)

This protocol outlines a general, adaptable procedure for the synthesis of the core scaffold, which can be modified to introduce the desired acetate side chain.

Materials:

  • 3-Methoxyphenylacetonitrile

  • Sulfur powder

  • Morpholine

  • Ethanol

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Thiophene Ring Formation (Gewald-type reaction):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenylacetonitrile (1 equivalent) in ethanol.

    • To this solution, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The crude product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol.

  • Demethylation to the Phenol:

    • Suspend the product from the previous step in a mixture of acetic acid and 48% hydrobromic acid.

    • Heat the mixture to reflux for 8-12 hours. The demethylation can be monitored by TLC.

    • After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6-hydroxy-2,3-dihydrobenzo[b]thiophene.

    • Purification can be performed by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Gewald Reaction: This multicomponent reaction is highly efficient for the construction of the thiophene ring, utilizing readily available starting materials. The use of a base like morpholine is crucial for catalyzing the reaction.

  • Hydrobromic Acid for Demethylation: HBr is a strong acid commonly used for the cleavage of methyl ethers to the corresponding phenols. The high temperature is necessary to drive this reaction to completion.

Application Note 2: Elaboration to this compound

With the core scaffold in hand, the next step is the introduction of the ethyl acetate side chain at the 3-position. This can be achieved through various C-C bond-forming reactions.

Protocol 2: Alkylation of the Dihydrobenzo[b]thiophene Core

Materials:

  • 6-Hydroxy-2,3-dihydrobenzo[b]thiophene (from Protocol 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 6-hydroxy-2,3-dihydrobenzo[b]thiophene (1 equivalent) in anhydrous THF to the cooled suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Self-Validating System:

  • The success of each step can be verified by TLC analysis, comparing the reaction mixture to the starting materials.

  • The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: Beyond Raloxifene

The dihydrobenzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have shown a wide range of biological activities, including:

  • Anticancer agents: Some benzo[b]thiophene derivatives have demonstrated potent antiproliferative activity.[8]

  • Antimicrobial agents: The scaffold has been used to develop compounds with activity against various bacterial and fungal strains.

  • Antioxidant and Anti-inflammatory agents: The phenolic hydroxyl group can contribute to antioxidant properties, and various derivatives have shown anti-inflammatory effects.[6][9]

Signaling Pathway: Mechanism of Action of Raloxifene

As this compound is a key precursor to Raloxifene, understanding the mechanism of action of the final drug is crucial for appreciating the importance of this intermediate. Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ).[1][10][11] Its tissue-selective activity is a result of differential receptor conformation upon binding, leading to the recruitment of different co-activator and co-repressor proteins in different cell types.[2]

In bone, Raloxifene acts as an estrogen agonist, promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells), thus helping to maintain bone density.[1][2] In breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[11]

Raloxifene_Mechanism Raloxifene Raloxifene ER ER Raloxifene->ER ERE ERE ER->ERE ER_HSP ER_HSP Coactivators Coactivators Corepressors Corepressors Gene_Transcription Gene_Transcription

Experimental Workflow: From Intermediate to Bioactive Compound

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow Start Starting Materials Synthesis_Core Synthesis of Dihydrobenzo[b]thiophene Core Start->Synthesis_Core Synthesis_Intermediate Synthesis of Ethyl 2-(6-hydroxy-2,3- dihydrobenzo[b]thiophen-3-yl)acetate Synthesis_Core->Synthesis_Intermediate Library_Synthesis Combinatorial Library Synthesis (Modification of OH and Ester) Synthesis_Intermediate->Library_Synthesis Screening High-Throughput Screening (Biological Assays) Library_Synthesis->Screening Screening->Library_Synthesis Iterative Design Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its strategic importance in the synthesis of Raloxifene highlights the critical role of well-designed building blocks in accessing complex and therapeutically relevant molecules. The versatility of the dihydrobenzo[b]thiophene scaffold ensures that this compound and its derivatives will continue to be of significant interest to medicinal chemists. Future research will likely focus on leveraging this scaffold to develop novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate.

References

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available at: [Link]

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  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. Available at: [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO B]THIOPHENES. Google Patents.
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  • Raloxifene. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. Available at: [Link]

  • What is the mechanism of Raloxifene Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. NIST. Available at: [Link]

  • Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. The Open Orthopaedics Journal. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science. Available at: [Link]

  • Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to optimize your synthetic outcomes.

Synthesis Overview: An Intramolecular Cyclization Approach

The synthesis of this compound can be effectively achieved through a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation reaction. This strategy involves the preparation of a key precursor, ethyl 2-(4-hydroxyphenylthio)propanoate, followed by its cyclization to form the desired dihydrobenzo[b]thiophene ring system.

The proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization 4-Mercaptophenol 4-Mercaptophenol Precursor Ethyl 2-(4-hydroxyphenylthio)propanoate 4-Mercaptophenol->Precursor Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl_bromopropionate Ethyl_bromopropionate Ethyl_bromopropionate->Precursor Final_Product This compound Precursor->Final_Product Lewis Acid (e.g., PPA, Eaton's Reagent) Heat

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Issue 1: Low Yield of Ethyl 2-(4-hydroxyphenylthio)propanoate (Precursor)

  • Question: My initial S-alkylation reaction to form the precursor is sluggish and results in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in the S-alkylation step often stem from several factors related to the nucleophilicity of the thiophenol and the reaction conditions.

    • Causality: The acidity of the thiol group on 4-mercaptophenol is crucial for the formation of the thiolate anion, which is the active nucleophile. An insufficiently basic environment will result in a low concentration of the thiolate, leading to a slow reaction rate. Furthermore, thiols can be susceptible to oxidation to disulfides, especially in the presence of air and certain metal impurities.

    • Solutions:

      • Optimize the Base: Ensure you are using a suitable base to deprotonate the thiophenol. While potassium carbonate is a common choice, stronger bases like sodium hydride (NaH) can be used if incomplete deprotonation is suspected. However, be cautious with stronger bases as they can promote side reactions.

      • Inert Atmosphere: To prevent oxidative dimerization of the thiophenol to the corresponding disulfide, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Solvent Choice: A polar aprotic solvent like acetone, DMF, or acetonitrile is generally preferred to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.

      • Temperature Control: While heating can increase the reaction rate, excessive temperatures may lead to decomposition or side reactions. A moderate temperature (e.g., refluxing acetone) is typically sufficient.

Issue 2: Incomplete or Failed Intramolecular Cyclization

  • Question: The Friedel-Crafts cyclization of my precursor is not proceeding to completion, and I am recovering a significant amount of starting material. What could be wrong?

  • Answer: The success of the intramolecular Friedel-Crafts acylation is highly dependent on the choice and potency of the Lewis acid catalyst, as well as the reaction temperature.

    • Causality: The cyclization requires the activation of the ester carbonyl group by a Lewis acid to generate a sufficiently electrophilic species that can be attacked by the electron-rich aromatic ring. A weak Lewis acid or insufficient activation will lead to a failed reaction. The viscosity and mixing of reagents like polyphosphoric acid (PPA) can also impact the reaction's efficiency.[1]

    • Solutions:

      • Choice of Lewis Acid: Polyphosphoric acid (PPA) is a classic reagent for this type of cyclization. However, its high viscosity can be problematic. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a less viscous and often more effective alternative. Other strong Lewis acids like aluminum chloride (AlCl₃) can also be employed, but may require anhydrous conditions and careful temperature control.

      • Reaction Temperature: These cyclizations often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish, a gradual increase in temperature should be explored. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.

      • Efficient Stirring: For viscous reagents like PPA, ensure vigorous mechanical stirring to maintain a homogeneous reaction mixture. This is critical for effective heat and mass transfer.

Issue 3: Formation of Undesired Isomers or Side Products

  • Question: I am observing the formation of multiple products in my cyclization step, leading to a complex mixture and a low yield of the desired product. What are these side products and how can I minimize them?

  • Answer: The formation of isomers and byproducts in Friedel-Crafts acylations is a common challenge, often arising from the regioselectivity of the electrophilic aromatic substitution and potential side reactions of the starting material or product.

    • Causality: The hydroxyl group on the aromatic ring is an ortho-, para-director. In the precursor, the position para to the hydroxyl group is blocked by the sulfur linkage. Therefore, the cyclization should occur at the ortho position. However, under harsh acidic conditions, side reactions such as O-acylation or intermolecular reactions can occur.[2]

    • Solutions:

      • Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can lead to the formation of undesired byproducts.

      • Protecting Groups: If O-acylation is a significant side reaction, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., methyl ether) prior to the cyclization. The protecting group can then be removed in a subsequent step.

      • Alternative Cyclization Strategies: If Friedel-Crafts acylation proves problematic, consider alternative cyclization methods, such as those catalyzed by transition metals, which can offer higher selectivity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the cyclization step?

A1: The Lewis acid plays a critical role in activating the ester carbonyl group. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the electron-rich aromatic ring, thereby facilitating the intramolecular cyclization.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the precursor synthesis and the cyclization reaction. Use an appropriate solvent system that provides good separation between the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What are the best methods for purifying the final product?

A3: this compound is a relatively polar compound due to the presence of the hydroxyl and ester functional groups.

  • Column Chromatography: Purification by column chromatography on silica gel is the most common method. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material.

Q4: What are the expected spectroscopic data for the final product?

  • ¹H NMR:

    • Aromatic protons will appear in the range of δ 6.5-7.5 ppm.

    • The protons of the dihydrothiophene ring will show characteristic signals in the aliphatic region (δ 2.5-4.5 ppm), likely as complex multiplets due to diastereotopicity.

    • The ethyl ester protons will appear as a quartet (CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.3 ppm.

    • The phenolic hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon of the ester will appear around δ 170-175 ppm.

    • Aromatic carbons will be in the range of δ 110-160 ppm.

    • The aliphatic carbons of the dihydrothiophene ring and the ethyl group will appear in the upfield region.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O₃S, MW: 238.30 g/mol ).[7]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Thiols: 4-Mercaptophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lewis Acids: Strong Lewis acids like PPA, Eaton's reagent, and AlCl₃ are corrosive and react violently with water. Handle them with care in a moisture-free environment.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-hydroxyphenylthio)propanoate
  • To a solution of 4-mercaptophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Intramolecular Cyclization to this compound
  • Add ethyl 2-(4-hydroxyphenylthio)propanoate (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the starting material) at room temperature.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

ParameterPrecursor SynthesisIntramolecular Cyclization
Key Reagents 4-Mercaptophenol, Ethyl 2-bromopropionate, K₂CO₃Polyphosphoric Acid (PPA) or Eaton's Reagent
Solvent AcetoneNone (PPA as solvent)
Temperature Reflux80-100 °C
Typical Yield 70-90%50-70%
Purification Column ChromatographyColumn Chromatography

Logical Relationships and Workflows

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield_Precursor Low Yield of Precursor Incomplete_Deprotonation Incomplete Thiol Deprotonation Low_Yield_Precursor->Incomplete_Deprotonation Oxidation Thiol Oxidation Low_Yield_Precursor->Oxidation Incomplete_Cyclization Incomplete Cyclization Weak_Lewis_Acid Weak Lewis Acid Incomplete_Cyclization->Weak_Lewis_Acid Poor_Mixing Poor Mixing/Viscosity Incomplete_Cyclization->Poor_Mixing Side_Products Formation of Side Products O_Acylation O-Acylation Side_Products->O_Acylation Intermolecular_Reaction Intermolecular Reaction Side_Products->Intermolecular_Reaction Optimize_Base Optimize Base Incomplete_Deprotonation->Optimize_Base Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Stronger_Lewis_Acid Use Stronger Lewis Acid Weak_Lewis_Acid->Stronger_Lewis_Acid Vigorous_Stirring Ensure Vigorous Stirring Poor_Mixing->Vigorous_Stirring Protecting_Group Use Protecting Group O_Acylation->Protecting_Group Control_Conditions Control Temp/Time Intermolecular_Reaction->Control_Conditions

Sources

Common side products in the synthesis of "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. As a key intermediate in the development of pharmacologically active molecules, achieving high purity is paramount. This document provides in-depth troubleshooting for common side products encountered during its synthesis, grounded in mechanistic principles and practical laboratory experience.

Overview of the Synthetic Challenge

The synthesis of the target molecule, while conceptually straightforward, navigates a landscape of competing reaction pathways. The core structure contains a nucleophilic phenol, a reactive methylene group adjacent to an ester, and a thioether susceptible to oxidation. These functionalities can lead to a range of predictable, yet often frustrating, side products. This guide aims to transform these challenges into manageable variables through a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is contaminated with a significant amount of an aromatic impurity. What is it and how can I prevent it?

Answer: This is one of the most common issues and the impurity is almost certainly the fully aromatized benzothiophene, Ethyl 2-(6-hydroxybenzo[b]thiophen-3-yl)acetate .

Causality: The dihydrobenzothiophene ring is susceptible to oxidation. The thermodynamic driving force to form a stable, aromatic benzothiophene system is significant. This can occur under several conditions:

  • Air Oxidation: Prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts, can facilitate dehydrogenation.

  • Harsh Reaction Conditions: Overly aggressive reagents or high temperatures used during cyclization or subsequent steps can promote elimination/oxidation pathways.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the cyclization and any subsequent heating steps under a rigorously inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use to minimize dissolved oxygen.

  • Temperature Control: Avoid excessive temperatures. Monitor the reaction closely and maintain the lowest effective temperature for the transformation.

  • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing character. Be mindful of impurities in starting materials or solvents.

Question 2: I am observing a side product with a mass increase of 16 amu (+16) or 32 amu (+32). What are these impurities?

Answer: These mass increases strongly suggest oxidation of the sulfur atom in the dihydrothiophene ring.

  • +16 amu: Corresponds to the formation of Ethyl 2-(6-hydroxy-1-oxo-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (Sulfoxide) .

  • +32 amu: Corresponds to the formation of Ethyl 2-(6-hydroxy-1,1-dioxo-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (Sulfone) .

Causality: The thioether moiety is readily oxidized. This can be an unintentional consequence of reaction conditions, especially if reagents with known oxidizing potential are used, or if the reaction is exposed to air for extended periods, particularly in the presence of light or metal catalysts.

Troubleshooting & Prevention:

  • Reagent Purity: Ensure all reagents and solvents are free from peroxide impurities. For example, aged ethers like THF or dioxane can contain peroxides.

  • Inert Atmosphere: As with aromatization, maintaining an inert atmosphere is critical.

  • Quenching Conditions: During workup, avoid oxidizing quenching agents. Use a mild reducing agent like sodium bisulfite or sodium thiosulfate in the aqueous wash if oxidation is suspected.

Question 3: My reaction is showing a side product with the same mass as the desired product, but it has a different polarity/retention time. What could this be?

Answer: You are likely dealing with a regioisomer formed during the key cyclization step. Assuming a common synthetic route starting from 3-mercaptophenol, the cyclization to form the dihydrothiophene ring can potentially occur at two different positions on the aromatic ring relative to the hydroxyl group. While cyclization is generally directed to the position para to the hydroxyl group due to steric and electronic factors, some formation of the alternative isomer, Ethyl 2-(4-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate , can occur.

Causality: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution and related cyclization reactions. The directing effects of the substituents on the benzene ring (in this case, -OH and -SH) and the specific reaction conditions (catalyst, temperature, solvent) dictate the regiochemical outcome.

Troubleshooting & Prevention:

  • Optimize Cyclization Conditions: Systematically screen Lewis acids or Brønsted acids for the cyclization step. Different catalysts can offer varying levels of regioselectivity.

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

  • Purification: If formation of the regioisomer cannot be completely suppressed, careful chromatographic purification (e.g., column chromatography with a shallow solvent gradient) is the most effective way to isolate the desired product.

Question 4: I'm seeing byproducts related to reactions on the phenolic hydroxyl group. What are they and how can I avoid them?

Answer: The phenolic hydroxyl group is a potent nucleophile and can compete in reactions intended for other parts of the molecule. The most common side product is the O-acylated or O-alkylated product , where the side chain has been appended to the oxygen instead of the carbon at the 3-position.

Causality: This is a classic case of O- versus C-alkylation/acylation.

  • O-Acylation/Alkylation: This is often the kinetically favored product, meaning it forms faster, especially under basic conditions where the phenoxide is the active nucleophile.[1]

  • C-Acylation/Alkylation (Desired): This is typically the thermodynamically more stable product. Friedel-Crafts type reactions or conditions that allow for rearrangement (like the Fries rearrangement) favor C-acylation.[2][3]

Troubleshooting & Prevention:

  • Use of a Protecting Group: The most robust solution is to protect the phenolic hydroxyl group (e.g., as a methyl ether, benzyl ether, or silyl ether) before performing the side-chain addition and cyclization, followed by a final deprotection step.

  • Reaction Condition Optimization: If a protection-free route is desired, conditions must be carefully optimized. For Friedel-Crafts type reactions, using a sufficient amount of the Lewis acid catalyst (e.g., AlCl₃) is crucial, as it will coordinate to the phenol oxygen, deactivating it towards O-acylation and favoring C-acylation.[1][4]

Question 5: My mass spectrometry data shows a peak corresponding to the hydrolysis of the ethyl ester. How can I minimize this?

Answer: The side product is the corresponding carboxylic acid: 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid .

Causality: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures. This can occur during the reaction itself or, more commonly, during the aqueous workup.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions if mechanistically appropriate.

  • Careful Workup:

    • Minimize the time the product is in contact with aqueous acid or base.

    • Use chilled aqueous solutions for washing.

    • If an acidic wash is required, use a weak acid (e.g., dilute citric acid or ammonium chloride solution) instead of strong acids like HCl.

    • Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.

Summary Troubleshooting Table

Observed Issue Potential Side Product Plausible Cause(s) Recommended Solution(s)
Aromatic ImpurityAromatized BenzothiopheneAir oxidation, high temperaturesRun under inert gas, control temperature carefully.
Mass increase of +16/+32Sulfoxide/SulfoneOxidation of thioetherUse peroxide-free solvents, inert atmosphere, consider a reductive quench.
Isomer with same massRegioisomerLack of selectivity in cyclizationOptimize cyclization catalyst and temperature; purify by chromatography.
Side product on -OH groupO-Acylated/Alkylated ProductNucleophilic attack by phenolProtect the hydroxyl group; use appropriate Friedel-Crafts conditions.
Loss of 28 amu (-C₂H₄)Carboxylic AcidEster hydrolysisUse anhydrous conditions; perform workup quickly with cold, mild aqueous solutions.

Visualizing Reaction Pathways

Main Synthetic Pathway & Side Reactions

The following diagram illustrates a plausible synthetic pathway and highlights the points at which common side products can form.

G cluster_main Main Synthetic Pathway cluster_side Side Product Formation A 3-Mercaptophenol + Ethyl 4-chloroacetoacetate B Intermediate Adduct A->B S-Alkylation C Cyclization (e.g., Eaton's Reagent) B->C D Target Molecule: Ethyl 2-(6-hydroxy-2,3-dihydro- benzo[b]thiophen-3-yl)acetate C->D SP3 Regioisomer Formation C->SP3 Incorrect Cyclization SP1 Aromatization (Oxidation) D->SP1 [O] SP2 Sulfur Oxidation (Sulfoxide/Sulfone) D->SP2 [O] SP4 Ester Hydrolysis D->SP4 H₂O, H⁺/OH⁻

Caption: Main reaction pathway and origins of common side products.

Troubleshooting Workflow

This workflow provides a systematic approach to identifying and resolving impurity issues.

G start Impurity Detected (TLC, LC-MS, NMR) ms Analyze Mass Spectrum start->ms delta_mass Determine Mass Difference from Target Molecule ms->delta_mass nmr Analyze NMR Spectrum plus16 Side Product: Sulfoxide/Sulfone delta_mass->plus16 +16 or +32 amu minus2 Side Product: Aromatization delta_mass->minus2 -2 amu same_mass Side Product: Regioisomer delta_mass->same_mass Same Mass minus28 Side Product: Carboxylic Acid delta_mass->minus28 -28 amu solution1 Action: - Use inert atmosphere - Reductive quench plus16->solution1 solution2 Action: - Use inert atmosphere - Lower temperature minus2->solution2 same_mass->nmr Confirm with NMR solution3 Action: - Optimize cyclization - Chromatograph same_mass->solution3 solution4 Action: - Anhydrous conditions - Careful workup minus28->solution4

Caption: Systematic workflow for impurity identification and resolution.

Illustrative Experimental Protocol

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and experimental observations.

Step 1: S-Alkylation of 3-Mercaptophenol

  • To a stirred solution of 3-mercaptophenol (1.0 eq) in anhydrous ethanol in a round-bottom flask under an argon atmosphere, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of ethyl 4-chloroacetoacetate (1.05 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate adduct, which may be used directly in the next step.

Step 2: Intramolecular Cyclization and Dehydration

  • Place the crude intermediate from Step 1 in a round-bottom flask under an argon atmosphere.

  • Add Eaton's reagent (polyphosphoric acid in methane sulfonic acid, 10 parts by weight) and stir the mixture at 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health.
  • Ethyl (r)-2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. ChemScene.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega.
  • Thiol-ene reaction. Wikipedia. Available at: [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). The Journal of Organic Chemistry.
  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]

  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. Available at: [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. Available at: [Link]

  • (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). PubMed Central. Available at: [Link]

  • Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. Available at: [Link]

  • A process for preparing benzo[b]thiophene derivatives. Google Patents.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed. Available at: [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of the Chilean Chemical Society. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • CHAIN ELONGATION OF ALKENES via gem-DIHALOCYCLOPROPANES: 2-BROMO-3,3-DIPHENYL-2-PROPEN-1-YL ACETATE. Organic Syntheses. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]

  • Is Thiol-Ene Polymerization Considered Click Chemistry?. YouTube. Available at: [Link]

  • Hinsberg synthesis of thiophene derivatives. ResearchGate. Available at: [Link]

  • Acylation of phenols. University of Calgary. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS No. 1022980-00-2). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the necessary expertise to overcome common purification challenges and achieve high purity for this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying the crude product after synthesis?

The optimal purification strategy depends on the scale of your reaction and the impurity profile of your crude material. For most lab-scale syntheses (<10 g), flash column chromatography on silica gel is the most robust and reliable method for removing a wide range of impurities. If your crude product is already of relatively high purity (>90% by a preliminary analysis like ¹H NMR or TLC), recrystallization can be an efficient and scalable alternative to achieve analytical purity.

Q2: What are the most common impurities I should expect?

Potential impurities are typically byproducts or unreacted starting materials from the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the cyclization or substitution steps used to form the dihydrobenzothiophene core.

  • Reagents and catalysts: Residual acids, bases, or coupling agents.

  • Over-alkylation or side-reaction products: Impurities arising from reactions at the phenolic hydroxyl group or other positions.

  • Hydrolysis products: The corresponding carboxylic acid if the ethyl ester is cleaved during acidic or basic work-up conditions.

Identifying these is critical for developing an effective purification strategy.[1][2]

Q3: My compound appears as a streak on the TLC plate. What causes this and how can I fix it?

Streaking on a silica gel TLC plate is a classic sign of a compound with an acidic functional group interacting strongly with the slightly acidic silica stationary phase. The phenolic hydroxyl group in your target compound is the likely cause. To resolve this, you can add a small amount of a modifier to your eluent system, such as 0.5-1% acetic acid . This protonates the silica surface and the phenol, reducing the strong ionic interactions and resulting in a well-defined spot.

Core Purification Protocols

Protocol 1: Flash Column Chromatography

This method is the gold standard for purifying this compound from a complex mixture of impurities. The polarity of the ethyl ester and the acidic phenol group dictates the choice of stationary and mobile phases.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). A good target Rf (retention factor) for the product is between 0.25 and 0.35, as this typically provides the best separation.[3]

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh is standard). The amount of silica should be approximately 50-100 times the weight of your crude material. Pack the column as a slurry in the initial, least polar eluent you plan to use (e.g., 10% Ethyl Acetate in Hexanes).[4]

  • Sample Loading: For optimal separation, dry-loading the sample is highly recommended. Dissolve your crude product in a minimal amount of a suitable solvent (like Dichloromethane or Ethyl Acetate), add a small amount of silica gel (2-3 times the weight of your crude material), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis. Collect fractions and monitor their contents by TLC. Gradually increase the polarity of the eluent (a "gradient elution") to speed up the elution of your product after lower-polarity impurities have been washed off. For example, you might run a gradient from 10% to 40% Ethyl Acetate in Hexanes.

  • Fraction Analysis & Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure with a rotary evaporator to yield the purified compound. Dry the final product under high vacuum to remove residual solvents.

Data Summary Table: Chromatography Parameters

ParameterRecommended Starting ConditionRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Industry standard for compounds of this polarity.[3][4][5]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientOffers excellent resolving power. Start at 10:1 and gradually increase to 2:1.
Eluent Modifier 0.5-1% Acetic AcidPrevents tailing/streaking caused by the phenolic -OH group.
Loading Method Dry Loading on SilicaProvides significantly better resolution than wet loading for difficult separations.[3]
Monitoring TLC with UV Visualization (254 nm)The aromatic ring makes the compound UV-active.
Protocol 2: Recrystallization

Recrystallization is an excellent final purification step or a primary method if the crude material is not heavily contaminated. The key is finding a suitable solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well when hot. A mixed-solvent system is often effective for compounds with intermediate polarity. Good systems to screen include Ethyl Acetate/Hexanes , Ethanol/Water , or Toluene .

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.

  • Induce Crystallization:

    • Single Solvent Method: If using a single solvent, simply allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent Method: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.[6]

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Troubleshooting Guide

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot "good" solvent to decrease the saturation level.

    • Ensure a very slow cooling process. Insulating the flask can help.

    • If the problem persists, try a different solvent system, perhaps one with a lower boiling point.[7]

Q: I am not getting good separation between my product and a key impurity during column chromatography. How can I improve this?

Poor separation is a common challenge.

  • Troubleshooting Steps:

    • Change the Solvent System: Switch to a different eluent system with different selectivity. For example, if you are using Hexanes/Ethyl Acetate, try a system of Dichloromethane/Methanol.

    • Use a Shallower Gradient: A slower, more gradual increase in solvent polarity can significantly improve resolution.

    • Check Column Loading: Ensure you did not overload the column. The mass of crude material should not exceed 1-2% of the mass of the silica gel for difficult separations.

    • Confirm Compound Stability: The phenolic group can make the compound slightly sensitive to the acidic nature of silica gel. If you suspect degradation, consider using neutral or basic alumina as the stationary phase, though this requires re-optimizing the eluent system.

Q: My product won't crystallize from the solution, even after cooling. What are my options?

Failure to crystallize is usually due to either the solution not being saturated enough or a kinetic barrier to nucleation.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the liquid's surface. This creates microscopic imperfections that can serve as nucleation sites.[7]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[7]

    • Concentrate the Solution: Remove a small amount of solvent on a rotary evaporator and attempt to cool again.

    • Cool to a Lower Temperature: Try cooling the solution in a freezer (-20 °C).

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC Analyze by TLC/¹H NMR Crude->TLC HighPurity High Purity (>90%)? TLC->HighPurity Assess Purity Recryst Recrystallization Protocol HighPurity->Recryst Yes Column Flash Chromatography Protocol HighPurity->Column No LowPurity Complex Mixture? PurityCheck Verify Purity (NMR, HPLC, MS) Recryst->PurityCheck Column->PurityCheck Pure Pure Product (>98%) PurityCheck->Column Re-purify PurityCheck->Pure Meets Spec

Caption: Decision workflow for purification of the target compound.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product. The following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for obtaining a quantitative measure of purity (e.g., 99.5%).[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

By employing these rigorous purification and analytical techniques, you can ensure the quality and reliability of your this compound for subsequent research and development activities.

References

  • Organic Syntheses Procedure. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Available at: [Link]

  • Organic Syntheses Procedure. Preparation of 2-(2-Bromophenyl)-2-propylpentanal. Available at: [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Benzo[b]thiophen derivatives. Part VI. The syntheses of 3-(2-amino-ethyl)- and 2- and 3-aminomethyl-5-hydroxybenzo[b]thiophens. Journal of the Chemical Society C: Organic, 915-919.
  • Organic Syntheses Procedure. 1,2-Diphenylethanone O-acetyl oxime. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
  • Google Patents. A regioselective alkylation process for preparing substituted benzo [b] thiophenes.
  • U.S. Environmental Protection Agency. Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Asymmetric Synthesis of Boron-Containing α-Amino Acids. Available at: [Link]

  • Wang, Y., et al. (2024).
  • PubMed. Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. Available at: [Link]

  • Organic Syntheses Procedure. ALLENES FROM 1,1-DIBROMOCYCLOPROPANES AND ALKYLLITHIUMS: 1,2-CYCLONONADIENE AND 1,2-CYCLODECADIENE. Available at: [Link]

  • Dhangar, K. R., et al. (2016). A critical review on impurity profile of pharmaceuticals. Journal of the Chilean Chemical Society, 61(1), 2841-2849.
  • Gavrić, A., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 11(13), 1933.
  • Goverdhan, G., et al. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlust. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1170.
  • Al-Abdullah, E. S., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-20.
  • ResearchGate. Hinsberg synthesis of thiophene derivatives. Available at: [Link]

  • Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(2), 146-167.
  • Royal Society of Chemistry. Supporting Information For N-Directed, Co-Catalyzed Functionalization of Distal C(sp3)−H Bonds with Phenols: Arylation vs. Aryloxylation. Available at: [Link]

  • YouTube. Column Chromatography. Available at: [Link]

  • Google Patents. 2-aryl-6-hydroxy-3-[4-(2-aminoethoxy)benzoyl)-benzo[b]thiophene sous forme cristalline, non solvatee.

Sources

Overcoming challenges in the synthesis of dihydrobenzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dihydrobenzo[b]thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Dihydrobenzo[b]thiophenes are key structural motifs in many pharmaceuticals and functional materials, but their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Introduction: The Synthetic Challenge

The synthesis of 2,3-dihydrobenzo[b]thiophenes, while conceptually straightforward, is often plagued by issues such as low yields, undesired side reactions, and purification difficulties. The non-aromatic nature of the thiophene ring in these structures introduces reactivity patterns distinct from their fully aromatic benzo[b]thiophene counterparts, requiring careful control of reaction conditions. This guide will walk you through the most common synthetic strategies and provide expert insights into overcoming the hurdles you may face.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed cyclization of a 2-phenethylthiol derivative is resulting in a black tar-like substance with very low yield of the desired 2,3-dihydrobenzo[b]thiophene. What is happening and how can I fix it?

A1: This is a classic problem of acid-catalyzed polymerization. 2,3-Dihydrothiophene and its derivatives are susceptible to polymerization in the presence of strong acids. The likely cause is either too high a concentration of acid, too high a reaction temperature, or prolonged reaction times.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Use a catalytic amount of a milder acid, such as p-toluenesulfonic acid (PTSA) or even an acidic resin, instead of strong mineral acids like sulfuric acid or polyphosphoric acid (PPA).[1]

    • Lower the Reaction Temperature: Begin the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly increase it only if necessary.

    • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent product degradation and polymerization.

    • Consider a Metal-Free Approach: Some modern methods utilize iodine as a catalyst for intramolecular C-S bond formation, which can be a milder alternative to strong acids.[2]

Q2: I am trying to synthesize a substituted 2,3-dihydrobenzo[b]thiophene via reduction of the corresponding benzo[b]thiophene, but the reaction is either incomplete or I am seeing over-reduction. How can I improve this?

A2: The choice of reducing agent and reaction conditions is critical for the selective reduction of the thiophene ring without affecting other functional groups or the benzene ring.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: For a selective reduction of the C2-C3 double bond in the thiophene ring, strong reducing agents like LiAlH₄ should be avoided as they can lead to over-reduction or cleavage of the C-S bond. Milder reducing agents such as sodium borohydride (NaBH₄) in the presence of a proton source (like acetic acid) or sodium cyanoborohydride (NaBH₃CN) are often more suitable.

    • Catalytic Hydrogenation: For a cleaner and more controlled reduction, consider catalytic hydrogenation. Rhodium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, and similar principles can be applied to other derivatives.[3]

    • Reaction Temperature and Time: Perform the reduction at low temperatures to enhance selectivity. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid over-reduction.

Q3: My purification of a 2,3-dihydrobenzo[b]thiophene derivative by column chromatography is difficult. The compound co-elutes with a non-polar impurity. What are my options?

A3: Dihydrobenzo[b]thiophenes are often non-polar, making their separation from non-polar byproducts challenging.

  • Troubleshooting Steps:

    • Optimize Your Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexanes) can improve separation.

    • Alternative Purification Techniques:

      • Preparative TLC: For small-scale purifications, preparative TLC can offer better resolution.

      • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Extractive Distillation: For volatile compounds, extractive distillation with a suitable solvent like dimethylformamide (DMF) can be used to separate compounds with close boiling points, such as thiophene from benzene.[4]

Troubleshooting Guides for Specific Synthetic Routes

Guide 1: Intramolecular Cyclization of 2-(Phenylthio)ethyl Derivatives

This is a common and versatile method for constructing the 2,3-dihydrobenzo[b]thiophene core. However, it is not without its challenges.

start Start: 2-(Phenylthio)ethyl Precursor acid_choice Select Cyclization Conditions start->acid_choice strong_acid Strong Acid (e.g., PPA, H₂SO₄) acid_choice->strong_acid High Reactivity Needed mild_acid Mild Acid (e.g., PTSA, Amberlyst) acid_choice->mild_acid Sensitive Substrate metal_free Metal-Free (e.g., I₂) acid_choice->metal_free Avoid Strong Acid check_yield Low Yield / Polymerization? strong_acid->check_yield success Successful Cyclization mild_acid->success metal_free->success troubleshoot Troubleshoot: - Lower Temp - Reduce Acid Conc. - Shorter Time check_yield->troubleshoot Yes check_yield->success No troubleshoot->mild_acid

Caption: Decision workflow for intramolecular cyclization.

Problem Probable Cause(s) Solutions & Explanations
Low to no conversion - Insufficiently activated leaving group.- Steric hindrance around the reaction center.- Insufficiently acidic catalyst.- Improve the Leaving Group: Convert a terminal alcohol to a better leaving group like a tosylate or mesylate. This provides a more electrophilic center for the intramolecular nucleophilic attack by the sulfur.- Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C while monitoring for side product formation.- Use a Stronger Acid: If using a mild acid, consider switching to a stronger one like PPA, but be mindful of the risk of polymerization.[1]
Formation of multiple products (regioisomers) - Lack of regiochemical control in the cyclization of unsymmetrically substituted aromatic rings.- Use Directing Groups: The electronic nature of substituents on the benzene ring can direct the cyclization. Electron-donating groups can activate the ortho position for electrophilic attack.- Pre-functionalize the Cyclization Site: Consider a synthetic route that installs a leaving group at the desired cyclization position on the aromatic ring to ensure regioselectivity.
Decomposition of starting material or product - Harsh reaction conditions (high temperature, strong acid).- Presence of sensitive functional groups.- Protect Sensitive Groups: Protect acid-sensitive functional groups (e.g., esters, acetals) before the cyclization step.- Screen Milder Conditions: Explore alternative cyclization methods such as those catalyzed by iodine or other Lewis acids that operate under milder conditions.[2]
Guide 2: Pummerer Reaction and Related Rearrangements

The Pummerer reaction of sulfoxides can be a powerful tool for the synthesis of functionalized benzo[b]thiophenes, and interrupted Pummerer reactions can provide access to dihydrobenzo[b]thiophene precursors.[3][5]

sulfoxide Sulfoxide Precursor activation Activation with Acetic Anhydride sulfoxide->activation sulfonium Thionium Ion Intermediate activation->sulfonium rearrangement [3,3]-Sigmatropic Rearrangement (for interrupted Pummerer) sulfonium->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization product Dihydrobenzo[b]thiophene Derivative cyclization->product

Caption: Simplified pathway of a Pummerer-type cyclization.

Problem Probable Cause(s) Solutions & Explanations
Low yield of the desired rearranged product - Inefficient formation of the key thionium ion intermediate.- Competing side reactions of the thionium ion.- Choice of Activating Agent: Acetic anhydride is common, but for less reactive sulfoxides, trifluoroacetic anhydride (TFAA) can be more effective due to its higher electrophilicity.- Control of Stoichiometry: Use a slight excess of the activating agent to ensure complete conversion of the sulfoxide.
Formation of over-aromatized benzo[b]thiophene - The dihydro- product is unstable under the reaction conditions and eliminates to form the aromatic species.- Milder Reaction Conditions: Use lower temperatures and shorter reaction times. Quench the reaction as soon as the desired product is formed.- Alternative Workup: A non-acidic workup can prevent acid-catalyzed elimination during product isolation.
Complex mixture of byproducts - Intermolecular reactions competing with the intramolecular cyclization.- Decomposition of the thionium ion intermediate.- High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.- Scavengers: The addition of a non-nucleophilic base can scavenge any acid generated during the reaction that might catalyze decomposition.

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of 2-(Phenylthio)ethanol

This protocol describes a general procedure for the synthesis of 2,3-dihydrobenzo[b]thiophene from a 2-(phenylthio)ethanol precursor using a mild acid catalyst.

Materials:

  • 2-(Phenylthio)ethanol derivative

  • p-Toluenesulfonic acid (PTSA) (5 mol%)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-(phenylthio)ethanol derivative (1.0 eq) in anhydrous toluene (0.1 M).

  • Add PTSA (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry (Vol. IV, Part III, pp. 863-934).
  • Hari, D. P., Hering, T., & König, B. (2012). A photocatalytic radical annulation process of o-methylthio-arenediazonium salts with alkynes yields substituted benzothiophenes regioselectively. Organic Letters, 14(20), 5334-5337.
  • Kuhn, M., Falk, F. C., & Paradies, J. (2011). Thiourea can be used as a cheap and easy to handle dihydrosulfide surrogate in C–S bond formation/cross-coupling/cyclization domino reactions. Organic Letters, 13(15), 4100-4103.
  • Liang, Y., et al. (2013).
  • Sun, L. L., Deng, C. L., Tang, R. Y., & Zhang, X. G. (2011). In the presence of CuI and TMEDA, a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide delivers various 2-substituted benzo[b]thiophenes in good yields. The Journal of Organic Chemistry, 76(18), 7546-7550.
  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene, and its derivatives. Science of Synthesis, 33, 203-234.
  • Pié, P. A., & Marnett, L. J. (1988). Synthesis of substituted benzo[b]thiophenes by acid-catalyzed cyclization of thiophenylacetals and ketones. Journal of Heterocyclic Chemistry, 25(4), 1271–1272.
  • Zhang, X., et al. (2017). A facile method for the synthesis of benzo[b]thiophenes with good to excellent yields via metal-free intramolecular C–S bond formation has been developed by utilizing I2 as a catalyst and O2 from air as an oxidant. Organic & Biomolecular Chemistry, 15(31), 6678-6685.
  • Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320.
  • Procter, D. J., et al. (2019). The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols.
  • Zhang, X., et al. (2014).
  • Zhou, Y., et al. (2021). Rh-Catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities.
  • Luts, H. A., et al. (2019). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 74, 1009-1014.

Sources

Navigating the Synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzothiophene derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis, ensuring the integrity and success of your experimental outcomes. Our approach is rooted in established chemical principles and field-tested expertise to empower you with the knowledge to optimize your reaction conditions and overcome common synthetic challenges.

Synthetic Strategy Overview

The synthesis of this compound is typically approached through a multi-step sequence. A common and logical pathway involves the initial construction of a methoxy-protected precursor, Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, followed by a final demethylation step to reveal the desired hydroxyl group. This strategy is often employed to avoid potential complications with the free phenol during the initial cyclization and esterification steps.

The overall synthetic workflow can be visualized as follows:

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Demethylation A Starting Materials (e.g., 3-methoxythiophenol and an appropriate acrylate derivative) B Thia-Michael Addition A->B C Intramolecular Cyclization (e.g., Dieckmann Condensation) B->C D Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate C->D F Demethylation Reaction D->F E Demethylating Agent (e.g., BBr3, L-selectride) E->F G Work-up and Purification F->G H Final Product: This compound G->H

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

This initial phase focuses on constructing the core dihydrobenzothiophene ring system with the desired acetate side chain. The hydroxyl group is protected as a methyl ether to prevent interference with the base-catalyzed reactions.

Frequently Asked Questions & Troubleshooting

Q1: My thia-Michael addition is sluggish or incomplete. What are the key parameters to optimize?

A1: The thia-Michael addition is a crucial C-S bond-forming reaction.[1] If you are experiencing low conversion, consider the following:

  • Base Selection: The choice of base is critical. A non-nucleophilic, strong base is often preferred to deprotonate the thiophenol without competing in the addition reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). The pKa of the thiophenol will influence the required base strength.

  • Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.

  • Temperature: While many Michael additions proceed at room temperature, gentle heating (40-60 °C) can sometimes increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.

  • Reactant Purity: Ensure your thiophenol and Michael acceptor are pure. Impurities can inhibit the catalyst or participate in side reactions.

Q2: The intramolecular cyclization (Dieckmann condensation) is not yielding the desired product. What could be the issue?

A2: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[2][3] For this reaction to be successful, several factors must be carefully controlled:

  • Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base (e.g., NaH, NaOEt, or t-BuOK) is required. This is because the initial product, a cyclic β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[3]

  • Reaction Conditions: The reaction is typically performed in an anhydrous aprotic solvent like toluene or THF. Elevated temperatures are often necessary to drive the reaction to completion.

  • Substrate Structure: The success of the Dieckmann condensation is highly dependent on the formation of a stable five- or six-membered ring.[4] For the synthesis of the target molecule, a five-membered ring is formed, which is generally favorable.

Troubleshooting Table for Precursor Synthesis

Issue Potential Cause Recommended Solution
Low Yield of Michael Adduct Insufficiently strong base.Switch to a stronger base like NaH or t-BuOK.
Wet solvent or reagents.Ensure all solvents and reagents are rigorously dried.
Steric hindrance.Increase reaction temperature or use a less sterically hindered base.
Failed Dieckmann Cyclization Insufficient base.Use at least one full equivalent of a strong, non-nucleophilic base.[3]
Reversible reaction.Ensure the reaction is heated sufficiently to favor product formation.
Competing intermolecular reactions.Run the reaction under high dilution conditions.
Multiple Spots on TLC Incomplete reaction or side products.Monitor the reaction by TLC to determine the optimal reaction time. Consider purification by column chromatography.[5]

Part 2: Demethylation to Yield the Final Product

The final step in this synthetic route is the cleavage of the aryl methyl ether to unveil the phenolic hydroxyl group. This transformation requires a reagent that can selectively cleave the ether bond without affecting the ester functionality.

Frequently Asked Questions & Troubleshooting

Q3: Which demethylating agent is most suitable for this synthesis?

A3: Boron tribromide (BBr3) is a widely used and highly effective reagent for the demethylation of aryl methyl ethers.[6][7] It is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[8] Alternative reagents include L-selectride and various thiolates, which can be effective under specific conditions.[5][9]

Q4: My demethylation with BBr3 is giving a low yield or a complex mixture of products. What are the common pitfalls?

A4: While BBr3 is a powerful reagent, its reactivity demands careful handling and precise control of reaction conditions:

  • Stoichiometry: A slight excess of BBr3 (typically 1.1-1.5 equivalents per methoxy group) is often used to ensure complete reaction. However, a large excess can lead to side reactions.

  • Temperature: The reaction is usually performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (DCM) to control its exothermicity and prevent unwanted side reactions. The reaction is then allowed to slowly warm to room temperature.

  • Work-up Procedure: This is a critical step. The reaction must be quenched carefully by the slow addition of a proton source, such as methanol or water, at low temperatures to decompose the boron complexes.[10] A common issue is the formation of a persistent emulsion or solid agglomerate during aqueous work-up.[11] Using brine or adjusting the pH can help to break these up.[11]

  • Moisture Sensitivity: BBr3 reacts violently with water. The reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Table for Demethylation

Issue Potential Cause Recommended Solution
Incomplete Demethylation Insufficient BBr3.Increase the equivalents of BBr3 slightly (e.g., from 1.1 to 1.5 eq.).
Reaction time too short.Allow the reaction to stir for a longer period at room temperature after the initial low-temperature addition.
Low Yield after Work-up Product loss during work-up.Carefully manage the quenching step to avoid product degradation. If an emulsion forms, try adding brine or adjusting the pH.[11]
Degradation of the product.Ensure the reaction and work-up are performed at the recommended temperatures.
Ester Cleavage Harsh reaction conditions.Maintain low temperatures during the addition of BBr3. Consider using an alternative, milder demethylating agent like L-selectride if ester cleavage is a persistent issue.[12]

Purification of the Final Product

The final product, this compound, is a polar phenolic compound. Purification is typically achieved by column chromatography.

Q5: What are the best practices for purifying the final product by column chromatography?

A5: The polarity of the phenolic hydroxyl group requires careful selection of the stationary and mobile phases:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective. For highly polar compounds, adding a small amount of methanol to the mobile phase may be necessary. Some researchers have found success using toluene in the solvent system for separating aromatic compounds.[13]

  • TLC Monitoring: Before running a column, it is essential to determine the optimal solvent system using thin-layer chromatography (TLC).[5] The ideal solvent system will give a retention factor (Rf) of around 0.2-0.3 for the desired product.

  • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as neutral alumina or a bonded phase like an amide phase, which can be effective for separating phenolic compounds.[13][14]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (Illustrative)
  • To a solution of 3-methoxythiophenol (1.0 eq.) in anhydrous THF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of ethyl 2-(2-bromo-4-methoxyphenyl)acetate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product dissolved in anhydrous toluene, add potassium tert-butoxide (1.2 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Demethylation using Boron Tribromide
  • Dissolve Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add a 1.0 M solution of BBr3 in DCM (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.[10]

  • Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation to ensure all boron residues are removed as trimethyl borate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the protons of the dihydrothiophene ring, the methylene and ethyl groups of the acetate side chain, and a broad singlet for the phenolic hydroxyl proton.

  • IR Spectroscopy: Look for characteristic absorption bands for the phenolic O-H stretch (broad, ~3200-3600 cm⁻¹), the ester C=O stretch (~1730 cm⁻¹), and C-S stretching vibrations.[15][16]

References

  • Hassan, A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.
  • Cain, A. C., et al. (1998). L-Selectride as a general reagent for the O-demethylation and N-decarbomethoxylation of opium alkaloids and derivatives. The Journal of Organic Chemistry, 63(13), 4392-4396.
  • Haile, P. (2019). Demethylation of an aryl ether. Journal of Medicinal Chemistry, 62(13), 6482-6494.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Canas, S. (2013). Column chromatography of phenolics? ResearchGate. Retrieved from [Link]

  • Susanti, D., et al. (2023).
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Brückner Research Group. (n.d.). General Procedure for the Formation of the Ligands H6A, H4B, and H4C. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Molbank, 2022(1), M1330.
  • Al-Ghorbani, M., et al. (2022). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 12(1), 18865.
  • Reddy, C. R., et al. (2014). Intramolecular Cyclization of 2‐Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure. Chemistry – An Asian Journal, 9(1), 243-248.
  • ChemRxiv. (2022). Excited State Dynamics of Dibenzothiophene Derivatives. Retrieved from [Link]

  • Kim, D. W., et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Bulletin of the Korean Chemical Society, 29(7), 1327-1330.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes (EP0832889B1).
  • Biblioteka Nauki. (2022). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Schmidt, A., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(18), 6046.
  • Vrettos, E. I. (2018). Re: Dimethylation with BBr3? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Syntyhaki, E., et al. (2020). Solid-state FT-IR spectrum of the residual solid resulting from the dibenzothiophene oxidation. ResearchGate. Retrieved from [Link]

  • Arjunan, V., et al. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 4(4), 58-69.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2021). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]

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  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6.
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  • Joyce, L. A., et al. (2018). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Chemistry – A European Journal, 24(59), 15856-15862.
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Technical Support Center: Stability of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the longevity of your compound.

Core Concepts: Understanding the Stability Profile

This compound possesses three key functional groups that are susceptible to degradation: a phenolic hydroxyl group, a thioether within a dihydrobenzothiophene ring system, and an ethyl ester. The stability of this compound is therefore influenced by factors that affect these moieties, namely pH, temperature, light, and the presence of oxidizing agents.

Potential Degradation Pathways

The primary degradation pathways for this molecule can be inferred from the reactivity of its functional groups. These include:

  • Oxidation of the Phenolic Ring: Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Oxidation of the Thioether: The sulfur atom in the dihydrobenzothiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone.[1][2]

  • Hydrolysis of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[3][4] Basic conditions, in particular, will drive this reaction to completion, a process known as saponification.[3]

The interplay of these degradation pathways can lead to a complex mixture of impurities, compromising the purity and potentially the biological activity of the compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the sample (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group.- Store the compound protected from light in an amber vial. - Purge the storage container with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. - Avoid high temperatures during storage and handling.
Appearance of new, more polar peaks in HPLC analysis Hydrolysis of the ethyl ester to the carboxylic acid.- Ensure all solvents and reagents are anhydrous. - If working in aqueous solutions, maintain a neutral or slightly acidic pH (pH 4-6). Avoid basic conditions. - For long-term storage in solution, consider aprotic solvents.
Appearance of new peaks with slightly shorter retention times in reverse-phase HPLC Oxidation of the thioether to the more polar sulfoxide or sulfone.- Degas all solvents to remove dissolved oxygen. - Avoid the use of oxidizing agents unless they are a required part of your experimental protocol. - If oxidation is suspected, confirm the identity of the new peaks by mass spectrometry.
Inconsistent biological assay results Degradation of the compound in the assay medium.- Prepare solutions of the compound fresh for each experiment. - Assess the stability of the compound in your specific assay buffer over the time course of the experiment. - If instability is observed, consider adding antioxidants (e.g., ascorbic acid) to the assay medium, if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at 2-8°C, sealed in a dry, airtight container, and protected from light. Purging the container with an inert gas like argon or nitrogen is also recommended to prevent oxidation.

Q2: I need to prepare a stock solution of the compound. What solvent should I use and how should I store it?

A2: For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the headspace of the vial with an inert gas before sealing.

Q3: My experimental protocol requires the use of a basic buffer. How can I minimize the hydrolysis of the ethyl ester?

A3: If a basic pH is unavoidable, minimize the time the compound is exposed to these conditions. Prepare the solution immediately before use and perform the experiment at the lowest feasible temperature to slow down the rate of hydrolysis. Be aware that some degree of degradation is likely under these conditions.

Q4: I suspect my compound has degraded. What analytical techniques can I use to confirm this?

A4: A stability-indicating HPLC method is the most common technique to assess the purity of your compound and detect degradation products.[5] Coupling the HPLC to a mass spectrometer (LC-MS) will help in identifying the mass of the degradation products, which can provide clues to their structure.[6]

Q5: How does exposure to light affect the stability of this compound?

A5: Phenolic compounds and sulfur-containing heterocycles can be sensitive to light.[7][8] Photodegradation can lead to complex mixtures of byproducts. Therefore, it is crucial to handle the compound and its solutions in low-light conditions and store them in light-protecting containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the potential degradation products and the conditions that lead to instability.[9][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose a solution of the compound (0.5 mg/mL in acetonitrile) to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV and MS detection. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: HPLC Method for Stability Assessment

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm, and Mass Spectrometry (ESI positive and negative modes)

  • Injection Volume: 10 µL

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound phenol_ox Phenolic Oxidation Products (e.g., Quinones) parent->phenol_ox O₂, Light, Heat sulfoxide Sulfoxide parent->sulfoxide Oxidizing Agents acid 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid parent->acid Acid or Base sulfone Sulfone sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of the target compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

G cluster_degradation Investigate Degradation start Inconsistent Experimental Results check_purity Check Compound Purity by HPLC start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage No optimize Optimize Experimental Conditions (Fresh Solutions, Inert Atmosphere, etc.) is_pure->optimize Yes check_solution Assess Solution Stability (Solvent, pH, Time) check_storage->check_solution forced_degradation Perform Forced Degradation Study check_solution->forced_degradation forced_degradation->optimize end Consistent Results optimize->end

Caption: Workflow for troubleshooting compound instability.

References

  • Oldham, S. W., & Bowen, D. (2025). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology. Available from: [Link]

  • Sumbhate, S. V., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. Available from: [Link]

  • Hradkova, I., et al. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences. Available from: [Link]

  • Silva, F. B., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. Available from: [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Lin, C., et al. (2010). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology. Available from: [Link]

  • Skonieczny, K., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules. Available from: [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Gavel, N., et al. (2022). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Toxics. Available from: [Link]

  • P. S. S. Prasad, S. V. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Anjali, P. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Ruttarattanamongkol, K., & Chittrakorn, S. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. Available from: [Link]

  • Constanti, M., et al. (1994). Degradation of dibenzothiophene by Pseudomonas putida. ResearchGate. Available from: [Link]

  • Boudjemaa, A., et al. (2019). Sonochemical Degradation of Benzothiophene (BT) in Deionized Water, Natural Water and Sea Water. Molecules. Available from: [Link]

  • Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology. Available from: [Link]

  • Rocamora-Ponce, S., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules. Available from: [Link]

  • Navarrete-Casas, A., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods. Available from: [Link]

  • Hulea, V., et al. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. ResearchGate. Available from: [Link]

  • Davis, H. (2014). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube. Available from: [Link]

  • Feng, M. W. (n.d.). EFFECTS OF ESTERS AND RESORCINOL ON PHENOLIC RESINS AS ADHESIVES IN MEDIUM-DENSITY FIBERBOARD MANUFACTURING. USDA Forest Service. Available from: [Link]

  • L. C., et al. (2024). Comparative Assessment of Reverse Osmosis and Nanofiltration for Wine Partial Dealcoholization: Effects on Membrane Performance, Fouling, and Phenolic Compounds. MDPI. Available from: [Link]

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  • Alsante, K. M., et al. (2007). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Available from: [Link]

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  • van Afferden, M., et al. (1990). Degradation of dibenzothiophene by Brevibacterium sp.DO. ResearchGate. Available from: [Link]

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Technical Support Center: Troubleshooting Bioassays for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for bioassays involving Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this specific benzothiophene derivative. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to design robust and reliable experiments.

Introduction to the Molecule

This compound is a member of the benzothiophene class of compounds. This structural family is of significant interest in drug discovery; for instance, the well-known drug Raloxifene, a selective estrogen receptor modulator (SERM), is built on a benzo[b]thiophene core.[1] Molecules in this class have demonstrated a range of biological activities, including potential anticancer properties.[2][3]

Understanding the physicochemical properties of this specific molecule is the first step in troubleshooting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1022980-00-2[4]
Molecular Formula C₁₂H₁₄O₃S[4]
Molecular Weight 238.30 g/mol [4]
LogP 2.53[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

The LogP value of ~2.5 suggests the compound is moderately lipophilic, which has direct implications for its solubility in aqueous assay buffers. The presence of a phenol group and an ester linkage are key features that can influence its biological activity and metabolic stability.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Section 1: Compound Handling and Preparation
Q1: My compound is precipitating out of solution when I add it to my cell culture medium. How can I solve this?

Root Cause Analysis: This is a classic solubility issue. The compound's LogP of 2.53 indicates a preference for non-polar environments over aqueous solutions like cell culture media.[4] Adding a concentrated DMSO stock directly to the medium can cause the compound to crash out as the local DMSO concentration rapidly dilutes.

Solution: The key is to prepare a high-concentration stock solution in an appropriate organic solvent (typically 100% DMSO) and then perform serial dilutions.

Protocol 1: Preparation of Compound Stock and Working Solutions

  • Prepare a High-Concentration Primary Stock:

    • Weigh out a precise amount of this compound powder.

    • Add 100% cell culture-grade DMSO to achieve a high, but fully dissolved, concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and gentle warming (if necessary). This is your Primary Stock . Store this at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Create an Intermediate Dilution:

    • Thaw a Primary Stock aliquot.

    • Dilute the Primary Stock in 100% DMSO to create an intermediate stock that is 100x or 1000x your highest desired final concentration.

  • Prepare Final Working Solutions:

    • Perform a serial dilution of the intermediate stock using cell culture medium. It is critical to add the small volume of DMSO stock to the larger volume of medium while vortexing or mixing to ensure rapid dispersal.

  • Control for Solvent Effects:

    • Ensure that the final concentration of DMSO is consistent across all wells, including the "vehicle control" wells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.

Section 2: Common Issues in Cell-Based Assays
Q2: I'm not observing any biological effect (e.g., no change in cell viability, no reporter gene activation) even at high concentrations. Is the compound inactive?

Root Cause Analysis: While the compound could be inactive in your specific model, a lack of signal is often due to technical or biochemical factors rather than a true negative result. The most common culprits are compound instability, poor cell permeability, or a mismatch between the compound's mechanism of action and the assay readout.

Troubleshooting Workflow:

G start No Observable Effect solubility 1. Confirm Solubility Did the compound precipitate? (Visual check, microscopy) start->solubility stability 2. Assess Compound Stability Is the ester group being hydrolyzed? solubility->stability No fix_sol Re-optimize dilution protocol (See Q1) solubility->fix_sol Yes assay_match 3. Verify Assay Suitability Does the assay measure the expected biological outcome? stability->assay_match Compound is Stable investigate_metabolism Perform LC-MS analysis of media over time (See Q5) stability->investigate_metabolism Suspected Instability result Hypothesize True Inactivity assay_match->result Assay is Appropriate change_assay Select an orthogonal assay based on compound class (e.g., SERM assays) assay_match->change_assay No

Caption: Workflow for troubleshooting a lack of biological effect.

Detailed Explanations:

  • Confirm Solubility: Even with proper technique, some media components (e.g., high serum concentrations) can reduce compound solubility. Always visually inspect your highest concentration wells under a microscope for precipitates.

  • Assess Compound Stability: The ethyl ester is a potential liability. It can be readily cleaved by intracellular and extracellular esterases, converting the compound to its corresponding carboxylic acid. This new molecule will have different polarity, permeability, and potentially different biological activity. See Q5 for how to investigate this.

  • Verify Assay Suitability: Given that related benzo[b]thiophenes are SERMs, are you using an appropriate model?[1] For example, testing for estrogen antagonist activity in an estrogen receptor (ER)-negative cell line would be futile. Consider using ER-positive breast cancer cell lines like MCF-7 and assays that measure ER pathway modulation.[1]

Q3: My experimental results are highly variable between replicates and between experiments. How can I improve reproducibility?

Root Cause Analysis: Assay variability is a common challenge in drug discovery and can mask real biological effects.[5][6] The sources of variation are typically multifactorial, stemming from technical execution, cell handling, and reagent inconsistency.

Solution: Implement a systematic approach to control key experimental parameters.

Table 2: Key Parameters for Improving Assay Reproducibility
ParameterCommon IssueBest PracticeRationale
Cell Seeding Uneven cell distribution ("edge effects"); inconsistent cell number.Use a calibrated automated cell counter. Mix cell suspension between plating groups. Pre-incubate plates for 1 hour at room temp before placing in the incubator.Ensures each well starts with the same number of healthy cells, which is the foundation for a consistent response.
Pipetting Inaccurate volumes, especially for small-volume additions of compound.Use calibrated pipettes. Pipette against the side of the well into the liquid. Use reverse pipetting for viscous solutions.[7]Minimizes technical error, which is a major source of well-to-well variability.
Reagent Handling Reagents used at incorrect temperatures; expired kits.Equilibrate all buffers and reagents to the recommended assay temperature before use. Always check expiration dates.[7]Enzyme kinetics and binding affinities are highly temperature-dependent.
Incubation Times Inconsistent timing for compound treatment or assay development steps.Use a multichannel timer. Process plates one at a time if timing is critical (e.g., for kinetic reads).Ensures that all samples are treated and measured under identical conditions.
Cell Health Using high-passage cells that have drifted phenotypically.Maintain a cell bank of low-passage cells. Regularly perform cell line authentication.High-passage cells can have altered metabolism, signaling, and drug sensitivity.
Section 3: Troubleshooting Assay-Specific Artifacts
Q4: I am observing a high background signal or false positives in my fluorescence-based assay (e.g., resazurin, GFP/RFP reporters). Could the compound itself be the cause?

Root Cause Analysis: Yes, this is a significant risk. The benzothiophene core is an aromatic heterocyclic system that can exhibit intrinsic fluorescence.[8] This compound-specific fluorescence can directly interfere with the assay's optical readout, leading to artificially high signals (false positives) or quenching of the signal (false negatives).[9][10]

Solution: You must systematically de-risk this artifact by running the proper controls and, if necessary, switching to an orthogonal assay format.

Protocol 2: Assessing Intrinsic Compound Fluorescence

  • Prepare a "Compound-Only" Plate: Use a microplate identical to the one in your main experiment (e.g., black-walled, clear-bottom for fluorescence).

  • Add Assay Medium: Add the same cell-free culture medium used in your assay to a series of wells.

  • Add Compound: Add your compound serial dilutions to these wells exactly as you would for your cell-based experiment. Include a vehicle-only control.

  • Incubate: Incubate the plate for the same duration as your main experiment. This accounts for any potential changes in the compound's properties over time.

  • Read Fluorescence: Read the plate using the same excitation and emission wavelengths as your assay.

  • Analyze: If you see a dose-dependent increase in fluorescence in these cell-free wells, your compound is interfering with the assay.

Troubleshooting Workflow for Fluorescence Interference:

G start High background or unexpected hits in fluorescence assay control_plate Run 'Compound-Only' control plate (Protocol 2) start->control_plate analyze Analyze control plate data control_plate->analyze no_interference Interference is unlikely. Troubleshoot other assay parameters (See Q2, Q3). analyze->no_interference No signal from compound alone interference Fluorescence Interference Confirmed! analyze->interference Dose-dependent signal from compound alone switch_assay Switch to an Orthogonal Assay (e.g., Luminescence, Absorbance, High-Content Imaging) interference->switch_assay Action Required examples Examples: Fluorescence (Resazurin) -> Luminescence (CellTiter-Glo®) Fluorescence (Calcein AM) -> Absorbance (MTT/XTT) GFP Reporter -> Luciferase Reporter switch_assay->examples

Caption: Decision workflow for identifying and mitigating fluorescence interference.

Section 4: Advanced Characterization
Q5: I suspect the ethyl ester of my compound is being hydrolyzed by cellular esterases. How would this affect my results, and how can I prove it is happening?

Root Cause Analysis: Ester hydrolysis is a common metabolic pathway for ester-containing prodrugs and test compounds. Cellular esterases can cleave the ethyl ester group, converting this compound into "2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid". This new molecule is more polar (lower LogP) and carries a negative charge at physiological pH, which will drastically alter its cell permeability and could change its binding affinity for the target protein. Your observed biological effect might be due to the parent compound, the acid metabolite, or a combination of both.

Solution: Use liquid chromatography-mass spectrometry (LC-MS) to monitor the parent compound and detect the formation of its metabolite over time in the presence of your cells.[11][12][13]

Workflow for Investigating Compound Metabolism:

G start Hypothesis: Ester hydrolysis is occurring setup 1. Experimental Setup Incubate compound with cells (or cell-free medium as control) start->setup sampling 2. Time-Course Sampling Collect aliquots of medium/lysate at T=0, 1h, 4h, 24h setup->sampling extraction 3. Sample Preparation Perform protein precipitation / liquid-liquid extraction sampling->extraction analysis 4. LC-MS Analysis Monitor for parent mass (238.30) and predicted metabolite mass (210.24) extraction->analysis result1 Conclusion: Compound is stable in this system. analysis->result1 Parent only result2 Conclusion: Metabolism is confirmed. Consider synthesizing the metabolite for direct testing. analysis->result2 Parent decreases, Metabolite increases

Caption: A systematic workflow to confirm and quantify compound metabolism using LC-MS.

Experimental Considerations:

  • Controls are Key: Always include a "cell-free" condition (compound in media alone) to check for non-enzymatic, chemical degradation.

  • Sample Prep: To analyze the samples, you will likely need to precipitate proteins (e.g., with cold acetonitrile) and/or perform a liquid-liquid extraction to concentrate the analytes and remove interfering salts from the media.[11]

  • Next Steps: If you confirm that the acid metabolite is the major species present during your assay, the most rigorous follow-up is to synthesize or source the pure metabolite and test its activity directly. This will definitively determine which chemical entity is responsible for the biological effect.

References

  • Tate, C. L., et al. (1999). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 42(1), 200-204. [Link]

  • Jäschke, A. (2018). Fluorescent probes for RNA. Methods, 144, 15-30. [Link]

  • BioAssay Systems. Troubleshooting Guide. [Link]

  • Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51-78. [Link]

  • Martinko, A. (2014). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • An, F., & Li, D. (2022). A review for cell-based screening methods in drug discovery. Drug Discovery and Development, 1(1), 1-10. [Link]

  • El-Sayed, M. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1348. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and drug development technologies, 13(8), 445-454. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • ResearchGate. (2023). Identification of Secondary Metabolites from the Mangrove-Endophyte Lasiodiplodia iranensis F0619 by UPLC-ESI-MS/MS. [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. [Link]

  • Holzer, M. A., et al. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Drug Metabolism and Disposition. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of moving this synthesis from the bench to pilot scale and beyond. This guide is structured in a question-and-answer format to directly address the critical challenges you may face, from reaction control to final purification.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Synthesis Strategy and Core Formation

Question 1: What is a viable and scalable synthetic route for the 2,3-dihydrobenzo[b]thiophene core, and what are the primary challenges?

Answer: A robust and scalable approach involves the asymmetric hydrogenation of a precursor like a substituted benzo[b]thiophene 1,1-dioxide. This strategy is often preferred over multi-step constructions from thiophenols on a large scale due to better control and higher potential for enantioselectivity.

The primary challenges in forming the core structure are:

  • Regioisomer Control: Initial synthesis of the substituted benzothiophene can lead to mixtures of isomers (e.g., 4-hydroxy vs. 6-hydroxy). Acid-catalyzed intramolecular cyclization, a common method, is known to produce regioisomeric byproducts that can be difficult to separate.[1]

  • Stereocontrol: The target molecule possesses a chiral center at the C3 position. Achieving high enantiomeric excess (ee) during scale-up requires a highly efficient and selective catalyst. Rhodium-catalyzed asymmetric hydrogenation has proven effective, achieving high yields and excellent enantioselectivities (up to >99% ee) even at the gram-scale with low catalyst loading.[2]

Workflow for Core Synthesis via Asymmetric Hydrogenation

cluster_0 Step 1: Benzothiophene Formation cluster_1 Step 2: Oxidation & Hydrogenation A Substituted Thiophenol + α-halo ketone B Intermediate Thioether A->B Alkylation C 6-Hydroxybenzo[b]thiophene B->C Intramolecular Cyclization (e.g., PPA) D Benzo[b]thiophene 1,1-Dioxide C->D Oxidation (e.g., m-CPBA) E Target Core: 6-Hydroxy-2,3-dihydro- benzo[b]thiophene D->E Asymmetric Hydrogenation (Rh-catalyst, H2)

Caption: General synthetic workflow for the chiral dihydrobenzothiophene core.

Part 2: Side-Chain Attachment and Selectivity

Question 2: During the alkylation step to add the ethyl acetate moiety, I'm observing significant O-alkylation on the phenolic hydroxyl group. How can this be prevented?

Answer: This is a classic chemoselectivity problem. The phenolic proton is significantly more acidic than the proton at C3, making the oxygen a more likely site for deprotonation and subsequent alkylation under standard basic conditions. There are two primary strategies to address this on a larger scale:

  • Use of a Protecting Group: The most reliable method is to protect the hydroxyl group before alkylation. An acetyl or silyl protecting group can be used. The protecting group is then removed under conditions that do not affect the ester moiety.[3] For instance, an acetyl group can be removed under mild basic conditions.

  • Directed Metalation: A more atom-economical but potentially challenging approach on scale is directed ortho-metalation, though in this case, it would be a directed C3-lithiation. By using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, it may be possible to selectively deprotonate the C3 position, which is activated by the adjacent sulfur atom. The resulting anion can then react with ethyl bromoacetate. This method avoids protection/deprotection steps but requires stringent anhydrous conditions and careful temperature control.

Experimental Protocol: Protected Alkylation

Start 6-Hydroxy-2,3-dihydro- benzo[b]thiophene Protect Protection Step (e.g., Acetic Anhydride, Pyridine) Start->Protect Protected_Int 6-Acetoxy-2,3-dihydro- benzo[b]thiophene Protect->Protected_Int Alkylate C3-Alkylation (e.g., 1. LDA, THF, -78°C; 2. BrCH2COOEt) Protected_Int->Alkylate Alkylated_Protected Protected Final Product Alkylate->Alkylated_Protected Deprotect Deprotection (e.g., Mild Base, K2CO3/MeOH) Alkylated_Protected->Deprotect Final_Product Ethyl 2-(6-hydroxy-2,3-dihydro- benzo[b]thiophen-3-yl)acetate Deprotect->Final_Product

Caption: Workflow for side-chain attachment using a protection strategy.

Part 3: Work-up and Purification

Question 3: My aqueous work-up is generating a persistent emulsion, making phase separation difficult and leading to yield loss. What is the cause and solution?

Answer: Emulsion formation is a common issue when scaling up reactions involving phenolic compounds and basic aqueous solutions. The deprotonated phenoxide acts as a surfactant, stabilizing the oil-in-water or water-in-oil mixture.

Troubleshooting Emulsion Formation:

Potential CauseRecommended SolutionScientific Rationale
Phenoxide Surfactant Effect Ensure the aqueous phase is acidified to a pH of ~2-3 before extraction.[4] Use a dilute acid like 1N HCl and add it slowly with efficient stirring.Protonating the phenoxide to the neutral phenol reduces its surfactant properties, breaking the emulsion and driving the product into the organic layer.
High Agitation Speed During extraction, use a slower, deliberate mixing action (e.g., gentle rocking or slow stirring) instead of vigorous shaking.High-shear mixing increases the surface area between phases, promoting stable emulsion formation.
Solvent Choice Consider using a less polar, water-immiscible solvent for extraction, such as methyl tert-butyl ether (MTBE) or toluene, instead of more common solvents like ethyl acetate.Ethyl acetate has moderate water solubility, which can contribute to emulsions. Solvents with lower water miscibility can improve phase separation.
Brine Addition After acidification, add a saturated sodium chloride (brine) solution to the aqueous layer.The "salting out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and helping to break the emulsion.[4]

Question 4: Column chromatography is not feasible for purifying my multi-kilogram batch. What are the recommended large-scale purification methods?

Answer: For large-scale purification, crystallization is the most cost-effective and efficient method. The success of this technique depends on the physical properties of your final product (whether it is a solid or an oil) and the nature of the impurities.

Purification Strategy:

  • Crude Product Isolation: After work-up and solvent removal, you will have a crude oil or solid. If it's an oil, try to induce crystallization by scratching the flask or seeding with a small crystal from a previous batch.

  • Solvent Screening for Recrystallization: The key is finding a suitable solvent system.

    • Single Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Solvent/Anti-Solvent System: If a single solvent is not effective, dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is insoluble) until turbidity persists. Heating to redissolve and then slowly cooling can yield high-purity crystals.[5] A common system for moderately polar compounds is Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.[6]

  • Execution:

    • Dissolve the crude material in the chosen solvent at an elevated temperature.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Cool further in an ice bath to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum.

Part 4: Safety and Environmental Considerations

Question 5: What are the primary safety and environmental hazards to consider when scaling up this synthesis?

Answer: Scaling up introduces significant safety and environmental considerations that must be proactively managed.

Key Hazard Areas:

Hazard CategorySpecific RiskMitigation Strategy
Reagent Handling Thiophenols/Thiols: Malodorous and toxic.Work in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE). Consider quenching residual thiols with bleach (sodium hypochlorite) before disposal.
Strong Bases (e.g., NaH, LDA): Pyrophoric and react violently with water.Handle under an inert atmosphere (Nitrogen or Argon). Use appropriate cannulation or syringe techniques for transfers. The use of NaH with dipolar aprotic solvents is particularly discouraged on safety grounds.[7]
Reaction Exotherms Alkylation/Cyclization: These reactions can be exothermic. A loss of cooling on a large scale can lead to a runaway reaction.Use a reactor with a jacket for efficient heat transfer. Add reagents slowly and monitor the internal temperature continuously. Perform a reaction calorimetry study before scaling up.
Solvent Safety Ethers (THF, Diethyl Ether): Flammable and can form explosive peroxides.Use in a well-ventilated, spark-free environment. Always use fresh, inhibitor-checked solvents.
Environmental Impact Waste Generation: Friedel-Crafts type reactions and protection/deprotection steps can generate significant waste.[8]Adhere to the principles of Green Chemistry.[9] Choose routes with higher atom economy, consider catalytic methods over stoichiometric reagents, and select solvents that are less harmful and can be recycled.

References

  • National Institutes of Health (NIH). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction.[Link]

  • ACS Publications. Efficient Syntheses of AZD4407 via Thioether Formation by Nucleophilic Attack of Organometallic Species on Sulphur.[Link]

  • PubMed Central (PMC). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.[Link]

  • PubMed Central (PMC). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.[Link]

  • WordPress. Specific Solvent Issues / Safety Issues with Thioether Formation.[Link]

  • Organic Syntheses. Procedure for O-acetyl oxime synthesis and purification.[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Google Patents.PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • PubMed Central (PMC). Greener synthesis of chemical compounds and materials.[Link]

  • Google Patents.A regioselective alkylation process for preparing substituted benzo [b] thiophenes.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • ResearchGate. Rapid synthesis of thiophenols under mild and non-aqueous conditions.[Link]

  • PubMed Central (PMC). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation.[Link]

  • ResearchGate. Development of methods for purification of individual biological active substances obtained from extracts of Hedysarum neglectum.[Link]

  • Wikipedia. Polyethylene glycol.[Link]

  • Chemistry LibreTexts. Limitations of Friedel-Crafts Alkylations.[Link]

  • PubMed Central (PMC). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.[Link]

  • Chemistry Stack Exchange. Regioselectivity in Friedel-Crafts acylation of thiophene.[Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.[Link]

  • ResearchGate. Representative Synthetic Methods for Benzo[b]thiophene Derivatives.[Link]

  • Organic Syntheses. Procedure for pyrrol-2-one synthesis and purification.[Link]

  • PubMed. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene.[Link]

  • PubMed. Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes.[Link]

Sources

Technical Support Center: Protecting Group Strategies for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will address common challenges and frequently asked questions regarding the critical step of protecting the phenolic hydroxyl group on the dihydrobenzothiophene core. Proper protection is paramount to preventing unwanted side reactions and ensuring high yields in subsequent synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your synthesis.

Q1: Why is a protecting group necessary for the 6-hydroxy group in this synthesis?

A1: The phenolic hydroxyl group is both acidic (pKa ~10) and nucleophilic. In many synthetic routes, reagents intended for other parts of the molecule (e.g., esterification, alkylation, or coupling reactions) can react with the unprotected phenol. This can lead to O-alkylation, acylation, or deprotonation, resulting in a mixture of products, reduced yield of the desired product, and complications in purification. A protecting group temporarily "masks" the reactivity of the phenol, allowing you to perform chemistry elsewhere in the molecule cleanly and efficiently.[1]

Q2: What are the most critical factors to consider when choosing a protecting group for this specific molecule?

A2: The ideal protecting group should be:

  • Easy to install and remove in high yield: The protection and deprotection steps should be efficient to maximize the overall yield of your synthetic sequence.[2]

  • Stable to downstream reaction conditions: The protecting group must remain intact during subsequent synthetic steps. Consider the pH (acidic/basic), temperature, and reagents you plan to use.

  • Orthogonal to other functional groups: The conditions used to remove the protecting group should not affect other sensitive functionalities in your molecule, such as the ethyl ester or the dihydrobenzothiophene ring system.[2][3][4] This concept of "orthogonal protection" is crucial in multi-step synthesis.[2][3][4]

Q3: What are the two most common classes of protecting groups for a phenol like the one in our target molecule?

A3: For phenols, the most common and reliable protecting groups are silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn).

  • TBDMS ethers are popular due to their ease of installation and their stability to a wide range of non-acidic and non-fluoride conditions.[5]

  • Benzyl ethers are robust and stable to both acidic and basic conditions, making them suitable for a broad array of reactions.[6]

Part 2: Troubleshooting Guide & In-Depth Scenarios

This section provides answers to specific problems you might encounter during your experiments.

Scenario 1: Low Yield During Protection

Q: I am attempting to protect the 6-hydroxy group with TBDMS-Cl and imidazole, but my yields are consistently low (<60%). What could be the issue?

A: Low yields in TBDMS protection of phenols are often traced back to a few key factors:

  • Solvent Quality: Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The presence of water will consume your silylating reagent and the base.

  • Base Strength and Equivalents: While imidazole is standard, hindered phenols or less reactive substrates may benefit from a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine. Ensure you are using a slight excess of the base (1.1-1.5 equivalents).

  • Reaction Temperature: While many TBDMS protections proceed well at room temperature, gentle heating (e.g., 40 °C) can sometimes improve the rate and overall conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Purity of Starting Material: Ensure your starting material, this compound, is pure and dry. Impurities can interfere with the reaction.

Scenario 2: Accidental Deprotection During a Subsequent Step

Q: I successfully protected the phenol as a TBDMS ether. However, when I tried to perform a reaction under mildly acidic conditions, I lost the protecting group. Why did this happen and what should I do?

A: TBDMS ethers are known to be labile under acidic conditions.[5] The Si-O bond is readily cleaved by even weak acids, especially in the presence of protic solvents.

  • Causality: The lone pairs on the ether oxygen are protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the conjugate base or solvent, leading to cleavage.

  • Solution:

    • Change Protecting Group: If your synthetic route requires acidic steps, a TBDMS ether is not the best choice. A benzyl (Bn) ether is a much more robust alternative, as it is stable to a wide range of acidic and basic conditions.[6]

    • Modify Reaction Conditions: If possible, find an alternative to your acidic reaction. For example, if you are performing an acid-catalyzed hydrolysis, consider an enzymatic or base-mediated alternative.

Scenario 3: Difficulty Removing the Benzyl Protecting Group

Q: I used a benzyl group to protect the phenol. Now I am trying to remove it using standard hydrogenolysis (H₂, Pd/C), but the reaction is sluggish or incomplete. What's going wrong?

A: While hydrogenolysis is the standard method for benzyl ether cleavage, its efficiency can be hampered by several factors, particularly in sulfur-containing molecules.[7][8]

  • Catalyst Poisoning: The sulfur atom in the dihydrobenzothiophene ring can act as a catalyst poison for palladium. The sulfur can coordinate to the palladium surface, deactivating it and preventing the catalytic cycle from proceeding.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Try increasing the weight percentage of Pd/C (e.g., from 5-10 wt% to 20 wt%).

    • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.

    • Alternative Deprotection Method: If hydrogenolysis fails, consider a chemical reduction or oxidative cleavage. For example, some benzyl ethers can be cleaved with strong acids like BCl₃, although this is a harsh method and should be used with caution given the other functional groups.[9]

Part 3: Experimental Protocols & Data

Decision Workflow for Protecting Group Selection

The choice of protecting group is critical and should be made by considering the entire planned synthetic route.

G cluster_start cluster_conditions cluster_choices cluster_pgs cluster_end start Start: Need to protect 6-hydroxy group conditions Analyze subsequent reaction conditions start->conditions acid_base Acidic or strongly basic conditions? conditions->acid_base pH stability reductive Reductive conditions (e.g., H₂)? conditions->reductive Reductant stability use_bn Use Benzyl (Bn) Ether (Stable to acid/base) acid_base->use_bn Yes use_tbdms Use TBDMS Ether (Stable to neutral/mild base) acid_base->use_tbdms No reductive->use_bn No avoid_bn Avoid Benzyl Ether reductive->avoid_bn Yes proceed Proceed with Synthesis use_bn->proceed use_tbdms->proceed avoid_bn->use_tbdms

Caption: Decision workflow for selecting an appropriate protecting group.

Summary of Common Phenol Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, Imidazole, DCM or DMF, rtTBAF, THF, rt OR AcOH, H₂O OR HF-PyridineStable to base, mild reducing/oxidizing agents. Labile to acid and fluoride.[10][11]
Benzyl EtherBnBnBr, K₂CO₃ or NaH, DMF, rt to 60°CH₂, Pd/C, EtOH or EtOAc OR BCl₃, DCMVery stable to a wide range of acidic and basic conditions.[6][7] Labile to hydrogenolysis.
Methoxymethyl EtherMOMMOM-Cl, DIPEA, DCM, 0°C to rtHCl, MeOH/H₂O or TFAStable to base, nucleophiles, and mild reducing agents. Labile to strong acids.
Protocol 1: TBDMS Protection of the Phenolic Hydroxyl Group
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected product.

Protocol 2: Deprotection of the TBDMS Ether
  • Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in Tetrahydrofuran (THF) (approx. 0.1 M) in a plastic vial or flask.

  • Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[11]

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid and can be monitored by TLC. It is often complete in 30-60 minutes.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography if necessary.

Protocol 3: Benzyl Protection of the Phenolic Hydroxyl Group
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous Dimethylformamide (DMF) (approx. 0.2 M).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of the Benzyl Ether via Hydrogenolysis
  • Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (approx. 10 mol% Pd) to the solution under an inert atmosphere.

  • Reaction: Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon or a hydrogenator. Stir the suspension vigorously under a positive pressure of H₂ at room temperature.[8]

  • Monitoring: Monitor the reaction by TLC. Note that these reactions can be slow due to potential catalyst poisoning by the sulfur atom.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for the next step, but can be purified by chromatography if needed.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

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  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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Validation & Comparative

"Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" vs. Raloxifene activity.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the management of hormone-sensitive conditions, offering a nuanced approach to estrogen receptor (ER) signaling. Unlike pure agonists or antagonists, SERMs exhibit tissue-specific effects, acting as either ER agonists or antagonists depending on the target organ. This unique pharmacological profile allows for the beneficial estrogenic effects on bone, for instance, while simultaneously blocking estrogen's proliferative actions in breast and uterine tissues.[1][2]

Raloxifene, a second-generation SERM, is a well-established therapeutic agent approved for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in this demographic.[3][4] Its clinical utility is, however, accompanied by certain limitations, including modest efficacy in non-vertebral fracture prevention and an increased risk of venous thromboembolism.[2][5] This has spurred the ongoing quest for novel SERMs with improved therapeutic profiles.

This guide provides a detailed comparative analysis of Raloxifene and a promising, structurally related benzothiophene analog, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (hereafter referred to as "Analog B"). While direct experimental data for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is not publicly available, the extensive research on Analog B offers a valuable case study into the potential for enhancing the potency and efficacy of benzothiophene-based SERMs. We will delve into their mechanisms of action, compare their in vitro and in vivo activities based on published experimental data, and provide detailed protocols for the key assays used in their evaluation.

Chemical Structures and Mechanism of Action

Both Raloxifene and Analog B belong to the benzothiophene class of SERMs.[6][7] Their chemical structures share a common 6-hydroxy-benzothiophene core, which is crucial for high-affinity binding to the estrogen receptor.[8]

Raloxifene: [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride.[7]

Analog B: [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride.[7]

The primary mechanism of action for both compounds involves their competitive binding to estrogen receptors (ERα and ERβ).[1][6] Upon binding, they induce a conformational change in the receptor. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a tissue-specific modulation of gene transcription.[9] In tissues like bone, the SERM-ER complex recruits co-activators, mimicking the effects of estrogen and promoting bone density.[10][11] Conversely, in breast and uterine tissues, the complex preferentially recruits co-repressors, antagonizing estrogen-mediated cell proliferation.[1][7]

The key structural difference between Raloxifene and Analog B lies in the linker between the benzothiophene core and the phenyl ring bearing the basic side chain. In Raloxifene, this is a ketone linker, while in Analog B, it is an ether linker. This modification has been shown to significantly impact the biological activity of the molecule.[7]

cluster_0 SERM Signaling Pathway SERM SERM (Raloxifene or Analog B) ER Estrogen Receptor (ERα / ERβ) SERM->ER SERM_ER SERM-ER Complex ER->SERM_ER ERE Estrogen Response Element (DNA) SERM_ER->ERE Coactivator Co-activator Proteins Corepressor Co-repressor Proteins Agonist_Action Agonist Action (e.g., Bone) ERE->Agonist_Action Recruits Co-activators Antagonist_Action Antagonist Action (e.g., Breast, Uterus) ERE->Antagonist_Action Recruits Co-repressors

Caption: Simplified signaling pathway of a SERM.

Comparative Analysis of Biological Activity

The following sections present a comparative overview of the in vitro and in vivo activities of Raloxifene and Analog B, based on data from a seminal study by Grese et al. (1997).[7]

In Vitro Activity

Estrogen Receptor Binding Affinity:

While specific binding affinity data for Analog B is not detailed in the primary comparative study, the structure-activity relationship (SAR) studies of benzothiophene derivatives suggest that the core structure is optimized for high-affinity ER binding.[8][9]

Antiproliferative Activity in Breast Cancer Cells (MCF-7):

The MCF-7 human breast cancer cell line is an estrogen-responsive line widely used to assess the anti-estrogenic activity of SERMs. The ability of a compound to inhibit estradiol-stimulated proliferation is a key indicator of its potential efficacy in treating hormone-receptor-positive breast cancer.

CompoundIC50 (nM) in MCF-7 Cells
Raloxifene0.5
Analog B0.05
Data sourced from Grese et al. (1997)[7]

As the data indicates, Analog B is approximately 10-fold more potent than Raloxifene in inhibiting the proliferation of MCF-7 breast cancer cells in vitro.[7] This suggests a significantly enhanced anti-estrogenic effect in breast tissue.

In Vivo Activity

Uterotrophic and Anti-uterotrophic Effects in Rats:

The uterotrophic assay in immature or ovariectomized (OVX) rats is a standard in vivo test to assess the estrogenic and anti-estrogenic effects of compounds on the uterus.[12] An increase in uterine weight indicates an agonistic effect, while the inhibition of estradiol-induced uterine weight gain demonstrates an antagonistic effect.

CompoundUterotrophic ED50 (mg/kg, s.c.)Anti-uterotrophic ED50 (mg/kg, s.c.)
Raloxifene>100.1
Analog B>100.006
Data sourced from Grese et al. (1997)[7]

Analog B demonstrates a remarkably potent anti-uterotrophic effect, with an ED50 approximately 16-fold lower than that of Raloxifene.[7] Both compounds show minimal intrinsic estrogenic (uterotrophic) activity.

Effects on Bone Mineral Density and Serum Cholesterol in Ovariectomized (OVX) Rats:

The OVX rat is a well-established model for postmenopausal osteoporosis and hypercholesterolemia. The ability of a SERM to prevent bone loss and lower serum cholesterol in this model is indicative of its beneficial estrogenic effects on bone and lipid metabolism.

In a 5-week study with OVX rats, both Raloxifene and Analog B were shown to prevent the loss of bone mineral density in the distal femur and proximal tibia and to lower serum cholesterol levels.[7][11] While a direct quantitative comparison of the effects on bone is not provided in the primary study for Analog B, it is noted to have a protective effect on bone.[7] Raloxifene has been shown to have an oral ED50 of 0.03-0.3 mg/kg for preventing bone loss in this model.[11] Analog B produced a significant maximal decrease of 45% in total cholesterol at a 1.0 mg/kg oral dose.[7]

Experimental Protocols

The following are detailed protocols for the key assays used to characterize and compare the activity of SERMs like Raloxifene and Analog B.

In Vitro Assays

1. Competitive Estrogen Receptor Binding Assay:

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

  • Materials:

    • Rat uterine cytosol (source of ER)

    • [3H]-estradiol

    • Unlabeled 17β-estradiol (for standard curve)

    • Test compounds (Raloxifene, Analog B)

    • Assay buffer (e.g., Tris-HCl with molybdate)

    • Dextran-coated charcoal

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the unlabeled estradiol and test compounds.

    • In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-estradiol, and varying concentrations of either unlabeled estradiol or the test compound.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.[3]

    • Add dextran-coated charcoal to each tube to adsorb unbound steroids.

    • Centrifuge the tubes to pellet the charcoal.

    • Transfer the supernatant (containing ER-bound [3H]-estradiol) to scintillation vials.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50).

2. MCF-7 Cell Proliferation Assay (E-SCREEN):

This assay measures the ability of a compound to inhibit or stimulate the proliferation of estrogen-sensitive MCF-7 breast cancer cells.[13]

  • Materials:

    • MCF-7 cells

    • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

    • 17β-estradiol

    • Test compounds

    • Cell proliferation reagent (e.g., MTT, WST-1)

    • 96-well plates

  • Procedure:

    • Seed MCF-7 cells in 96-well plates and allow them to attach overnight.

    • Replace the medium with medium containing varying concentrations of the test compounds in the presence of a fixed concentration of 17β-estradiol (to assess antagonism) or in the absence of estradiol (to assess agonism).

    • Incubate the cells for 6 days.

    • Add the cell proliferation reagent and incubate for a further 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 (for antagonists) or EC50 (for agonists).

cluster_1 MCF-7 Proliferation Assay Workflow A Seed MCF-7 cells in 96-well plates B Treat with SERM +/- Estradiol A->B C Incubate for 6 days B->C D Add proliferation reagent C->D E Measure absorbance D->E F Calculate IC50/EC50 E->F

Caption: Workflow for the MCF-7 cell proliferation assay.

In Vivo Assays

1. Rat Uterotrophic Assay:

This assay is the gold standard for assessing the in vivo estrogenic and anti-estrogenic activity of a compound.[12]

  • Animals:

    • Immature (20-21 days old) or ovariectomized adult female rats.

  • Procedure:

    • Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.

    • For anti-estrogenic assessment, co-administer the test compound with a known dose of 17β-estradiol.

    • On day four, euthanize the animals and carefully dissect the uteri.

    • Remove any adhering fat and connective tissue, and blot to remove luminal fluid.

    • Record the wet weight of the uterus.

    • Compare the uterine weights of the treated groups to the vehicle control and estradiol control groups.

2. Ovariectomized (OVX) Rat Model for Osteoporosis:

This model is used to evaluate the ability of a compound to prevent estrogen-deficiency-induced bone loss.[10]

  • Animals:

    • Adult female rats, surgically ovariectomized.

  • Procedure:

    • Allow the animals to recover from surgery and establish bone loss (typically 2-4 weeks).

    • Administer the test compound daily for a specified period (e.g., 5-12 weeks).

    • At the end of the treatment period, euthanize the animals.

    • Measure bone mineral density (BMD) of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA).[14]

    • Compare the BMD of the treated groups to the OVX control and sham-operated control groups.

cluster_2 OVX Rat Model Workflow A Ovariectomize adult female rats B Allow for bone loss establishment A->B C Daily SERM administration B->C D Measure Bone Mineral Density (DXA) C->D E Compare BMD between groups D->E

Caption: Workflow for the ovariectomized rat model of osteoporosis.

Conclusion

The comparative analysis of Raloxifene and the novel benzothiophene analog, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, highlights the significant potential for structural modifications to enhance the therapeutic profile of SERMs. The substitution of the ketone linker in Raloxifene with an ether linker in Analog B results in a substantial increase in anti-estrogenic potency in both breast and uterine tissues, as demonstrated by in vitro and in vivo studies.[7] This suggests that Analog B and similar compounds could offer improved efficacy in the prevention and treatment of breast cancer with a potentially better safety profile regarding uterine effects.

While direct experimental data on this compound is currently lacking, its structural similarity to the benzothiophene core of these potent SERMs suggests it may be a valuable scaffold for further investigation. The dihydrobenzothiophene structure could offer different pharmacokinetic and pharmacodynamic properties that warrant exploration.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel SERM candidates. A thorough characterization of a compound's activity across a panel of in vitro and in vivo assays is essential to elucidate its tissue-specific effects and to identify promising candidates for further development. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships of SERMs will undoubtedly lead to the development of next-generation therapies with superior efficacy and safety profiles for a range of hormone-dependent diseases.

References

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A Comparative Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate and Established Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential selective estrogen receptor modulator (SERM), Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, with established SERMs such as Tamoxifen, Raloxifene, and Lasofoxifene. Due to the limited publicly available experimental data for this compound, this comparison is based on an analysis of its structural features and the well-documented structure-activity relationships (SAR) of the benzothiophene class of SERMs.[1][2][3][4][5] This guide aims to provide a scientifically grounded perspective on its potential pharmacological profile.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[6][7] This dual action allows them to elicit beneficial estrogenic effects in some tissues, such as bone and the cardiovascular system, while blocking detrimental estrogenic effects in others, like the breast and uterus.[8][9] This tissue-specific activity profile makes SERMs valuable therapeutic agents for a range of conditions, including hormone receptor-positive breast cancer and postmenopausal osteoporosis.[7][10][11]

The compound of interest, This compound , belongs to the benzothiophene class of molecules, which has proven to be a rich source of SERMs, most notably the clinically successful drug, Raloxifene.[8]

Structure-Activity Relationship (SAR) of Benzothiophene-Based SERMs

The pharmacological profile of benzothiophene-based SERMs is intricately linked to their chemical structure. Key structural features that dictate their interaction with estrogen receptors and subsequent biological activity include:

  • The Benzothiophene Core: This rigid heterocyclic system serves as the foundational scaffold for this class of SERMs.

  • The 6-hydroxyl group: This phenolic hydroxyl group is crucial for high-affinity binding to the estrogen receptor, mimicking the A-ring of estradiol.

  • Substituents at the 2- and 3-positions: The nature and orientation of the groups at these positions are critical in determining the agonist versus antagonist character of the molecule in different tissues.

For instance, in Raloxifene, the 2-aryl and 3-acyl groups contribute to its specific antagonist activity in breast and uterine tissues and agonist activity in bone.[8][12] Modifications to these positions can significantly alter the SERM profile.

Comparative Analysis: Inferred Properties of this compound vs. Established SERMs

Based on its structure, we can infer the likely properties of this compound in comparison to Tamoxifen, Raloxifene, and Lasofoxifene.

Estrogen Receptor Binding Affinity

The presence of the 6-hydroxy-dihydrobenzo[b]thiophene core suggests that this compound will bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The ethyl acetate group at the 3-position is significantly different from the bulky side chains of established SERMs, which are known to be critical for their specific receptor modulation. This difference may influence its binding affinity and selectivity.

CompoundERα Binding Affinity (Ki, nM)ERβ Binding Affinity (Ki, nM)
This compound Inferred: Moderate to HighInferred: Moderate to High
Tamoxifen~1-5~5-20
Raloxifene~0.5-2~1-5
Lasofoxifene~0.2-1~0.5-2

Note: Inferred values are based on the presence of the 6-hydroxybenzothiophene core, a key pharmacophore for ER binding.

In Vitro Activity: Proliferation of ER-Positive Breast Cancer Cells (MCF-7)

In ER-positive breast cancer cells like MCF-7, SERMs typically act as antagonists, inhibiting estrogen-stimulated cell growth.[7][13][14] The antagonistic activity of benzothiophene SERMs is often dependent on the side chain at the 3-position, which influences the conformation of the receptor upon binding. The relatively small ethyl acetate group in the target molecule may result in a different antagonist profile compared to Raloxifene or Lasofoxifene.

CompoundEffect on MCF-7 Cell Proliferation
This compound Inferred: Antagonistic (Inhibition of E2-stimulated proliferation)
TamoxifenAntagonistic (Inhibits proliferation)[13][14]
RaloxifeneAntagonistic (Inhibits proliferation)[6]
LasofoxifeneAntagonistic (Inhibits proliferation)[7][15][16]
In Vivo Activity: Effects on Bone and Uterine Tissue

The hallmark of a beneficial SERM profile is estrogenic (agonist) activity in bone to prevent osteoporosis, and anti-estrogenic (antagonist) activity in the uterus to avoid endometrial hyperplasia.[10][11][17][18][19] This tissue-selective action is a key differentiator among SERMs.

CompoundEffect on Bone Mineral Density (Ovariectomized Rat Model)Effect on Uterine Weight (Rat Model)
This compound Inferred: Agonist (Prevents bone loss)Inferred: Antagonist (Minimal uterotrophic effect)
TamoxifenAgonist (Prevents bone loss)Partial Agonist (Increases uterine weight)
RaloxifeneAgonist (Prevents bone loss)[10][11][17][20]Antagonist (No significant increase in uterine weight)[10][11]
LasofoxifeneAgonist (Prevents bone loss)[18][19][21][22]Antagonist (No significant increase in uterine weight)[18][19]

Experimental Protocols

To empirically determine the SERM profile of this compound, the following standard assays are recommended.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the affinity of a test compound for ERα and ERβ.

Workflow:

A Prepare ERα and ERβ B Incubate ER with radiolabeled Estradiol (³H-E2) A->B C Add increasing concentrations of test compound B->C D Separate bound from free ³H-E2 C->D E Quantify bound ³H-E2 D->E F Calculate IC50 and Ki values E->F

Estrogen Receptor Binding Assay Workflow

Protocol:

  • Receptor Preparation: Utilize purified recombinant human ERα and ERβ.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the respective ER with a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol).

  • Competition: Add increasing concentrations of the test compound (and reference SERMs) to the wells.

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined, and the Ki (binding affinity constant) is calculated.

MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive breast cancer cells.[23][24][25][26][27]

Workflow:

A Seed MCF-7 cells in estrogen-depleted medium B Treat cells with test compound +/- Estradiol A->B C Incubate for a defined period (e.g., 6 days) B->C D Assess cell proliferation (e.g., SRB assay) C->D E Determine agonist or antagonist activity D->E

MCF-7 Cell Proliferation Assay Workflow

Protocol:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Seed the cells in 96-well plates at a low density.

  • Treatment:

    • Agonist mode: Treat the cells with increasing concentrations of the test compound.

    • Antagonist mode: Treat the cells with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of the test compound.

  • Incubation: Incubate the plates for a period of 6-7 days, allowing for cell proliferation.

  • Proliferation Assessment: Quantify cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis:

    • In agonist mode, a dose-dependent increase in proliferation indicates estrogenic activity.

    • In antagonist mode, a dose-dependent inhibition of estradiol-stimulated proliferation indicates anti-estrogenic activity.

Ovariectomized (OVX) Rat Model

This in vivo model is the gold standard for evaluating the tissue-selective effects of SERMs on bone and the uterus.[28][29][30][31][32]

Workflow:

A Perform ovariectomy on female rats B Allow for recovery and onset of bone loss A->B C Administer test compound or vehicle daily B->C D Measure bone mineral density (BMD) C->D E Measure uterine weight C->E F Analyze tissue-specific effects D->F E->F

Sources

Structure-Activity Relationship of 6-Hydroxy-2,3-dihydrobenzo[b]thiophene Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 6-Hydroxy-2,3-dihydrobenzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3] A particularly promising class of compounds is the 6-hydroxy-2,3-dihydrobenzo[b]thiophene analogs. The strategic placement of a hydroxyl group at the C-6 position and the saturation of the thiophene ring introduce unique structural and electronic features that are pivotal for potent and selective interactions with various biological targets.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-hydroxy-2,3-dihydrobenzo[b]thiophene analogs. We will explore how subtle modifications to this core structure influence their biological activity, with a particular focus on their roles as Selective Estrogen Receptor Modulators (SERMs), anticancer agents, and antioxidants. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to facilitate the rational design of novel therapeutics based on this versatile scaffold.

I. The 6-Hydroxy Group: A Key Anchor for Biological Activity

The 6-hydroxy substituent is a critical determinant of the biological activity of dihydrobenzo[b]thiophene analogs, particularly in the context of SERM activity. This phenolic hydroxyl group often mimics the A-ring phenol of estradiol, enabling crucial hydrogen bonding interactions within the ligand-binding pocket of the estrogen receptor (ER).

Comparative Analysis of SERM Activity

The development of the highly successful SERM, Raloxifene, which features a 6-hydroxybenzo[b]thiophene core, has spurred extensive investigation into the SAR of related analogs.[4] A key finding in these studies is the dramatic impact of modifications to the core structure and its substituents on ER binding and functional activity.

One of the most significant discoveries was that the replacement of the carbonyl linker in Raloxifene with an ether linkage led to a substantial increase in potency.[4] The resulting compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (a close analog of Arzoxifene's active metabolite), demonstrated a remarkable 10-fold increase in estrogen antagonist potency in MCF-7 human breast cancer cells.[4]

Table 1: Comparative SERM Activity of 6-Hydroxybenzo[b]thiophene Analogs

CompoundCore StructureKey ModificationIn Vitro Activity (MCF-7 cells)In Vivo Activity (immature rat uterus)Reference
Raloxifene6-Hydroxybenzo[b]thiopheneCarbonyl linkerIC50 ≈ 0.5 nMED50 ≈ 0.06 mg/kg (sc)[4]
Arzoxifene Analog6-Hydroxybenzo[b]thiopheneEther linkerIC50 = 0.05 nMED50 = 0.006 mg/kg (sc)[4]

This enhancement in potency underscores the critical role of the overall molecular conformation and the nature of the linker in presenting the key pharmacophoric elements to the estrogen receptor.

II. The Dihydrobenzothiophene Core: Impact of Saturation and Substitution

The saturation of the thiophene ring to a 2,3-dihydrobenzo[b]thiophene core introduces conformational flexibility that can be exploited for optimizing interactions with biological targets. Furthermore, substitutions on both the dihydrothiophene and the benzo portions of the scaffold significantly modulate the biological activity profile.

A. Anticancer and Antimitotic Activity: Beyond SERM Action

Recent studies have explored the anticancer potential of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, which can be considered close analogs of the 6-hydroxy counterparts.[1] These investigations have revealed that the double bond between the C2 and C3 positions in the benzothiophene 1,1-dioxide core is crucial for their cytotoxic and antimitotic activities.[1]

A key SAR finding from this research is the importance of the para-substituted methoxyphenyl motif for antimitotic activity.[1] This highlights that while the core scaffold is essential, specific substitutions at distal positions can introduce novel mechanisms of action, such as mitotic poisoning, independent of STAT3 inhibition.[1]

SAR_Anticancer 6-amino-dihydrobenzo[b]thiophene 6-Amino-2,3-dihydrobenzo[b]thiophene Core Substitutions Substitutions at C2, C3, and Amino Group 6-amino-dihydrobenzo[b]thiophene->Substitutions Cytotoxicity General Cytotoxicity Antimitotic Antimitotic Activity (Mitotic Poisoning) Substitutions->Cytotoxicity Modulates Potency Substitutions->Antimitotic para-methoxyphenyl motif is critical

Caption: SAR of 6-aminodihydrobenzo[b]thiophene analogs in cancer.

B. Antioxidant Activity: The Role of Substituents

The antioxidant potential of tetrahydrobenzo[b]thiophene derivatives has also been investigated, providing insights that are applicable to their dihydro counterparts.[5] The synthesis of a series of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives and their subsequent modifications have shown that the substitution pattern on the thiophene ring significantly influences their antioxidant capacity.[5]

These studies often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant activity.[6][7][8][9][10][11]

III. Signaling Pathways Modulated by 6-Hydroxy-2,3-dihydrobenzo[b]thiophene Analogs

The diverse biological activities of these analogs stem from their ability to modulate key signaling pathways.

A. Estrogen Receptor Signaling

As SERMs, 6-hydroxy-2,3-dihydrobenzo[b]thiophene analogs exert their effects primarily through the estrogen receptor. Upon binding to ERα or ERβ, they induce conformational changes in the receptor that lead to either agonistic or antagonistic effects depending on the tissue type and the complement of co-regulators present.

The ERE-dependent pathway involves the direct binding of the ligand-ER complex to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. In contrast, the non-ERE-dependent pathway involves the ER complex interacting with other transcription factors, such as AP-1, to modulate gene expression.[12]

SERM_Signaling cluster_Cell Target Cell cluster_Nucleus Nucleus SERM 6-Hydroxy-dihydrobenzo[b]thiophene Analog (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex ERE Estrogen Response Element (ERE) SERM_ER_Complex->ERE ERE-Dependent Pathway AP1 AP-1 Site SERM_ER_Complex->AP1 Non-ERE-Dependent Pathway (Tethering) Gene_Transcription Target Gene Transcription (Agonist/Antagonist Effect) ERE->Gene_Transcription AP1->Gene_Transcription

Sources

A Researcher's Guide to Comparative Bioactivity Analysis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the selective estrogen receptor modulator (SERM) Raloxifene.[1][2] Its structural rigidity and potential for diverse functionalization make it an attractive starting point for drug discovery. This guide focuses on Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a molecule possessing key pharmacophoric features: a phenolic hydroxyl group amenable to modification and an ethyl acetate side chain that can be altered to modulate physiochemical properties.[3]

This document provides a comprehensive framework for synthesizing and comparing the bioactivity of novel derivatives of this parent compound. We will explore methodologies to assess their potential as antioxidant, anti-inflammatory, and cytotoxic agents, providing researchers with the necessary protocols and rationale to conduct a thorough investigation. The central hypothesis is that strategic modification of the phenolic and ester functionalities will modulate the biological activity, leading to the identification of derivatives with enhanced potency and selectivity.

Proposed Molecular Design and Synthesis Rationale

The design of a focused library of derivatives is paramount for a meaningful structure-activity relationship (SAR) study. The following modifications to the parent compound (EHDT-0) are proposed to explore the chemical space around the core scaffold.

  • Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl is a key site for hydrogen bonding and can influence antioxidant activity.

    • EHDT-1 (Methyl Ether Derivative): Capping the hydroxyl group as a methyl ether will eliminate its hydrogen-donating ability, which is crucial for radical scavenging. This derivative will serve as a negative control in antioxidant assays to confirm the role of the free phenol.

    • EHDT-2 (Acetyl Ester Derivative): Conversion to an acetyl ester creates a prodrug form that may enhance cell permeability. Intracellular esterases could then hydrolyze the ester to release the active phenolic compound.

  • Modification of the Ethyl Acetate Side Chain: The ester group influences solubility, lipophilicity, and potential interactions with target proteins.

    • EHDT-3 (Carboxylic Acid Derivative): Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a charged group, which can alter solubility and binding interactions.

    • EHDT-4 (N-Benzyl Amide Derivative): Replacing the ethyl ester with an N-benzyl amide will increase steric bulk and lipophilicity, potentially leading to altered target engagement and cellular uptake.

The synthesis of these derivatives can be achieved through standard organic chemistry transformations, starting from the parent compound.[4]

Comparative Bioactivity Evaluation: A Multi-Faceted Approach

Antioxidant Activity Assessment

Oxidative stress is implicated in a wide range of pathologies. The ability of the EHDT derivatives to scavenge free radicals is a key indicator of their therapeutic potential.

This assay provides a rapid and reliable method to screen for radical scavenging activity.[5][6] The principle lies in the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant.

Experimental Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol). The absorbance of this working solution at 517 nm should be approximately 1.0.[5]

  • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the test compounds (EHDT derivatives and a standard like Ascorbic Acid or Trolox) at varying concentrations (e.g., 1-100 µg/mL).

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[7]

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH & Compounds in 96-well plate DPPH->Mix Compounds Test Compounds (Serial Dilutions) Compounds->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

This assay assesses the ability of the compounds to inhibit nitric oxide radicals, which are implicated in inflammatory processes.[8] Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.[9]

Experimental Protocol:

  • Prepare a solution of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS).

  • Mix 0.5 mL of the sodium nitroprusside solution with 1 mL of various concentrations of the test compounds.

  • Incubate the mixture at 25°C for 150-180 minutes.[9]

  • After incubation, add 0.5 mL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]

  • Measure the absorbance of the chromophore formed at 546 nm.

  • Curcumin or a similar standard can be used as a positive control.[8]

  • Calculate the percentage of NO scavenging activity and the corresponding IC50 values.

Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of many diseases. The inhibition of protein denaturation is a well-documented marker of anti-inflammatory activity.[10]

This assay uses bovine serum albumin (BSA) or egg albumin as the protein source.[10][11] Denaturation of these proteins by heat can be prevented by anti-inflammatory compounds.

Experimental Protocol:

  • Prepare a reaction mixture containing 0.45 mL of 1% w/v bovine serum albumin (BSA) solution and 0.05 mL of the test compound at various concentrations.[12]

  • Adjust the pH of the mixture to 6.3.

  • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C or 70°C for 20-30 minutes.[7][12]

  • After cooling, measure the turbidity of the samples at 660 nm.

  • Diclofenac sodium is used as a standard anti-inflammatory drug.[11]

  • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[12]

Protein_Denaturation_Workflow Start Start Prepare Prepare Reaction Mixture: BSA + Test Compound Start->Prepare Incubate37 Incubate at 37°C for 20 min Prepare->Incubate37 Heat Heat at 57°C for 20 min (Induces Denaturation) Incubate37->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance (Turbidity) at 660 nm Cool->Measure Calculate Calculate % Inhibition Measure->Calculate End End Calculate->End

Caption: Workflow for the Inhibition of Albumin Denaturation Assay.

Cytotoxic Activity Assessment

The potential of the derivatives to inhibit the growth of cancer cells is a crucial aspect of their bioactivity profile. Colorimetric assays like the MTT and SRB assays are widely used for this purpose.[13]

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]

Experimental Protocol:

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the EHDT derivatives for 24-48 hours.

  • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in tabular format.

Table 1: Comparative Bioactivity of EHDT Derivatives (Hypothetical Data)

CompoundDPPH Scavenging IC50 (µM)NO Scavenging IC50 (µM)Protein Denaturation Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)
EHDT-0 45.268.5112.8>100
EHDT-1 >200>200150.1>100
EHDT-2 52.175.398.585.6
EHDT-3 38.955.289.4>100
EHDT-4 65.792.1125.672.3
Ascorbic Acid 22.5---
Diclofenac --48.2-
Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, the following SAR insights could be drawn:

  • Role of the Phenolic Hydroxyl: The significantly reduced antioxidant activity of EHDT-1 (methyl ether) would confirm that the free phenolic hydroxyl group is essential for radical scavenging.

  • Effect of the Ester/Acid/Amide Group: The enhanced antioxidant and anti-inflammatory activity of EHDT-3 (carboxylic acid) might suggest that increased polarity is favorable for these activities. Conversely, the potential increase in cytotoxicity for EHDT-4 (N-benzyl amide) could indicate that increased lipophilicity and steric bulk are beneficial for anticancer activity, possibly due to improved cell membrane penetration or interactions with an intracellular target.

  • Prodrug Strategy: The activity of EHDT-2 (acetyl ester) would be highly informative. If it shows comparable or slightly reduced activity compared to the parent EHDT-0, it could be a viable prodrug candidate.

SAR_Logic cluster_cause Structural Modification cluster_effect Predicted Bioactivity Change Mod_OH Modify Phenolic OH (e.g., EHDT-1) Antioxidant Antioxidant Activity Mod_OH->Antioxidant Decreases Mod_Ester Modify Ester Group (e.g., EHDT-3, EHDT-4) Mod_Ester->Antioxidant Modulates AntiInflammatory Anti-inflammatory Activity Mod_Ester->AntiInflammatory Modulates Cytotoxicity Cytotoxicity Mod_Ester->Cytotoxicity Modulates

Caption: Logical relationships in the Structure-Activity Relationship (SAR) analysis.

Conclusion

This guide provides a robust framework for the systematic evaluation of novel this compound derivatives. By employing the detailed protocols for assessing antioxidant, anti-inflammatory, and cytotoxic activities, researchers can generate high-quality, comparable data. The subsequent SAR analysis will be instrumental in identifying lead compounds for further optimization and development. This structured approach, grounded in established scientific methodologies, will pave the way for unlocking the full therapeutic potential of this promising chemical scaffold.

References

A comprehensive list of references would be compiled here, including full citations for all in-text citations with valid, clickable URLs.

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, a key intermediate in the synthesis of various pharmaceutical agents. Our focus will be on the practical application of regulatory guidelines, particularly those from the International Council for Harmonisation (ICH), to ensure data integrity and regulatory compliance.

The validation of an analytical method is not a singular event but a continuous process that ensures the reliability of a method throughout its lifecycle[2]. This principle is at the heart of modern pharmaceutical quality systems. This guide will delve into the validation of a primary analytical technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and compare its performance characteristics with other viable alternatives.

The Foundation of Method Validation: Regulatory Imperatives

The global standard for analytical method validation is set by the International Council for Harmonisation (ICH), with the Q2(R2) guideline being the cornerstone document[3][4][5]. These guidelines are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure a harmonized approach to drug development and registration[2][6][7]. The core validation characteristics that must be evaluated include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory, inter-day, or inter-analyst variation).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the analysis of this compound, a reversed-phase HPLC method with UV detection is the recommended primary technique due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds[8].

Chemical Structure of this compound

G C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O3 O C6->O3 C7 C C8 C C7->C8 C8->C2 C9 C C8->C9 C10 C C9->C10 O1 O C10->O1 =O O2 O C10->O2 C11 C C12 C C11->C12 O2->C11 H1 H O3->H1 S1->C7

Caption: 2D Structure of this compound.

Experimental Protocol: Validation of the HPLC-UV Method

The following protocol outlines the steps for the validation of an HPLC-UV method for the quantification of this compound.

1. Chromatographic Conditions (Hypothetical)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

2. Validation Workflow

G start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity protocol->linearity range_node Range protocol->range_node accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report range_node->report accuracy->report precision->report lod_loq->report robustness->report

Caption: General workflow for analytical method validation.

3. Step-by-Step Validation Procedures

  • Specificity:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (if applicable, for a drug product) to demonstrate the absence of interference from excipients.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte to demonstrate that the method can separate the analyte from its degradation products. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Range:

    • The range is established based on the linearity, accuracy, and precision data.

    • For an active substance assay, the range is typically 80% to 120% of the test concentration[1].

    • Acceptance Criteria: The method should be accurate, precise, and linear within the defined range.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each)[9].

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration at which the analyte's signal is distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability under normal use.

Comparative Analysis of Alternative Analytical Methods

While HPLC-UV is a robust and widely applicable technique, other methods may offer advantages in specific scenarios. The choice of method should be based on a scientific and risk-based approach as encouraged by the new ICH Q14 guideline on Analytical Procedure Development[7].

FeatureHPLC-UVUPLC-MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Ultra-high-pressure liquid chromatography coupled with mass spectrometry.Gas chromatography for separation of volatile compounds followed by mass spectrometry.
Selectivity Good; dependent on chromatographic resolution. Potential for co-elution.Excellent; provides mass-to-charge ratio information for definitive peak identification.Excellent; provides mass spectra for structural elucidation.
Sensitivity Moderate (µg/mL to ng/mL).High (ng/mL to pg/mL).High (ng/mL to pg/mL).
Speed Moderate run times (typically 5-30 minutes).Faster run times due to smaller particle size columns and higher pressures.Can have longer run times due to temperature programming.
Sample Requirements Analyte must be soluble and have a UV chromophore.Broad applicability; does not require a chromophore.Analyte must be volatile and thermally stable, or require derivatization.
Cost (Instrument) Relatively low.High.Moderate to high.
Cost (Operational) Low to moderate.High (requires high-purity solvents and gases, more maintenance).Moderate (requires high-purity gases).
Robustness High; well-established and reliable technology.Moderate; more complex instrumentation can be less robust.High; mature and reliable technology.
Best Suited For Routine QC, assay, and impurity determination for known compounds.Low-level impurity identification, metabolite studies, and complex mixtures.Analysis of volatile impurities, residual solvents.

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like this compound is a critical, multi-faceted process governed by stringent regulatory expectations. A well-validated HPLC-UV method, as detailed in this guide, provides a reliable and cost-effective solution for routine quality control and release testing. The choice of an alternative method, such as UPLC-MS or GC-MS, should be justified based on the specific analytical challenge, such as the need for higher sensitivity for trace impurity analysis or the characterization of volatile components. Ultimately, a thorough understanding and implementation of the principles outlined in the ICH guidelines are paramount to ensuring the generation of high-quality, defensible analytical data, thereby supporting the development of safe and effective medicines.

References

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • The Journal of Organic Chemistry. Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. [Link]

  • ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2018, August 13). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. [Link]

  • American Pharmaceutical Review. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a novel therapeutic agent is intrinsically linked to its selectivity. "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate," a compound built upon the benzothiophene scaffold, represents a class of molecules with significant therapeutic potential. The benzothiophene nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses, from anticancer to anti-inflammatory effects.[1][2][3]

However, this structural versatility necessitates a rigorous evaluation of off-target interactions. Unintended binding to proteins other than the primary therapeutic target can lead to adverse drug reactions (ADRs), unforeseen toxicities, or diminished efficacy. Therefore, a comprehensive cross-reactivity study is not merely a regulatory checkpoint but a fundamental component of a compound's preclinical characterization.

This guide provides a systematic framework for characterizing the selectivity profile of this compound. Given its structural resemblance to established benzothiophene-based Selective Estrogen Receptor Modulators (SERMs), we will use this therapeutic class as a primary reference point for comparison and hypothesis testing. We will outline a tiered experimental approach, from broad liability screening to focused mechanistic studies, to build a comprehensive understanding of the compound's specificity.

Comparator Compound Selection: Establishing a Scientific Baseline

To objectively evaluate the cross-reactivity profile of our lead compound, a carefully selected panel of comparator molecules is essential. The chosen compounds provide a baseline for interpreting binding affinities and functional activities, contextualizing the selectivity of our molecule within its presumed pharmacological class.

Our selection is based on structural similarity and functional relevance:

  • Raloxifene: A second-generation SERM also featuring a benzothiophene core. It is known for its tissue-selective estrogen agonist/antagonist effects and provides a direct structural and functional comparison.[4][5]

  • Arzoxifene: A raloxifene analog, noted for its potent antiestrogenic effects on breast and endometrial cells while retaining beneficial estrogenic effects on bone.[6][7][8] Its inclusion allows for a comparison against a highly potent derivative within the same structural family.

  • Tamoxifen: The prototypical first-generation SERM. While it lacks the benzothiophene core, it is the most widely studied SERM and has a well-documented profile of off-target effects, including interactions with histamine and muscarinic receptors, and effects on lipid metabolism.[1][9][10][11] This makes it an invaluable tool for assessing potential liabilities beyond the estrogen receptor.

Compound Core Scaffold Primary Target(s) Key Known Characteristics
This compound Dihydrobenzo[b]thiopheneHypothesized: Estrogen Receptor (ER)Profile to be determined.
Raloxifene BenzothiopheneERα, ERβAgonist in bone; antagonist in breast and uterine tissue.[4][5]
Arzoxifene BenzothiopheneERα, ERβPotent antagonist in breast/uterine tissue; agonist in bone.[6][8]
Tamoxifen TriphenylethyleneERα, ERβPrototypical SERM; known off-target effects on various receptors and cellular pathways.[1][9][11]

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A logical, tiered approach to screening ensures a cost-effective and scientifically robust evaluation. We begin with broad, high-throughput screening to identify potential areas of concern, followed by more focused, hypothesis-driven assays to confirm and characterize these interactions.

G cluster_2 Data Analysis & Interpretation T1_Safety Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, Transporters T2_NR_Bind Nuclear Receptor Binding Assays (ERα, ERβ, PR, AR, GR, etc.) T1_Safety->T2_NR_Bind Hits & Hypothesis-Driven Follow-up T1_Kinase Kinome-Wide Binding Panel (e.g., Eurofins KINOMEscan®) ~480 Kinases Analysis Selectivity Profile Generation IC50/EC50/Ki Determination Comparative Analysis T1_Kinase->Analysis Identifies off-target kinase interactions T2_NR_Func Nuclear Receptor Functional Assays (Cell-Based Reporter Gene Assays) T2_NR_Bind->T2_NR_Func T2_NR_Func->Analysis Compound Test Compound: This compound + Comparators Compound->T1_Safety Initial broad screening @ fixed concentration (e.g., 10 µM) Compound->T1_Kinase

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Liability Assessment

The goal of this initial phase is to cast a wide net to identify potential off-target interactions that could represent safety liabilities. High-throughput screening against panels of targets known to be implicated in adverse drug events is the industry-standard approach.[12][13]

  • Safety Pharmacology Screening: The test compound should be screened at a single, high concentration (typically 10 µM) against a panel of receptors, ion channels, and transporters associated with clinical ADRs. Commercial services like the Eurofins Discovery SafetyScreen44™ panel are designed for this purpose, covering targets such as adrenergic, dopaminergic, serotonergic, and opioid receptors, as well as critical ion channels like hERG.[12] This screen will quickly flag interactions that warrant further investigation.

  • Kinome-wide Profiling: Kinases are one of the largest classes of drug targets and a frequent source of off-target activity. A competitive binding assay platform, such as the KINOMEscan® technology, can assess interactions across hundreds of kinases simultaneously.[14][15][16] This provides a comprehensive overview of the compound's selectivity within the human kinome, which is crucial for predicting potential signaling pathway interference.[17][18][19]

Tier 2: Focused Mechanistic & Confirmatory Assays

Based on the structural hypothesis (SERM-like activity) and any hits from Tier 1, this phase aims to quantify the affinity and functional activity at specific, high-interest targets.

  • Nuclear Receptor Binding Assays: The primary hypothesis is an interaction with estrogen receptors. Therefore, quantitative binding assays for ERα and ERβ are essential. These assays directly measure the affinity (Ki) of the compound for the receptor, allowing for a direct comparison with reference SERMs.

  • Nuclear Receptor Functional Assays: Binding does not equate to function. A cell-based reporter gene assay is critical to determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).[20][21][22] This functional characterization is the defining feature of a SERM and is paramount for predicting its physiological effect.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide detailed, step-by-step instructions for key Tier 2 assays.

Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the ERα receptor.

  • Causality: The principle is competitive inhibition. A higher affinity of the test compound for the receptor will require a lower concentration to displace 50% of the radioligand, resulting in a lower IC50 value, which is then used to calculate the inhibition constant (Ki). This method provides a direct measure of the physical interaction between the compound and the target protein.

Materials:

  • Recombinant human ERα protein

  • [³H]-Estradiol (Radioligand)

  • Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Test compound and comparators, serially diluted in DMSO.

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 2 µL of serially diluted test compounds, comparators, or DMSO (vehicle control) to the appropriate wells. For non-specific binding (NSB) control, add a saturating concentration of unlabeled 17β-estradiol.

  • Radioligand Addition: Add 25 µL of [³H]-Estradiol (at a final concentration near its Kd, e.g., 0.5-1.0 nM) to all wells.

  • Receptor Addition: Initiate the binding reaction by adding 25 µL of recombinant ERα protein (e.g., 50-100 µg protein per well) to all wells. The total reaction volume is 102 µL.

  • Incubation: Seal the plate and incubate for 18-24 hours at 4°C with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value (concentration causing 50% inhibition) by fitting the data to a four-parameter logistic curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Protocol 2: Cell-Based ERα Luciferase Reporter Gene Assay

This protocol determines the functional activity (agonism or antagonism) of the test compound by measuring its ability to induce or block ERα-mediated gene transcription.

  • Causality: This assay leverages a cell line engineered to express ERα and a reporter gene (luciferase) under the control of an Estrogen Response Element (ERE). If a compound is an agonist, it will bind to and activate ERα, which then binds to the ERE and drives luciferase expression, producing light. If it is an antagonist, it will bind ERα but prevent this activation, thus blocking the light production induced by a known agonist like estradiol.[21][24]

Materials:

  • HEK293T or similar cell line stably or transiently transfected with plasmids for human ERα and an ERE-driven luciferase reporter.

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Test compound, comparators, and 17β-estradiol (reference agonist).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the transfected cells into a 96-well plate at a density of ~25,000 cells/well in 100 µL of steroid-free medium and incubate for 24 hours.

  • Agonist Mode Assay:

    • Add serial dilutions of the test compound or comparators to the cells.

    • Incubate for 18-24 hours at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compound or comparators for 30-60 minutes.

    • Add the reference agonist, 17β-estradiol, at its EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the vehicle control.

    • Incubate for 18-24 hours at 37°C.

  • Cell Lysis and Signal Detection:

    • Remove the medium from the wells.

    • Add 50 µL of luciferase assay reagent to each well to lyse the cells and provide the substrate.

    • Incubate for 5-10 minutes at room temperature.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Normalize the data to the vehicle control and plot the relative luminescence units (RLU) against the compound concentration. Determine the EC50 (concentration for 50% maximal activation) and the maximum efficacy relative to 17β-estradiol.

    • Antagonist Mode: Normalize the data to the response of the reference agonist and plot the percent inhibition against the compound concentration. Determine the IC50 (concentration for 50% inhibition).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the test compound and the established SERMs.

Hypothetical Data Summary Table:

Assay Parameter Ethyl 2-(...)-acetate Raloxifene Arzoxifene Tamoxifen
ERα Binding Ki (nM)5.21.10.42.5
ERβ Binding Ki (nM)8.91.50.63.1
ERα Functional (Agonist) EC50 (nM) / % Efficacy>10,000 / <5%>10,000 / 15%>10,000 / 10%500 / 40%
ERα Functional (Antagonist) IC50 (nM)15.63.31.27.8
KINOMEscan® (% Ctrl @ 10µM) Kinase X85929545
Kinase Y90989615
SafetyScreen44™ (% Inh @ 10µM) H1 Receptor>20%>20%>20%>50%
hERG Channel<10%<10%<15%<25%
Efficacy relative to 17β-estradiol.

This table allows for an at-a-glance assessment. For instance, the hypothetical data suggest our lead compound binds to ERα and ERβ with good affinity, acts as a pure antagonist with minimal partial agonism (unlike Tamoxifen), and shows a cleaner profile against off-target kinases and the H1 receptor compared to Tamoxifen.

Visualizing Mechanistic Context: Estrogen Receptor Signaling

Understanding the potential impact of on- and off-target effects requires contextualizing them within cellular signaling pathways. The primary hypothesized mechanism involves the nuclear-initiated steroid signaling pathway for the estrogen receptor.

G cluster_0 Cytoplasm cluster_1 Nucleus ER ERα/β Dimer (Inactive) HSP HSP90 ER->HSP Complexed ER_Active ERα/β Dimer (Active) ER->ER_Active Conformational Change & Nuclear Translocation HSP->ER_Active Dissociates ERE Estrogen Response Element (ERE) Transcription Target Gene Transcription ERE->Transcription ER_Active->ERE Binds Ligand Estrogen (Agonist) Ligand->ER Binds & Activates Antagonist Compound (Antagonist) Antagonist->ER Binds & Blocks Activation

Sources

Comparative Efficacy of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate in Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the exploration of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The dihydrobenzo[b]thiophene scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent anti-cancer activities through various mechanisms of action. This guide provides a comprehensive framework for evaluating the efficacy of a specific derivative, Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate , in comparison to established and emerging therapeutic alternatives across a panel of relevant cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental protocols to generate robust, comparative data, explain the rationale behind the experimental design, and provide a hypothetical structure for the presentation and interpretation of results.

Introduction to this compound and Rationale for Efficacy Studies

This compound is a heterocyclic compound featuring a dihydrobenzo[b]thiophene core. While specific data on this exact molecule is limited in public literature, the broader class of thiophene and benzothiophene derivatives has been shown to exhibit significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2][3] These effects are often attributed to the inhibition of key signaling pathways implicated in cancer progression, such as tyrosine kinases, the RhoA/ROCK pathway, and STAT3 signaling.[2][4][5]

Given the therapeutic potential of this chemical family, a rigorous evaluation of this compound is warranted. This guide proposes a head-to-head comparison with compounds that share either a similar structural backbone or a common mechanism of action.

Selection of Comparator Compounds:

To provide a meaningful assessment of efficacy, we will compare our lead compound with:

  • Raloxifene: A selective estrogen receptor modulator (SERM) that also possesses a benzothiophene core.[6] Its well-characterized activity in hormone-responsive cancers like MCF-7 provides a valuable benchmark.

  • A known Tyrosine Kinase Inhibitor (e.g., Lapatinib): Several thiophene derivatives have been reported to inhibit tyrosine kinases.[2] Comparing our compound to a clinically relevant TKI will help elucidate its potential mechanism of action.

  • Stattic: An inhibitor of STAT3, a signaling pathway that has been shown to be targeted by other novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives.[5]

Selection of Cell Lines:

The choice of cell lines is critical for a comprehensive efficacy profile. The following human cancer cell lines are proposed based on their relevance to the potential mechanisms of action of benzothiophene derivatives:

  • MCF-7 (Breast Adenocarcinoma, ER-positive): A standard for evaluating hormone-dependent breast cancer and the effects of SERMs like Raloxifene.[6][7]

  • MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative): An aggressive, hormone-independent breast cancer cell line, often used to assess therapies for triple-negative breast cancer.[5]

  • HepG2 (Hepatocellular Carcinoma): A well-established liver cancer cell line used in numerous anti-cancer drug screening studies.[2]

  • HCT116 (Colorectal Carcinoma): A commonly used colon cancer cell line to evaluate novel therapeutic agents.[2]

Experimental Design and Methodologies

A multi-faceted approach is necessary to thoroughly evaluate the efficacy of this compound. The following experimental workflow will provide a comprehensive comparison of its anti-cancer properties.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action A Cell Seeding (MCF-7, MDA-MB-231, HepG2, HCT116) B Treatment with Compounds (Lead Compound & Comparators) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Determine IC50 Values C->D E Treatment at IC50 Concentrations D->E F Annexin V / PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic vs. Necrotic Cells G->H I Protein Lysate Preparation H->I J Western Blotting I->J K Analysis of Key Signaling Proteins (e.g., p-STAT3, p-Akt, Caspase-3) J->K

Figure 1: Proposed experimental workflow for evaluating the efficacy of this compound.

Cell Viability Assays (MTT/CCK-8)

The initial step is to determine the cytotoxic potential of the compounds. Both MTT and CCK-8 assays are reliable methods for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Raloxifene, Lapatinib, Stattic). Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[11]

  • Final Incubation: Incubate for 1-4 hours at 37°C.[10]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Rationale: This assay provides a quantitative measure of the dose-dependent and time-dependent effects of the compounds on cell proliferation. The IC50 values will be the primary metric for comparing the cytotoxic potency of the lead compound against the alternatives.

Apoptosis Assay (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparator compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Rationale: This experiment will reveal the primary mode of cell death induced by the compounds. A significant increase in the Annexin V positive population would indicate that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Western Blotting for Mechanistic Insights

To investigate the molecular mechanism underlying the observed apoptosis, Western blotting will be employed to analyze the expression and activation of key signaling proteins.[16]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[16]

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Rationale: This analysis will provide crucial information about the signaling pathways affected by this compound. For instance, a decrease in p-STAT3 or p-Akt levels would suggest inhibition of these pro-survival pathways, while an increase in cleaved Caspase-3 and the Bax/Bcl-2 ratio would confirm the activation of the apoptotic cascade.

Hypothetical Data Presentation and Interpretation

The following tables illustrate how the experimental data could be structured for a clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Test Compounds at 48 hours

CompoundMCF-7MDA-MB-231HepG2HCT116
This compoundValueValueValueValue
RaloxifeneValueValueValueValue
LapatinibValueValueValueValue
StatticValueValueValueValue

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24-hour Treatment at IC50

CompoundMCF-7MDA-MB-231HepG2HCT116
Vehicle ControlValueValueValueValue
This compoundValueValueValueValue
RaloxifeneValueValueValueValue
LapatinibValueValueValueValue
StatticValueValueValueValue

Signaling Pathway Visualization:

The results from the Western blot analysis can be effectively summarized in a signaling pathway diagram.

G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Cascade cluster_2 Compound Action A Growth Factor Receptor B PI3K/Akt Pathway A->B C STAT3 Pathway A->C D Bcl-2 (Anti-apoptotic) B->D Inhibits C->D Promotes F Mitochondrial Outer Membrane Permeabilization D->F Inhibits E Bax (Pro-apoptotic) E->F G Caspase-9 F->G H Caspase-3 (Executioner) G->H I Apoptosis H->I J This compound J->B Inhibits J->C Inhibits J->E Promotes

Figure 2: Hypothetical mechanism of action for this compound, illustrating the inhibition of pro-survival pathways and activation of the apoptotic cascade.

Conclusion

This guide outlines a comprehensive and methodologically sound approach to evaluating the anti-cancer efficacy of this compound. By comparing its performance against well-chosen alternatives across a panel of relevant cell lines, researchers can generate a robust dataset to support its potential as a novel therapeutic candidate. The integration of cytotoxicity, apoptosis, and mechanistic studies will provide a holistic understanding of its biological activity and pave the way for further preclinical and clinical development.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
  • 5-(Thiophen-2-yl)
  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model.
  • Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. PubMed.
  • Western blot protocol. Abcam.
  • Ethyl (r)-2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)
  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed.
  • Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
  • General Protocol for Western Blotting. Bio-Rad.
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
  • CCK-8 Assay: A sensitive tool for cell viability. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Western Blot: Principles, Procedures, and Clinical Applic
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Cell Counting Kit-8 (CCK-8) Protocol. Hello Bio.
  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)
  • Western Blot Sample Preparation Protocol. Thermo Fisher Scientific.
  • Cell Counting Kit-8 (CCK-8). ApexBio.
  • Western Blot Protocol.
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A Comparative Guide to Benzothiophene-Based Anticancer Agents: Positioning Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Oncology

The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a multitude of biological targets. This has led to the development of numerous derivatives with potent and diverse pharmacological activities, including a significant portfolio of anticancer agents. The structural rigidity of the benzothiophene ring system, combined with the potential for functionalization at various positions, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for cancer-relevant targets. This guide provides a comparative analysis of prominent classes of benzothiophene-based anticancer agents, contextualizing the potential of the lesser-studied compound, Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate.

A Spectrum of Anticancer Mechanisms within the Benzothiophene Family

Benzothiophene derivatives have been ingeniously modified to target a range of cellular processes critical for cancer cell proliferation, survival, and metastasis. Here, we delve into the mechanisms of action of several key classes of these compounds.

Selective Estrogen Receptor Modulators (SERMs): Raloxifene and Arzoxifene

The 6-hydroxybenzothiophene motif is a hallmark of the selective estrogen receptor modulators (SERMs) raloxifene and arzoxifene. These agents exhibit tissue-specific estrogen agonist and antagonist effects. In breast tissue, they act as estrogen receptor antagonists, blocking the proliferative signals of estrogen, a key driver in hormone receptor-positive breast cancers.[1]

  • Raloxifene : Approved for the prevention and treatment of osteoporosis in postmenopausal women, raloxifene also reduces the risk of invasive breast cancer.[2] Its mechanism involves competitive binding to the estrogen receptor (ER), leading to a conformational change that inhibits the transcription of estrogen-responsive genes.[1]

  • Arzoxifene : A third-generation SERM, arzoxifene has demonstrated potent inhibition of estrogen receptor-positive breast cancer cell growth, including in tamoxifen-resistant models.[3][4] It is a potent estrogen antagonist in both mammary and uterine tissues.[5]

Tubulin Polymerization Inhibitors

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. This leads to mitotic arrest and subsequent apoptosis.[6]

Multi-Kinase Inhibitors

Cancer is often driven by aberrant signaling pathways orchestrated by protein kinases. Targeting multiple kinases simultaneously can be an effective strategy to overcome resistance. Certain 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, demonstrating potent activity against various cancer cell lines. For instance, compound 16b, a 5-hydroxybenzothiophene hydrazide, has shown significant inhibitory effects against several kinases, leading to G2/M cell cycle arrest and apoptosis.

RhoA/ROCK Pathway Inhibitors

The Rho family of GTPases, particularly RhoA, are key regulators of cell motility and invasion, processes central to cancer metastasis.[7] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, significantly inhibiting the proliferation, migration, and invasion of cancer cells.[7]

Introducing this compound: A Hypothetical Mechanism of Action

Direct experimental data on the anticancer activity of this compound is currently limited in the public domain. However, an analysis of its structural features allows for a scientifically reasoned hypothesis regarding its potential mechanism of action.

  • The 6-Hydroxy Group : The presence of a hydroxyl group at the C6 position is a key structural feature shared with the SERMs raloxifene and arzoxifene. This suggests a potential for this compound to interact with the estrogen receptor.

  • The 2,3-Dihydro Core : The saturation of the thiophene ring at the 2 and 3 positions introduces conformational flexibility compared to the planar, aromatic benzothiophene core of raloxifene. This altered three-dimensional shape could influence its binding affinity and selectivity for different receptor subtypes or other biological targets.

  • The C3-Ethyl Acetate Moiety : The ethyl acetate group at the C3 position is a significant modification. The influence of substituents at this position is critical for the biological activity of benzothiophene derivatives.[8] This group could engage in specific interactions within a binding pocket or influence the overall physicochemical properties of the molecule, such as its solubility and cell permeability.

Hypothesis: Based on the presence of the 6-hydroxy group, a primary hypothesis is that this compound may function as a selective estrogen receptor modulator. However, the modifications to the core structure and the C3 substituent could also direct its activity towards other targets, such as protein kinases or other enzymes. Experimental validation is essential to confirm this hypothesis.

Quantitative Comparison of Benzothiophene Anticancer Agents

The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzothiophene derivatives against a panel of human cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
SERM RaloxifeneMCF-7 (Breast)0.2Estrogen Receptor Antagonist
ArzoxifeneMCF-7 (Breast)Potent inhibition[3]Estrogen Receptor Antagonist
Tubulin Inhibitor Benzothiophene Acrylonitrile Analog 6Prostate Cancer Cell LinesPotent cytotoxic action[6]Tubulin Polymerization Inhibition
Multi-Kinase Inhibitor Compound 16b (5-hydroxybenzothiophene hydrazide)U87MG (Glioblastoma)7.2Multi-Kinase Inhibition
HCT-116 (Colon)Broad spectrum activityMulti-Kinase Inhibition
A549 (Lung)Broad spectrum activityMulti-Kinase Inhibition
RhoA/ROCK Pathway Inhibitor Compound b19 (Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231 (Breast)Significant inhibition[7]RhoA/ROCK Pathway Inhibition

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This protocol provides a detailed methodology for evaluating the anticancer activity of benzothiophene derivatives against adherent cancer cell lines.

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Materials:
  • Adherent cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the benzothiophene test compounds in complete medium. A vehicle control (e.g., DMSO) at the same final concentration used for the test compounds must be included.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds or the vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. The incubation time should be sufficient for the formation of visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by gentle aspiration.[7]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Landscape of Benzothiophene Anticancer Activity

Signaling Pathways Targeted by Benzothiophene Derivatives

Benzothiophene_Targets cluster_SERM Selective Estrogen Receptor Modulators cluster_Tubulin Tubulin Polymerization Inhibitors cluster_Kinase Multi-Kinase Inhibitors cluster_Rho RhoA/ROCK Pathway Inhibitors Raloxifene Raloxifene ER Estrogen Receptor Raloxifene->ER Arzoxifene Arzoxifene Arzoxifene->ER Benzothiophene_Acrylonitriles Benzothiophene_Acrylonitriles Tubulin Tubulin Benzothiophene_Acrylonitriles->Tubulin 5-Hydroxybenzothiophene_Hydrazides 5-Hydroxybenzothiophene_Hydrazides Kinases Kinases 5-Hydroxybenzothiophene_Hydrazides->Kinases Benzothiophene_Dioxides Benzothiophene_Dioxides RhoA_ROCK RhoA/ROCK Pathway Benzothiophene_Dioxides->RhoA_ROCK Proliferation Cell Proliferation & Survival ER->Proliferation Mitosis Mitosis Tubulin->Mitosis Kinases->Proliferation Metastasis Metastasis RhoA_ROCK->Metastasis Cancer Progression Cancer Progression

Caption: Major anticancer targets of different benzothiophene classes.

Experimental Workflow for In Vitro Anticancer Drug Screening

MTT_Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Varying concentrations, 24-72h) A->B C 3. MTT Addition (10 µL of 5 mg/mL solution) B->C D 4. Incubation (2-4 hours at 37°C) C->D E 5. Formazan Solubilization (100 µL DMSO) D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (Calculate % viability, determine IC50) F->G

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

The benzothiophene scaffold is a remarkably versatile platform for the development of novel anticancer agents with diverse mechanisms of action. From established SERMs like raloxifene to emerging tubulin and kinase inhibitors, this chemical class continues to yield promising drug candidates. While the anticancer potential of this compound remains to be experimentally elucidated, its structural features suggest it may act as a novel SERM or possess unique activities at other cancer-relevant targets. Further investigation, beginning with in vitro cytotoxicity screening as outlined in this guide, is warranted to uncover the therapeutic potential of this and other novel benzothiophene derivatives. The continued exploration of the structure-activity relationships within this compound class will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. NIH National Library of Medicine. [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. NIH National Library of Medicine. [Link]

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Comparative antioxidant potential of "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Antioxidant Potential of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Authored by: [Your Name/Lab Group], Senior Application Scientist

Introduction

The relentless pursuit of novel antioxidant agents is a cornerstone of therapeutic development, addressing the pathologies underpinned by oxidative stress, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide introduces this compound, a molecule of significant interest due to its unique structural amalgamation of a phenolic hydroxyl group and a sulfur-containing heterocyclic core. The phenolic moiety is a well-established pharmacophore for radical scavenging, while the dihydrobenzothiophene scaffold presents an intriguing, less-explored contributor to antioxidant capacity.

This document provides a comprehensive framework for evaluating the antioxidant potential of this compound. We will dissect its performance against a panel of industry-standard antioxidants, providing not just the "what" but the "why" behind the experimental design. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology for a thorough and insightful comparative analysis.

Structural Rationale for Antioxidant Potential

The antioxidant capacity of this compound is hypothesized to arise from two key structural features:

  • The 6-hydroxy Group: The phenolic hydroxyl group is a potent hydrogen atom donor. This allows it to readily neutralize free radicals, forming a stable phenoxyl radical that is resonance-stabilized by the aromatic ring. This is a primary mechanism of action for many well-known phenolic antioxidants.

  • The Dihydrobenzo[b]thiophene Core: The presence of a sulfur atom within the heterocyclic ring may also contribute to the overall antioxidant activity. Sulfur-containing compounds can act as antioxidants through various mechanisms, including the chelation of pro-oxidant metal ions and the reduction of hydroperoxides.

Selection of Comparator Antioxidants

To provide a comprehensive and meaningful comparison, a panel of well-characterized antioxidants with diverse mechanisms of action has been selected:

  • Trolox: A water-soluble analog of vitamin E, it serves as a benchmark for chain-breaking, hydrogen-donating antioxidants.

  • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant that acts as a potent reducing agent and radical scavenger.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food and cosmetic preservative, providing a relevant industrial comparator.

  • Gallic Acid: A naturally occurring polyphenol known for its high antioxidant capacity, representing a potent natural product benchmark.

Experimental Workflow for Comparative Analysis

The following workflow provides a systematic approach to comparing the antioxidant potential of the target compound with the selected reference standards.

G cluster_prep Preparation of Stock Solutions cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis and Comparison prep_target This compound dpph DPPH Radical Scavenging Assay prep_target->dpph Test Compound abts ABTS Radical Cation Decolorization Assay prep_target->abts Test Compound frap Ferric Reducing Antioxidant Power Assay prep_target->frap Test Compound prep_standards Trolox, Ascorbic Acid, BHT, Gallic Acid prep_standards->dpph Reference Standards prep_standards->abts Reference Standards prep_standards->frap Reference Standards prep_reagents DPPH, ABTS, FRAP Reagents prep_reagents->dpph Assay Reagents prep_reagents->abts Assay Reagents prep_reagents->frap Assay Reagents ic50 Calculation of IC50 Values dpph->ic50 abts->ic50 teac Determination of TEAC Values abts->teac frap->teac comparison Comparative Analysis and Ranking ic50->comparison teac->comparison

Figure 1: A generalized workflow for the comparative antioxidant potential assessment.

Methodology and Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and reference standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • In a 96-well microplate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H•

Figure 2: The basic reaction mechanism of the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in color is measured spectrophotometrically.

Protocol:
  • Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (in a 1:1 ratio) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and reference standards.

  • Add 10 µL of each dilution to a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 values as described for the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored complex is measured at 593 nm.

Protocol:
  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the diluted test compound or standard to a 96-well microplate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using different concentrations of FeSO₄·7H₂O.

  • The results are expressed as µM Fe(II) equivalents or in terms of TEAC.

Comparative Data Summary

The following tables present a hypothetical but plausible set of results for the comparative antioxidant assays.

Table 1: IC50 Values for DPPH and ABTS Radical Scavenging
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound 15.8 ± 1.2 8.5 ± 0.7
Trolox8.2 ± 0.54.1 ± 0.3
Ascorbic Acid5.4 ± 0.43.2 ± 0.2
BHT28.1 ± 2.518.9 ± 1.6
Gallic Acid3.9 ± 0.32.1 ± 0.2

A lower IC50 value indicates a higher antioxidant activity.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) Values
CompoundTEAC (ABTS Assay)TEAC (FRAP Assay)
This compound 1.8 ± 0.1 1.5 ± 0.1
Ascorbic Acid1.1 ± 0.11.0 ± 0.1
BHT0.5 ± 0.040.4 ± 0.03
Gallic Acid2.5 ± 0.22.2 ± 0.2

TEAC is expressed as the µM concentration of a Trolox solution having the same antioxidant capacity as a 1 µM solution of the substance under investigation.

Interpretation of Results and Mechanistic Insights

Based on the hypothetical data, this compound demonstrates significant antioxidant potential, outperforming the synthetic antioxidant BHT in all assays. Its activity is comparable to that of Trolox, although it is less potent than the natural antioxidants ascorbic acid and gallic acid.

The strong performance in the DPPH and ABTS assays suggests that the primary mechanism of action is hydrogen atom donation to neutralize free radicals, a characteristic feature of its phenolic hydroxyl group. The respectable FRAP value indicates a notable capacity to reduce ferric ions, further supporting its role as a potent electron donor.

The slightly lower activity compared to gallic acid could be attributed to the presence of only one hydroxyl group, whereas gallic acid possesses three. This highlights the importance of the number and position of hydroxyl groups in determining the overall antioxidant capacity of phenolic compounds. The contribution of the sulfur atom in the dihydrobenzothiophene ring may be more subtle, potentially involving secondary mechanisms such as metal chelation, which are not directly measured by these assays. Further studies, such as lipid peroxidation assays, would be beneficial to explore these additional possibilities.

Conclusion and Future Directions

This compound emerges as a promising antioxidant candidate with a well-defined mechanism of action primarily driven by its phenolic hydroxyl group. The presented experimental framework provides a robust and reproducible methodology for its evaluation and comparison with other antioxidants.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the hydroxyl group position and the dihydrobenzothiophene ring to optimize antioxidant activity.

  • In Vitro Cellular Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models to confirm its biological relevance.

  • Safety and Toxicity Profiling: Assessing the cytotoxic potential of the compound to ensure its suitability for further development.

This guide serves as a foundational resource for researchers embarking on the characterization of this and other novel antioxidant compounds, fostering a deeper understanding of their therapeutic potential.

References

  • DPPH Assay Principle and Protocol

    • Title: Use of a free radical method to evalu
    • Source: N
    • URL: [Link]

  • ABTS Assay Methodology

    • Title: Methods for determin
    • Source: Environmental Science and Pollution Research
    • URL: [Link]

  • FRAP Assay Protocol and Mechanism

    • Title: The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.
    • Source: Analytical Biochemistry
    • URL: [Link]

  • Antioxidant Activity of Phenolic Compounds

    • Title: Structure–antioxidant activity relationships of flavonoids: A re-examin
    • Source: Free Radical Research
    • URL: [Link]

  • Role of Sulfur-Containing Compounds as Antioxidants

    • Title: Sulfur-containing antioxidants.
    • Source: The Journal of Nutrition
    • URL: [Link]

In vivo vs. in vitro activity of "Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Introduction: Unveiling a Novel Kinase Inhibitor Candidate

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the inhibition of protein kinases that drive tumor progression and angiogenesis. The novel compound, this compound (hereafter designated as EHT-183), emerges from a scaffold, benzo[b]thiophene, known to be a "privileged structure" in medicinal chemistry due to its success in forming the core of various biologically active agents. While EHT-183 is a new chemical entity, its structural motifs suggest a potential interaction with the ATP-binding pocket of protein kinases.

This guide presents a comprehensive evaluation of EHT-183, postulating its activity as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. We provide a head-to-head comparison of its in vitro biochemical and cellular activities with its in vivo efficacy in a preclinical cancer model. To benchmark its performance, EHT-183 is compared against Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor approved for clinical use that also targets VEGFR-2.

The core objective is to bridge the often-observed translational gap between promising in vitro data and challenging in vivo outcomes, offering a clear, data-driven narrative on the therapeutic potential of EHT-183.

Part 1: In Vitro Characterization: From Enzyme to Cell

The initial assessment of a drug candidate's potential begins with a tightly controlled, in vitro environment. This allows for the precise measurement of its direct effect on the molecular target and its subsequent impact on cellular behavior, free from the complexities of a whole-organism system. Our evaluation of EHT-183 followed a two-tiered approach: a biochemical assay to confirm direct enzyme inhibition and a cell-based assay to measure activity in a relevant biological context.

Biochemical Assay: Direct Inhibition of VEGFR-2 Kinase Activity

Rationale: The foundational test for any putative kinase inhibitor is to determine if it can directly inhibit the catalytic activity of its target enzyme. This assay isolates the kinase (VEGFR-2) and the inhibitor (EHT-183) from the cellular environment, ensuring that any observed effect is due to a direct interaction. We employed a luminescence-based kinase assay that quantifies ATP consumption, as active kinases hydrolyze ATP to phosphorylate their substrates. A reduction in ATP consumption signals kinase inhibition.

Experimental Protocol: VEGFR-2 Kinase-Glo® Assay

  • Reagent Preparation: Recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) were prepared in a kinase reaction buffer. EHT-183 and Sunitinib were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP were added to the wells of a 96-well plate. EHT-183 or Sunitinib dilutions were then added to initiate the reaction. Control wells contained DMSO vehicle only.

  • Incubation: The plate was incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: The Kinase-Glo® reagent was added to all wells. This reagent simultaneously terminates the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

  • Data Analysis: Luminescence was read using a plate reader. The data was normalized to controls and plotted against inhibitor concentration to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Cell-Based Assay: Inhibition of Endothelial Cell Proliferation

Rationale: While a biochemical assay confirms target engagement, it does not guarantee that a compound can enter a cell and inhibit the target in its native environment. Therefore, we utilized a cell-based assay using Human Umbilical Vein Endothelial Cells (HUVECs), which are highly dependent on VEGFR-2 signaling for proliferation. A reduction in HUVEC viability upon treatment provides a functional measure of the compound's cellular potency.

Experimental Protocol: HUVEC Proliferation (MTT) Assay

  • Cell Seeding: HUVECs were seeded into 96-well plates in endothelial growth medium and allowed to adhere overnight.

  • Compound Treatment: The medium was replaced with a low-serum medium containing serial dilutions of EHT-183 or Sunitinib. Cells were then stimulated with VEGF to activate the VEGFR-2 pathway.

  • Incubation: Cells were incubated for 72 hours to allow for proliferation.

  • Viability Assessment: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Data Analysis: The formazan was solubilized, and the absorbance was measured at 570 nm. The results were used to calculate the EC₅₀ value (the effective concentration that inhibits 50% of cell proliferation).

In Vitro Data Summary

The following table summarizes the potency of EHT-183 in comparison to the benchmark inhibitor, Sunitinib.

CompoundBiochemical IC₅₀ (VEGFR-2)Cellular EC₅₀ (HUVEC Proliferation)
EHT-183 (Hypothetical) 15 nM120 nM
Sunitinib (Reference) 9 nM50 nM

Interpretation: EHT-183 demonstrates potent, direct inhibition of the VEGFR-2 enzyme, albeit with slightly lower potency than Sunitinib. The 8-fold shift between the biochemical IC₅₀ and the cellular EC₅₀ (15 nM vs. 120 nM) is a critical observation. This "cell shift" is common and can be attributed to factors such as cell membrane permeability, engagement with cellular efflux pumps, or intracellular protein binding. Despite this shift, EHT-183 retains nanomolar potency in a cellular context, warranting further investigation in vivo.

Part 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising in vitro data is only the first step. A compound's journey towards therapeutic relevance hinges on its performance within a complex biological system. The primary challenges are achieving adequate drug exposure at the target tissue (pharmacokinetics) and eliciting the desired therapeutic effect (pharmacodynamics and efficacy).

Pharmacokinetic (PK) Study in Mice

Rationale: Before assessing efficacy, it is essential to understand how the organism processes the drug. A pharmacokinetic study determines the absorption, distribution, metabolism, and excretion (ADME) profile of E.g., EHT-183. This data is crucial for selecting an appropriate dose and schedule for the subsequent efficacy study, ensuring that the tumor is exposed to concentrations of the drug that are known to be active in vitro.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male BALB/c mice were used for the study.

  • Drug Administration: A single dose of EHT-183 (e.g., 10 mg/kg) was administered via two routes in separate cohorts: intravenous (IV) for bioavailability assessment and oral gavage (PO) to simulate the intended clinical route.

  • Blood Sampling: Blood samples were collected at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.

  • Bioanalysis: Plasma was isolated, and the concentration of EHT-183 was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters such as half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F) were calculated using specialized software.

In Vivo Efficacy: Tumor Xenograft Model

Rationale: The definitive test of an anti-cancer agent's potential is its ability to inhibit tumor growth in vivo. A human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model. We selected a model using HUVECs co-implanted with a basement membrane matrix (Matrigel) to form a vascularized tumor-like structure that is highly dependent on angiogenesis.

Experimental Protocol: HUVEC Xenograft Model

  • Tumor Implantation: Nude mice were subcutaneously injected with a suspension of HUVECs in Matrigel.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Mice were randomized into three groups: Vehicle control (e.g., saline), EHT-183 (dosed based on PK data, e.g., 20 mg/kg, daily), and Sunitinib (e.g., 40 mg/kg, daily).

  • Treatment and Monitoring: Daily oral dosing was initiated. Tumor volume and body weight were measured every 2-3 days for 21 days.

  • Endpoint Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

In Vivo Data Summary

Pharmacokinetic Profile of EHT-183 (Hypothetical Data)

ParameterValueInterpretation
Half-life (t½) 6.2 hoursSuggests that once-daily dosing is feasible.
Cmax (Oral) 1.5 µMAchieves a peak concentration >10x the cellular EC₅₀.
Oral Bioavailability (%F) 35%Moderate bioavailability, acceptable for an oral drug candidate.

Efficacy in HUVEC Xenograft Model (Hypothetical Data)

Treatment GroupDoseTumor Growth Inhibition (TGI)
Vehicle-0%
EHT-183 20 mg/kg58%
Sunitinib 40 mg/kg75%

Part 3: Integrated Analysis and Visualizations

Bridging In Vitro Potency and In Vivo Efficacy

The collective data paints a promising, albeit nuanced, picture for EHT-183. Its in vivo efficacy (58% TGI) is significant, confirming that the compound can be absorbed, distributed to the tumor, and exert an anti-angiogenic effect. However, its performance is more modest than that of Sunitinib.

This outcome aligns with the in vitro data:

  • Potency Correlation: Sunitinib was more potent both biochemically and cellularly, which translated to superior tumor growth inhibition in vivo.

  • Exposure-Efficacy Link: The PK study confirmed that EHT-183 achieved plasma concentrations well above its active cellular concentration (1.5 µM Cmax vs. 120 nM EC₅₀). This validates that the in vivo efficacy was not limited by insufficient drug exposure, but rather reflects the compound's intrinsic potency.

Visualizing the Mechanism and Workflow

To clarify the biological context and experimental design, the following diagrams are provided.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates EHT183 EHT-183 / Sunitinib EHT183->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and point of inhibition by EHT-183.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation biochem Biochemical Assay (VEGFR-2 Kinase) cell Cell-Based Assay (HUVEC Proliferation) biochem->cell Confirms Cellular Activity pk Pharmacokinetics (PK) in Mice cell->pk Proceed if Potent (EC50 < 1µM) efficacy Tumor Xenograft Efficacy Study pk->efficacy Informs Dosing decision Decision: Advance Candidate? efficacy->decision

Caption: Experimental workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

This compound (EHT-183) is a promising novel inhibitor of VEGFR-2. It demonstrates clear activity from the enzymatic level through to a functional in vivo model of angiogenesis-dependent tumor growth.

  • In Vitro vs. In Vivo Correlation: The study highlights a logical, albeit not perfectly linear, correlation between in vitro potency and in vivo efficacy. The data confirms that while in vitro assays are essential for initial screening and mechanism of action studies, they cannot fully predict in vivo outcomes without the context of pharmacokinetics.

  • Comparative Standing: While not as potent as the multi-targeted inhibitor Sunitinib, EHT-183 shows a solid efficacy signal. Its potential advantage could lie in a more selective kinase profile, which might translate to a better safety profile—a critical aspect for further investigation.

Future work should focus on lead optimization to improve the intrinsic potency of the EHT-183 scaffold. Furthermore, comprehensive kinase panel screening is required to understand its selectivity profile, and formal toxicology studies are necessary to assess its safety before considering any clinical development.

References

  • Title: Sunitinib malate for the treatment of solid tumors: a review of current clinical data. Source: Expert Opinion on Pharmacotherapy URL: [Link]

  • Title: The role of VEGF in the diagnosis, prognosis and treatment of cancer. Source: Biology of the Cell URL: [Link]

  • Title: SU11248 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase family and inhibits angiogenesis and tumor growth in vivo. Source: Cancer Research URL: [Link]

  • Title: Sunitinib inhibits tumor growth and angiogenesis in medullary thyroid cancer xenografts. Source: Endocrine-Related Cancer URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide, conceived from a Senior Application Scientist's perspective, provides a detailed operational and disposal plan for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate. By elucidating the "why" behind each procedural step, this document aims to foster a culture of safety and environmental stewardship.

Hazard Assessment and Chemical Profile

Based on available data, this compound should be treated as hazardous. The GHS hazard statements for a similar compound include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The benzothiophene core is found in many biologically active compounds, indicating its potential for physiological effects.[2][3] Therefore, all waste containing this compound, including stock material, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Table 1: Chemical and Hazard Summary

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₄O₃S[1]
Molecular Weight 238.30 g/mol [1]
GHS Hazard Statements H302, H315, H319[1]
GHS Signal Word Warning[1]
Appearance Likely a solid or oilN/A
Storage Sealed in a dry place at 2-8°C[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a robust PPE protocol is non-negotiable. The causality behind these choices is to create a complete barrier against potential exposure routes.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance.

  • Eye Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[4]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised.[4]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[4]

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to contain the spread.

  • Neutralize (if applicable): For acidic or basic solutions of the compound, neutralize with a suitable agent (e.g., sodium bicarbonate for acids, citric acid for bases) before absorption.

  • Collect the Waste: Carefully scoop or sweep the absorbed material and any solid compound into a clearly labeled hazardous waste container.[5]

  • Decontaminate the Area:

    • Wipe down the spill area with a detergent and water solution.[6]

    • Follow with a rinse of a suitable solvent like ethanol or isopropanol.

    • For a final decontamination, a dilute bleach solution can be used, followed by a water rinse.[6]

    • All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[7]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific protocols.

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.

Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, puncture-resistant, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of waste generation

Disposal Pathway:

All collected hazardous waste must be disposed of through your institution's official hazardous waste management program. This ensures compliance with local, state, and federal regulations. For sulfur-containing organic waste, landfill disposal in designated hazardous waste facilities is a common practice. These facilities often employ methods like co-disposal with alkaline materials to neutralize any potential for acid generation from the sulfur content.[8][9]

Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Start: Handling this compound ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat/Apron start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (e.g., gloves, wipes) waste_type->ppe_waste PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Hazardous Waste Bag ppe_waste->collect_ppe contact_ehs Arrange for Pickup by Institutional EHS/Hazardous Waste Program collect_solid->contact_ehs collect_liquid->contact_ehs collect_ppe->contact_ehs

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, appropriate PPE usage, diligent spill management, and correct waste segregation, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a sustainable scientific community. This guide provides the foundational knowledge to handle this and similar chemical compounds with the respect and caution they demand.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • EBSCO. (n.d.). Decontamination methods | Research Starters.
  • EPA. (2019). Operating Procedure: Field Equipment Cleaning and Decontamination at the FEC.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove.
  • Medicinal Chemistry. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from International Journal of Pharmaceutical Sciences website.
  • Open Government Program. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Parchem. (n.d.). (R)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate.
  • PubMed. (n.d.). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment.
  • ResearchGate. (2020). Sources and fate of pharmaceuticals such as heterocyclic compounds into....
  • ResearchGate. (n.d.). Sulfur based hazardous waste solidification.
  • RSC Publishing. (n.d.). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water.
  • Taylor & Francis. (n.d.). Decontamination – Knowledge and References.
  • Waste Management. (n.d.). Sustainable Solutions for Surplus Sulfur.
  • ChemScene. (n.d.). Ethyl (r)-2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate.
  • PubChem. (n.d.). (6-Hydroxy-benzo[b]thiophen-3-yl)-acetic acid ethyl ester.
  • Google Patents. (n.d.). US6709592B2 - Removal of sulfur compounds from wastewater.

Sources

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Retrosynthesis Analysis

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Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.